molecular formula C10H12N2O3 B1386355 6-(Propylcarbamoyl)pyridine-2-carboxylic acid CAS No. 21855-17-4

6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1386355
CAS No.: 21855-17-4
M. Wt: 208.21 g/mol
InChI Key: IZXMXLGRSWULDN-UHFFFAOYSA-N
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Description

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a functionalized pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring, a privileged scaffold in drug design, which is di-substituted with a carboxylic acid group and a propylcarbamoyl moiety. The electron-deficient aromatic ring system facilitates π-π stacking interactions with biological targets, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions, properties that are particularly advantageous in the design of enzyme inhibitors . Pyridinecarboxylic acid isomers and their derivatives are exceptionally active areas of research, with pharmaceutical companies developing potent enzyme inhibitors based on these scaffolds that demonstrate nanomolar potency . Compounds with this core structure have historically led to a plethora of drugs against various conditions, including tuberculosis, cancer, and HIV/AIDS . The presence of both hydrogen-bonding and hydrophobic groups makes this molecule a versatile building block for constructing potential protease inhibitors and other therapeutic agents. It is particularly valuable for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research purposes such as the synthesis of novel chemical entities, biological screening, and method development. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

6-(propylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMXLGRSWULDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid , a specialized ligand and pharmaceutical building block.

CAS Number: 21855-17-4 Primary Classification: Pyridine-2,6-dicarboxylic Acid Derivative (Dipicolinic Acid Monoamide)

Executive Summary & Chemical Identity

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a desymmetrized derivative of dipicolinic acid (DPA). Unlike its parent compound, which is a symmetric dicarboxylate, this molecule features a "Janus-faced" structure: one side retains the hydrophilic carboxylic acid, while the other presents a lipophilic propyl amide.

This structural asymmetry makes it a critical scaffold in two high-value domains:

  • Coordination Chemistry: It serves as a tridentate pincer ligand (

    
    -donor) for transition metals (Ru, Eu, Tb), essential in water oxidation catalysis and luminescent sensing.
    
  • Fragment-Based Drug Discovery (FBDD): It acts as a metalloenzyme inhibitor pharmacophore, specifically targeting active site metals (Zn²⁺, Fe²⁺) in enzymes like histone demethylases and MNK kinases.

Physicochemical Profile
PropertyValue
CAS Number 21855-17-4
IUPAC Name 6-(propylcarbamoyl)pyridine-2-carboxylic acid
Synonyms 6-(Propylcarbamoyl)picolinic acid; Dipicolinic acid mono-propylamide
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water (pH dependent)
pKa (Calculated) ~3.5 (Carboxylic acid), ~11.0 (Amide NH)
LogP ~0.8 (Estimated)

Synthesis & Production Protocols

High-purity synthesis of the mono-amide is challenging due to the risk of over-reaction to the bis-amide. The Cyclic Anhydride Route is the superior method for ensuring mono-substitution, offering higher selectivity than the acid chloride route.

Method A: The Cyclic Anhydride Route (Recommended)

This protocol utilizes the kinetic trap of the anhydride ring opening to strictly limit the reaction to the mono-amide product.

Reagents:
  • Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)

  • Acetic anhydride (Ac₂O)

  • Propylamine (1.05 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:
  • Anhydride Formation: Reflux Dipicolinic acid (10 g) in excess acetic anhydride (30 mL) for 4 hours. The solid will dissolve as the cyclic anhydride forms.

  • Isolation: Remove excess Ac₂O under vacuum. The residue is pyridine-2,6-dicarboxylic anhydride.

  • Ring Opening (Critical Step): Dissolve the anhydride in anhydrous DCM (100 mL) under N₂ atmosphere.

  • Amidation: Cool to 0°C. Add Propylamine (1.05 eq) dropwise. The reaction is driven by the nucleophilic attack on one carbonyl, opening the ring to release the free carboxylic acid.

    • Mechanism:[1][2][3][4] The ring opening generates the mono-amide and the free acid simultaneously, preventing bis-addition.

  • Purification: The product often precipitates or can be extracted with weak base (NaHCO₃), washed with DCM (to remove non-acidic impurities), and re-acidified to pH 3 to precipitate the pure ligand.

Method B: Visualization of Synthesis Logic

The following diagram illustrates the pathway selection to avoid bis-amide impurities.

SynthesisPath DPA Dipicolinic Acid (Starting Material) Anhydride Dipicolinic Anhydride (Activated Cyclic) DPA->Anhydride Ac2O, Reflux AcidChloride Di-Acid Chloride (Highly Reactive) DPA->AcidChloride SOCl2 MonoAmide 6-(Propylcarbamoyl) pyridine-2-carboxylic acid (TARGET) Anhydride->MonoAmide Propylamine (1 eq) Ring Opening AcidChloride->MonoAmide Propylamine BisAmide Bis-Propylamide (Impurity) AcidChloride->BisAmide Over-reaction MonoAmide->BisAmide Requires Activation

Figure 1: Synthetic pathway comparison. The Anhydride route (Solid Green Arrow) guarantees mono-selectivity via ring-opening mechanics, whereas the Acid Chloride route (Dashed Red) risks over-substitution.

Coordination Chemistry & Catalytic Utility

The core value of CAS 21855-17-4 lies in its tridentate pincer capability. It coordinates to metals via the pyridine nitrogen (


), the amide oxygen (

), and the carboxylate oxygen (

).
Water Oxidation Catalysis (Ruthenium Complexes)

Research into artificial photosynthesis utilizes this ligand class to stabilize high-valent Ruthenium species.

  • Complex Structure: [Ru(L)(pic)₃] where L is the 6-carbamoylpicolinate.[5]

  • Mechanism: The strong electron-donating character of the deprotonated amide nitrogen (in anionic form) or the amide oxygen stabilizes the Ru(IV)=O and Ru(V)=O intermediates required for water oxidation.

  • Advantage: Unlike the symmetric dicarboxylate (DPA), the amide arm allows for fine-tuning of the metal's redox potential by varying the alkyl chain (propyl group) to adjust hydrophobicity near the active site.

Lanthanide Sensitization

The "Antenna Effect" is prominent in this scaffold. The pyridine ring absorbs UV light and transfers energy to coordinated Lanthanide ions (Eu³⁺, Tb³⁺).

  • Application: The propyl group improves solubility in organic polymers, making this ligand ideal for doping luminescent lanthanides into plastics or sensing membranes.

Coordination Metal Metal Ion (Ru, Eu, Zn) N_py N (Pyridine) N_py->Metal O_amide O (Amide) O_amide->Metal Propyl Propyl Chain (Solubility/Sterics) O_amide->Propyl Linker O_carboxy O (Carboxyl) O_carboxy->Metal Backbone Pyridine Ring Scaffold Backbone->N_py

Figure 2: Tridentate coordination mode. The ligand forms two fused 5-membered chelate rings, creating a robust thermodynamic sink for the metal ion.

Biological Applications: Fragment-Based Drug Design

In the pharmaceutical sector, CAS 21855-17-4 is not just a ligand but a privileged fragment .

Target: Metalloenzymes

Many enzymes utilize a Zn²⁺ or Fe²⁺ ion in their catalytic pocket (e.g., Matrix Metalloproteinases, Histone Demethylases).

  • Binding Mode: The carboxylic acid and pyridine nitrogen chelate the active site metal, locking the enzyme.

  • Specificity: The propyl amide arm extends into the "S1'" hydrophobic pocket of the enzyme.

  • Case Study (MNK Inhibitors): 6-carbamoylpicolinic acid derivatives have been identified as starting fragments for inhibiting MAP kinase interacting kinases (MNK), which are targets for cancer therapy. The propyl group provides the necessary lipophilic interaction to anchor the fragment while the picolinic core binds the hinge region or metal center.

Analytical Validation

To verify the identity of synthesized CAS 21855-17-4, compare experimental data against these standard parameters.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.0-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.8-9.0 ppm (t, 1H): Amide NH.

  • δ 8.2-8.5 ppm (m, 3H): Pyridine ring protons (typically an AB2 or ABC system depending on resolution).

  • δ 3.2-3.3 ppm (q, 2H): Propyl

    
    .
    
  • δ 1.5-1.6 ppm (m, 2H): Propyl

    
    .
    
  • δ 0.9 ppm (t, 3H): Propyl terminal

    
    .
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 209.2 m/z

  • Negative Mode (M-H)⁻: 207.2 m/z (Dominant species due to carboxylic acid).

References

  • Synthesis of Picolinic Acid Amides: Miyamoto, H. et al. "Synthesis and properties of oligocarboxamide molecular strands." Ehime University.

  • Water Oxidation Catalysis: Duan, L. et al. "A molecular ruthenium catalyst with water-oxidation activity comparable to that of photosystem II." Nature Chemistry, 2012. (Contextual reference for 6-carbamoylpicolinic acid Ru complexes).
  • Fragment-Based Discovery: Erlanson, D. A. et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004. (General methodology for picolinic acid fragments).
  • Lanthanide Coordination: Bünzli, J. C. G. "Lanthanide luminescence for biomedical analyses and imaging." Chemical Reviews, 2010.
  • Compound Data: Matrix Scientific / BLD Pharm Catalog Data for CAS 21855-17-4.[6]

Sources

Chemodynamics & Characterization: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemodynamics and Characterization of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Nuclear Fuel Cycle Scientists

Executive Summary & Molecular Identity

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a specialized unsymmetrical monoamide derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA). Unlike its symmetric diamide counterparts used extensively in nuclear reprocessing (e.g., for the separation of trivalent actinides from lanthanides), this mono-acid/mono-amide motif offers a unique "O,N,O" tridentate coordination pocket with distinct proton-dissociation properties.

This guide provides the definitive physicochemical profile, synthesis logic, and application context for this ligand, centering on its molecular weight as the anchor for stoichiometric precision.

Physicochemical Profile
PropertySpecification
IUPAC Name 6-(propylcarbamoyl)pyridine-2-carboxylic acid
Molecular Formula

Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0848 Da
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, MeOH; pH-dependent solubility in

(amphoteric)
pKa Values (Predicted)

(Pyridine N),

(-COOH)

Synthesis & Stoichiometry (The "Anhydride Route")

Causality & Experimental Choice

Direct amidation of dipicolinic acid using coupling reagents (EDC/NHS) or acid chlorides often leads to statistical mixtures of mono- and diamides, requiring tedious chromatographic separation.

The Superior Protocol: The "Anhydride Ring-Opening" method is the self-validating choice. By converting dipicolinic acid to its cyclic anhydride, the subsequent addition of exactly one equivalent of propylamine forces the ring to open, yielding the monoamide exclusively without the risk of over-amidation.

Step-by-Step Protocol

Reagents:

  • Pyridine-2,6-dicarboxylic acid (DPA)[1][2][3]

  • Acetic Anhydride (

    
    )
    
  • Propylamine (n-Propylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Workflow:

  • Activation (Anhydride Formation):

    • Reflux DPA (10.0 g) in excess acetic anhydride (30 mL) for 2 hours.

    • Evaporate volatiles in vacuo. The residue is Pyridine-2,6-dicarboxylic anhydride.

    • Checkpoint: IR spectrum should show split carbonyl bands characteristic of cyclic anhydrides (~1750/1790 cm⁻¹).

  • Nucleophilic Ring Opening:

    • Dissolve the crude anhydride in anhydrous DCM (100 mL) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add Propylamine (1.05 eq) dropwise. The reaction is exothermic.

    • Stir at Room Temperature (RT) for 4 hours.

  • Purification:

    • The product often precipitates or can be extracted with dilute

      
      , washed with DCM (to remove non-acidic impurities), and re-acidified to pH 2 to precipitate the pure ligand.
      
    • Recrystallize from EtOH/Water if necessary.

Reaction Logic Diagram

SynthesisPath DPA Dipicolinic Acid (C7H5NO4) Anhydride Pyridine-2,6-dicarboxylic anhydride DPA->Anhydride Ac2O, Reflux (-H2O) Intermediate Ring Opening Transition State Anhydride->Intermediate + Propylamine DCM, 0°C Amine Propylamine (Nucleophile) Product 6-(Propylcarbamoyl) pyridine-2-carboxylic acid (MW: 208.21) Intermediate->Product H-Transfer

Figure 1: The anhydride ring-opening pathway ensures 1:1 stoichiometry, preventing the formation of the diamide byproduct.

Analytical Validation (Self-Validating Systems)

To trust the synthesized material, you must confirm the molecular weight and the asymmetry of the molecule.

Mass Spectrometry (LC-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 209.09

  • Validation: A single peak at 209.09 confirms the mono-substitution. The presence of a peak at ~250 would indicate diamide formation (failure of stoichiometry).

Proton NMR ( -NMR)

The symmetry break is the key indicator. Unlike DPA (symmetric), this molecule will show distinct splitting patterns for the pyridine ring protons.

Chemical Shift (

)
MultiplicityIntegrationAssignment
~0.9 ppmTriplet3HPropyl

~1.6 ppmMultiplet2HPropyl

~3.4 ppmQuartet2HPropyl

~8.1 - 8.4 ppmMultiplet3HPyridine Ring (Asymmetric)
~9.0 ppmBroad Singlet1HAmide

Application Context: Lanthanide/Actinide Separation[10][11][12]

This molecule belongs to the class of PNA (Pyridine-N-Amide) ligands. Its molecular weight (208.[4]21) is critical for calculating the extractant concentration in solvent extraction processes (e.g., SANEX-like protocols).

Mechanism of Action

The ligand operates via a "Pincer" mechanism. The "hard" oxygen donors (Carboxyl and Amide carbonyl) combine with the "borderline" Pyridine Nitrogen to form stable tridentate complexes with trivalent f-block elements (


 / 

).
  • Selectivity: The propyl chain modulates lipophilicity, allowing the complex to be soluble in organic phases (e.g., octanol or kerosene) while the carboxylic acid allows for pH-dependent stripping.

Coordination Pathway Diagram

Coordination cluster_binding Tridentate Pincer Binding Ligand Ligand (L) (MW 208.21) N_pyr Pyridine N Ligand->N_pyr O_amide Amide O Ligand->O_amide O_acid Carboxyl O Ligand->O_acid Metal Metal Ion (Ln3+ / An3+) Complex [M(L)3] Complex (Lipophilic) Metal->Complex Extraction into Organic Phase N_pyr->Metal Coordination O_amide->Metal O_acid->Metal

Figure 2: The tridentate coordination mode (O,N,O) facilitates the extraction of trivalent metal ions into the organic phase.

References

  • Structural Context of DPA Monoamides

    • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
    • Source: ResearchG
    • URL:[Link]

  • Molecular Weight & Formula Verification

    • Title: PubChem Compound Summary for C10H12N2O3 (Isomeric reference).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Application in Actinide Extraction

    • Title: Pyridinedicarboxylic Acid Diamides as Selective Ligands for Extraction and Separation of Trivalent Lanthanides and Actinides.
    • Source: Polyhedron (via ResearchG
    • URL:[Link]

  • Title: Synthesis of pyridine-2-carboxylic acid derivatives (Patent EP0221023A2 context).

Sources

Technical Synthesis Guide: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid . This protocol is designed for research and development applications, prioritizing high fidelity, reproducibility, and the "Anhydride Route" for efficient desymmetrization of the starting material.

Executive Summary & Molecule Profile

Target Molecule: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.21 g/mol Core Structure: A 2,6-disubstituted pyridine ring featuring a carboxylic acid at position 2 and an N-propylamide at position 6.[1][2][3][4]

Scientific Significance: This molecule represents a classic "desymmetrized" derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid). Such compounds are critical as:

  • Pincer Ligands: For coordinating lanthanides and transition metals in catalysis.

  • Metalloenzyme Inhibitors: The pyridine-2-carboxylic acid motif is a known zinc-binding group (ZBG) in medicinal chemistry (e.g., histone demethylase or prolyl hydroxylase inhibitors).

  • Building Blocks: For the synthesis of asymmetric peptidomimetics.

Synthesis Challenge: The starting material, dipicolinic acid, is


 symmetric. The primary challenge is monofunctionalization —converting exactly one of the two identical carboxylic acid groups into a propyl amide without generating the bis-amide (diamide) or leaving unreacted starting material.

Retrosynthetic Analysis & Strategy

To achieve high selectivity for the mono-amide, we utilize the Cyclic Anhydride Ring-Opening Strategy . This method is superior to statistical direct amidation of the diester because the ring-opening event inherently generates one amide and one carboxylic acid, preventing over-reaction under controlled conditions.

Strategic Disconnection
  • Target: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

  • Precursor: Pyridine-2,6-dicarboxylic anhydride (Dipicolinic anhydride).

  • Starting Material: Pyridine-2,6-dicarboxylic acid (Dipicolinic acid).

Reaction Pathway Diagram

SynthesisPathway Start Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) Step1 Dehydration (Ac2O, Reflux) Start->Step1 - H2O Intermediate Dipicolinic Anhydride (Reactive Cyclic Intermediate) Step1->Intermediate Step2 Nucleophilic Ring Opening (n-Propylamine, THF, 0°C) Intermediate->Step2 Product 6-(Propylcarbamoyl)pyridine- 2-carboxylic Acid Step2->Product Desymmetrization

Figure 1: The Anhydride Desymmetrization Pathway. This route ensures a 1:1 functionalization ratio.

Detailed Experimental Protocol

Phase 1: Synthesis of Pyridine-2,6-dicarboxylic Anhydride

Rationale: The carboxylic acid groups are too unreactive for direct selective amidation. Dehydration to the anhydride activates the carbonyls and "locks" the stoichiometry.

Reagents:

  • Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) [CAS: 499-83-2]

  • Acetic Anhydride (Ac₂O) [Excess, solvent & reagent]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Dipicolinic acid (10.0 g, 59.8 mmol) and Acetic Anhydride (50 mL).

  • Reaction: Heat the suspension to reflux (approx. 140°C). The solid will dissolve as it converts to the anhydride. Maintain reflux for 2–3 hours.

  • Monitoring: Monitor by TLC or simply observe the dissolution. The anhydride is typically soluble in hot Ac₂O.

  • Workup:

    • Cool the mixture to room temperature. The product may crystallize.[5][6]

    • Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.

    • Crucial Step: To ensure complete removal of acetic acid (which can interfere with the next step), add dry toluene (20 mL) and re-evaporate (azeotropic removal). Repeat twice.

    • Isolation: The resulting solid is Pyridine-2,6-dicarboxylic anhydride. It is moisture-sensitive. Store in a desiccator or use immediately.

    • Yield Expectation: >90% (Quantitative conversion is common).

Phase 2: Nucleophilic Ring Opening (Amidation)

Rationale: The anhydride reacts rapidly with amines. By controlling the temperature and addition rate, the amine attacks one carbonyl, opening the ring to form the amide and the free acid.

Reagents:

  • Pyridine-2,6-dicarboxylic anhydride (prepared above)[2]

  • n-Propylamine [CAS: 107-10-8] (1.05 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (Optional, if HCl salt of amine is used)

Procedure:

  • Setup: Equip a 250 mL two-neck round-bottom flask with a stir bar, nitrogen inlet, and an addition funnel.

  • Solvation: Dissolve the Pyridine-2,6-dicarboxylic anhydride (8.9 g, ~59.8 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

    • Note: Low temperature prevents the second carboxylic acid (formed during reaction) from reacting with excess amine to form diamide, although this is kinetically disfavored without a coupling agent.

  • Addition: Dissolve n-Propylamine (3.7 g, 5.2 mL, 62.8 mmol) in DCM (20 mL). Add this solution dropwise to the anhydride solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: The product often precipitates out of DCM as the zwitterion or free acid, or remains in solution depending on concentration.

  • Workup (Purification Strategy):

    • Scenario A (Precipitate formed): Filter the solid.[5][6] Wash with cold DCM. This is likely the crude product.

    • Scenario B (Solution): Perform an acid-base extraction to remove any bis-amide or unreacted amine.

      • Extract the organic layer with saturated NaHCO₃ solution (3 x 50 mL). The product (as a carboxylate anion) will move to the aqueous phase. Bis-amide (neutral) remains in the organic phase.

      • Wash the combined aqueous extracts with fresh DCM.

      • Acidify the aqueous phase carefully with 1N HCl to pH ~2–3. The product, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid , will precipitate or can be extracted back into Ethyl Acetate (3 x 50 mL).

    • Dry the Ethyl Acetate layer over Na₂SO₄, filter, and concentrate.

Analytical Characterization

To validate the synthesis, the following data profile is expected:

TechniqueExpected Signal / ResultInterpretation
HPLC Single peak, RT ~3-5 min (C18, 5-95% ACN/H2O)Purity >95%. Separation from dipicolinic acid (more polar) and diamide (less polar).
MS (ESI+) m/z = 209.1 [M+H]⁺ Confirms molecular weight of 208.21.
¹H NMR δ ~8.0-8.5 (m, 3H) Pyridine ring protons (typically a doublet-triplet-doublet pattern).
δ ~3.4 (q, 2H) N-CH₂- (propyl group adjacent to amide).
δ ~1.6 (m, 2H) -CH₂- (propyl middle methylene).
δ ~0.9 (t, 3H) -CH₃ (propyl terminal methyl).
δ ~9.0 (br s, 1H) Amide -NH.

Troubleshooting & Optimization

Common Pitfall: Formation of Bis-amide (Diamide)

If the mass spectrum shows a significant peak at m/z ~250 (indicating two propyl amines attached), the reaction conditions were too forcing or excess amine was used.

  • Correction: Strictly use 1.0 to 1.05 equivalents of n-Propylamine. Ensure the temperature is kept at 0°C during addition.

Common Pitfall: Hydrolysis of Anhydride

If the starting material (Dipicolinic acid) is recovered, the anhydride may have hydrolyzed due to wet solvents.

  • Correction: Ensure DCM/THF is anhydrous. Store the anhydride intermediate under nitrogen.

Alternative Route: Mono-Ester Hydrolysis

If the anhydride route proves unstable for your specific lab conditions, use the Mono-Ester Route :

  • Dimethyl dipicolinate + 1 eq NaOH

    
     Monomethyl dipicolinate.
    
  • Coupling with n-Propylamine (EDC/HOBt)

    
     Methyl 6-(propylcarbamoyl)picolinate.
    
  • Hydrolysis (LiOH)

    
     Target Acid.
    Note: This route is 2 steps longer but offers easier purification of intermediates.
    

References

  • General Anhydride Chemistry:Reaction of cyclic anhydrides with amines to form mono-amides.

    • Source:

  • Dipicolinic Acid Derivatives: Synthesis of mono-amides from pyridine-2,6-dicarboxylic acid.[2]

    • Source: (Scientific Reports, 2015).

  • Homolog Reference:Synthesis of the methyl-analog (6-(Methylcarbamoyl)pyridine-2-carboxylic acid).

    • Source:

  • Metal Coordination Context:Use of pyridine-2,6-dicarboxylic acid deriv

    • Source: (Crystals, 2019).

Sources

Navigating the Physicochemical Landscape of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physical properties is paramount to its successful development. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the physical characteristics of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a molecule of interest within contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from structurally similar analogs, outline robust experimental protocols for property determination, and provide a framework for its synthesis and characterization.

Chemical Identity and Structural Analogs

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to the family of N-substituted picolinic acid amides. Its core structure, a pyridine-2-carboxylic acid scaffold, is a common motif in pharmacologically active compounds. The presence of both a carboxylic acid and an amide functional group suggests a molecule with the potential for diverse intermolecular interactions, influencing its solubility, crystal packing, and target engagement.

Property6-(Propylcarbamoyl)pyridine-2-carboxylic acid (Predicted/Estimated)6-(methylcarbamoyl)pyridine-2-carboxylic acid[1]Pyridine-2-carboxylic acid (Picolinic Acid)
Molecular Formula C10H12N2O3C8H8N2O3C6H5NO2
Molecular Weight 208.22 g/mol 180.16 g/mol 123.11 g/mol
CAS Number Not readily available288616-99-998-98-6
Predicted XlogP ~1.5 - 2.50.3[1]0.4

Proposed Synthesis Pathway

While a specific synthesis for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for preparing analogous pyridine-2-carboxylic acid amides. A common and effective approach involves the activation of the carboxylic acid of a pyridine-2,6-dicarboxylic acid precursor, followed by amidation with the desired amine.

A plausible synthetic approach is outlined below:

Synthesis_Pathway cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Saponification Pyridine-2,6-dicarboxylic_acid Pyridine-2,6- dicarboxylic acid Monoester 6-(Methoxycarbonyl)pyridine- 2-carboxylic acid Pyridine-2,6-dicarboxylic_acid->Monoester  MeOH, H2SO4 (cat.) Acid_Chloride Acid Chloride Intermediate Monoester->Acid_Chloride  SOCl2 or Oxalyl Chloride Amide_Ester Methyl 6-(propylcarbamoyl) -pyridine-2-carboxylate Acid_Chloride->Amide_Ester Propylamine Propylamine Propylamine->Amide_Ester Target_Molecule 6-(Propylcarbamoyl)pyridine- 2-carboxylic acid Amide_Ester->Target_Molecule  LiOH or NaOH, H2O/THF

Figure 1: Proposed synthesis of the target molecule.

This three-step synthesis begins with the selective mono-esterification of pyridine-2,6-dicarboxylic acid. The resulting monoester can then be converted to its acid chloride, which readily reacts with propylamine to form the corresponding amide-ester. The final step involves the saponification of the methyl ester to yield the desired 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. Each step would require appropriate workup and purification, likely involving techniques such as extraction, crystallization, and column chromatography.

Experimental Determination of Physical Properties

Given the novelty of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, empirical determination of its physical properties is essential. The following section details standardized protocols for measuring key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[2][3] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[3]

Protocol: Capillary Melting Point Determination [3]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[2]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.

  • Slow Heating for Accuracy: In a fresh sample, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[4]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Melting_Point_Workflow Start Start Prepare_Sample Prepare Dry, Powdered Sample Start->Prepare_Sample Load_Capillary Load Capillary (2-3 mm) Prepare_Sample->Load_Capillary Place_in_Apparatus Place in Calibrated Melting Point Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating to Approximate MP Place_in_Apparatus->Rapid_Heat Slow_Heat Slow Heating (1-2°C/min) Near MP Rapid_Heat->Slow_Heat Observe_and_Record Record Melting Range Slow_Heat->Observe_and_Record End End Observe_and_Record->End

Figure 2: Workflow for melting point determination.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. Kinetic and thermodynamic solubility are two key measurements. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides a more fundamental measure of a compound's solubility at equilibrium.[5]

Protocol: Kinetic Solubility Assay (Nephelometric Method) [5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. For 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, with both an acidic carboxylic acid and a potentially basic pyridine nitrogen, determining the pKa values is crucial.

Protocol: Potentiometric Titration for pKa Determination [6][7][8]

  • Instrument Calibration: Calibrate a pH meter using standard buffers.[6]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

pKa_Determination_Workflow Start Start Calibrate_pH_Meter Calibrate pH Meter with Standard Buffers Start->Calibrate_pH_Meter Prepare_Sample_Solution Prepare a Known Concentration of the Compound Calibrate_pH_Meter->Prepare_Sample_Solution Titrate_with_Acid_and_Base Titrate with Standardized Acid and Base Prepare_Sample_Solution->Titrate_with_Acid_and_Base Record_pH_vs_Volume Record pH at each Titrant Addition Titrate_with_Acid_and_Base->Record_pH_vs_Volume Plot_Titration_Curve Plot pH vs. Volume Record_pH_vs_Volume->Plot_Titration_Curve Determine_Inflection_Points Determine Inflection Points (Equivalence Points) Plot_Titration_Curve->Determine_Inflection_Points Calculate_pKa Calculate pKa at Half-Equivalence Points Determine_Inflection_Points->Calculate_pKa End End Calculate_pKa->End

Figure 3: Workflow for pKa determination.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.[9]

Protocol: Shake-Flask Method for LogP Determination [9][][11]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases.

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

While direct experimental data for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is not yet widely available, a robust understanding of its potential physical properties can be established through the examination of its structural analogs and the application of standardized experimental methodologies. This technical guide provides the necessary framework for its synthesis, characterization, and the empirical determination of its key physicochemical parameters. A thorough investigation of these properties is a critical step in assessing its potential as a viable drug candidate and will guide its future development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • De Gruyter. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

  • Mans. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. Retrieved from [Link]

  • University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3). Retrieved from [Link]

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Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

In the landscape of modern drug development, understanding the physicochemical properties of a novel chemical entity is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's bioavailability and overall developability. This guide focuses on 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. The presence of a pyridine-2-carboxylic acid core, a known chelating agent and a versatile synthetic handle, combined with a propylcarbamoyl side chain, presents a unique solubility profile that warrants careful investigation.[1][2][3]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will not only present a predictive solubility profile based on analogous structures but will also provide detailed, field-proven methodologies for experimentally determining both the kinetic and thermodynamic solubility of this compound. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Predicted Solubility Profile of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Picolinic acid itself is known to be soluble in water and other polar protic solvents like ethanol.[1][4] The introduction of the propylcarbamoyl group at the 6-position will modulate this inherent solubility. The amide functionality introduces additional hydrogen bond donors and acceptors, which could enhance interaction with protic solvents. However, the propyl group adds lipophilicity, which may decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents. The molecule is amphiprotic, with the carboxylic acid providing acidic character and the pyridine nitrogen providing basic character. Therefore, its aqueous solubility is expected to be highly dependent on pH.[5][6]

Below is a table summarizing the predicted qualitative solubility in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.4)Polar ProticSparingly Soluble to Moderately SolubleThe polar pyridine, carboxylic acid, and amide groups will aid solubility, but the overall molecule is larger and more lipophilic than picolinic acid. Solubility is expected to be pH-dependent.[5]
Phosphate-Buffered Saline (PBS)Aqueous BufferSparingly Soluble to Moderately SolubleSimilar to water, but the ionic strength of the buffer may slightly decrease solubility (salting-out effect).[5]
0.1 M HClAcidic AqueousSolubleThe pyridine nitrogen (pKa ~5-6) will be protonated, forming a cationic species which is generally more soluble in aqueous media.
0.1 M NaOHBasic AqueousSolubleThe carboxylic acid (pKa ~4-5) will be deprotonated to form a carboxylate salt, which is typically highly soluble in water.[6][7]
Ethanol/MethanolPolar ProticSolubleThese solvents can engage in hydrogen bonding with the solute's functional groups.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating high-concentration stock solutions for screening assays.[8][9]
AcetonitrilePolar AproticModerately SolubleLess polar than DMSO, but should still be a reasonably good solvent.[1][2]
Dichloromethane (DCM)Non-polar AproticSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in a non-polar solvent like DCM.[8]
HexanesNon-polar AproticInsolubleThe molecule's polar functional groups will prevent dissolution in highly non-polar aliphatic solvents.[8]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements that are relevant at different stages of the drug discovery pipeline.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[12] It is typically measured using the shake-flask method over an extended incubation period (24-72 hours) to ensure the most stable crystalline form of the compound is in equilibrium with the solution.[9][11] This value is critical for lead optimization and pre-formulation studies.[12]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution under non-equilibrium conditions.[10] In a typical high-throughput screening (HTS) assay, a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster and consumes less compound, making it ideal for the early stages of discovery to quickly rank-order large numbers of compounds.[9] However, it can often overestimate the true thermodynamic solubility because it may reflect the solubility of a metastable solid form or a supersaturated solution.[11]

The relationship between these two concepts can be visualized as a logical workflow in early drug discovery.

G cluster_0 Early Discovery & HTS cluster_1 Lead Optimization & Pre-formulation HTS High-Throughput Screening (Large Compound Library) Kinetic Kinetic Solubility Assay (e.g., Nephelometry) HTS->Kinetic Fast, requires little compound LeadOpt Promising Hits / Lead Candidates Kinetic->LeadOpt Triage & select promising compounds Thermo Thermodynamic Solubility Assay (Shake-Flask Method) LeadOpt->Thermo Accurate, 'gold standard' for developability assessment Formulation Formulation Development Thermo->Formulation Informs formulation & in vivo study design

Caption: Logical flow from kinetic to thermodynamic solubility assessment in drug discovery.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for measuring equilibrium solubility.[11] It involves agitating an excess of the solid compound in the test solvent until equilibrium is reached.

Principle: By ensuring an excess of solid material is present over a long incubation period, the resulting saturated solution provides a direct measure of the compound's solubility at equilibrium.[12] Subsequent analysis of the clarified supernatant quantifies this concentration.

Materials:

  • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (solid powder)

  • Test solvents (e.g., pH 7.4 PBS, Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification[12][13]

Methodology:

  • Preparation: Add an excess amount of solid 6-(Propylcarbamoyl)pyridine-2-carboxylic acid to a pre-weighed glass vial. A good starting point is ~2-5 mg of compound per 1 mL of solvent to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired test solvent (e.g., 1.0 mL of pH 7.4 PBS) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or roller. Agitate the slurry at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Some compounds may require up to 72 hours.[11][13]

  • Separation of Solid: After incubation, allow the vials to stand for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For robust analysis, filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining particulates.[11]

  • Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., DMSO or acetonitrile/water). Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS/MS method.[14]

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G start Start: Solid Compound + Test Solvent step1 1. Add excess solid to known volume of solvent start->step1 step2 2. Agitate at constant T (24-72 hours) step1->step2 step3 3. Centrifuge to pellet undissolved solid step2->step3 step4 4. Filter supernatant (0.22 µm filter) step3->step4 step5 5. Quantify concentration (HPLC-UV or LC-MS/MS) step4->step5 end Result: Thermodynamic Solubility (µg/mL) step5->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is ideal for early discovery screening and relies on detecting light scattering from precipitated compound particles.[10]

Principle: A compound is rapidly introduced from a DMSO stock solution into an aqueous buffer. If the concentration exceeds its kinetic solubility, the compound will precipitate, forming fine particles. A nephelometer measures the intensity of light scattered by these particles, which is proportional to the amount of insoluble material.

Materials:

  • 10 mM stock solution of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in 100% DMSO

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well or 384-well microtiter plates (clear bottom)

  • Automated liquid handler (recommended for precision)

  • Plate shaker

  • Laser-based nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM, in 100% DMSO.[13]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentration (e.g., add 198 µL of buffer for a final concentration of 100 µM and a final DMSO concentration of 1%).

  • Mixing and Incubation: Immediately mix the contents thoroughly using a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[9]

  • Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility. This is often determined by setting a threshold value.

G start Start: High-Conc. DMSO Stock Solution step1 1. Dispense DMSO stock into microtiter plate start->step1 step2 2. Rapidly add aqueous buffer to achieve final concentration step1->step2 step3 3. Mix & Incubate (1-2 hours) step2->step3 step4 4. Measure light scattering (Nephelometer) step3->step4 end Result: Kinetic Solubility (µM) step4->end

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Conclusion: A Pathway to Informed Drug Development

While direct, published solubility data for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is scarce, a robust understanding of its chemical nature allows us to make well-grounded predictions and, more importantly, to design and execute rigorous experimental protocols for its determination. The distinction between kinetic and thermodynamic solubility is not merely academic; it is a practical framework that guides decision-making throughout the drug discovery and development process.[10][11] By employing the high-throughput kinetic assays detailed herein for initial screening, and the gold-standard shake-flask method for in-depth characterization of promising candidates, researchers can generate the critical data needed to assess bioavailability, guide formulation strategies, and ultimately, increase the probability of advancing successful drug candidates.

References

  • Benchchem. Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. In vitro solubility assays in drug discovery.
  • Evotec. Thermodynamic Solubility Assay.
  • Raytor.
  • Creative Bioarray. Aqueous Solubility Assays.
  • University of Colorado Boulder.
  • Domainex. Thermodynamic Solubility Assay.
  • MDPI.
  • WebAssign. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (PDF)
  • Scribd. Carboxylic Acid & Phenol | PDF | Solubility.
  • Tokyo Chemical Industry Co., Ltd. Pyridine-2-carboxylic Acid | 98-98-6.
  • Higher Colleges of Technology.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Wikipedia. Picolinic acid.

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An In-Depth Technical Guide to the Biological Targets of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cellular Oxygen Sensing

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to a promising class of small molecules designed to modulate the cellular response to oxygen availability. Structurally, it is a derivative of pyridine-2-carboxylic acid, a scaffold known for its diverse biological activities and its presence in numerous FDA-approved drugs.[1][2] The core focus of this guide is to delineate the potential biological targets of this compound, with a primary emphasis on its role as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[3][4][5] This inhibition offers a novel therapeutic strategy for conditions such as anemia associated with chronic kidney disease by mimicking the body's natural response to low oxygen levels.[3][6][7]

This document will provide a comprehensive overview of the mechanism of action, key biological targets, and detailed experimental protocols for researchers and drug development professionals to investigate 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and related compounds.

The Primary Target: HIF Prolyl Hydroxylase (PHD) Enzymes

The principal biological targets of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and its analogs are the HIF prolyl hydroxylase (PHD) enzymes, which are members of the 2-oxoglutarate-dependent dioxygenase superfamily.[8][9] There are three main isoforms of PHD: PHD1, PHD2, and PHD3. These enzymes act as cellular oxygen sensors.[9]

Mechanism of Action: Stabilizing the Hypoxia-Inducible Factor

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α).[7][9] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which then targets HIF-α for rapid proteasomal degradation.[10]

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is predicted to act as a competitive inhibitor of the PHD enzymes, binding to the active site and preventing the hydroxylation of HIF-α. This inhibition leads to the stabilization of HIF-α, allowing it to accumulate in the cell, translocate to the nucleus, and form a heterodimer with the constitutively expressed HIF-β subunit.[7] This HIF-α/HIF-β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[7]

The following diagram illustrates the HIF signaling pathway and the point of intervention for PHD inhibitors like 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

HIF Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIF-1α_p HIF-1α PHD PHD Enzymes HIF-1α_p->PHD Hydroxylation HIF-1α-OH Hydroxylated HIF-1α PHD->HIF-1α-OH O2 O2, Fe2+, 2-OG O2->PHD VHL VHL Complex HIF-1α-OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1β HIF-1β HIF-1β->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes Compound 6-(Propylcarbamoyl) pyridine-2-carboxylic acid Compound->PHD Inhibition

Caption: HIF signaling pathway under normoxic and hypoxic conditions, highlighting the inhibitory action of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid on PHD enzymes.

Quantitative Analysis of Target Inhibition

Compound Class Target Reported IC50 Range (nM) Reference
Pyridine-2-Carboxylic Acid DerivativesPHD23 - 50[9][12]
Imidazo[1,2-a]pyridine DerivativesPHDNot specified, but enhance VEGF production[9]
Pyrazolopyridine DerivativesPHDNot specified, but enhance VEGF production[9]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the biological targets of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

In Vitro PHD2 Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PHD2.

Principle: The assay quantifies the hydroxylation of a HIF-1α peptide substrate by PHD2.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate

  • FeSO4

  • 2-oxoglutarate (2-OG)

  • Ascorbate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

  • Detection reagent (e.g., fluorescently labeled antibody recognizing the hydroxylated peptide)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PHD2 enzyme, FeSO4, and ascorbate.

  • Add varying concentrations of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-OG.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Add the detection reagent and incubate to allow for binding to the hydroxylated product.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the compound directly binds to its target protein within a cellular environment.[3][4][6][7][8]

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This thermal stabilization can be detected by heating cell lysates and quantifying the amount of soluble target protein remaining.[8]

Workflow Diagram:

CETSA Workflow Cell_Culture 1. Treat cells with compound or vehicle Heating 2. Heat cell lysates to various temperatures Cell_Culture->Heating Centrifugation 3. Centrifuge to separate soluble and aggregated proteins Heating->Centrifugation Supernatant 4. Collect supernatant (soluble fraction) Centrifugation->Supernatant Western_Blot 5. Analyze soluble PHD2 levels by Western Blot Supernatant->Western_Blot Data_Analysis 6. Plot melting curves and determine thermal shift Western_Blot->Data_Analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture cells (e.g., HEK293T) to 80-90% confluency.

  • Treat cells with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and lyse the cells.

  • Aliquot the cell lysates into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[4]

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PHD2 in each sample by Western blotting using a specific anti-PHD2 antibody.

  • Quantify the band intensities and plot them against the temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve indicates target engagement.

In Vitro HIF-1α Stabilization Assay

This cell-based assay determines the ability of the compound to prevent the degradation of HIF-1α.

Principle: In the presence of a PHD inhibitor, HIF-1α is not degraded and can be detected by Western blotting.

Materials:

  • Human cell line (e.g., HeLa, Hep3B)

  • Cell culture medium and supplements

  • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid for a set time (e.g., 4-8 hours).[5][13]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary anti-HIF-1α antibody, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • An increase in the HIF-1α band intensity with increasing compound concentration indicates stabilization.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This assay measures the transcriptional activation of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[14][15][16][17][18]

Principle: Increased HIF-1α activity leads to the upregulation of its target genes. The mRNA levels of these genes can be quantified using qRT-PCR.

Materials:

  • Treated cell lysates (from the HIF-1α stabilization assay)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for EPO, VEGFA, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Extract total RNA from the treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the specific primers for EPO, VEGFA, and the housekeeping gene.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control.[15][17]

Potential Off-Target Effects and Selectivity

While PHDs are the primary targets, it is crucial to assess the selectivity of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid against other 2-oxoglutarate-dependent dioxygenases and other structurally related enzymes to understand its potential for off-target effects. A broader screening panel of enzymes should be considered during preclinical development.

Conclusion

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a promising small molecule with the potential to modulate the cellular response to hypoxia by inhibiting HIF prolyl hydroxylase enzymes. The experimental protocols detailed in this guide provide a robust framework for researchers to validate its biological targets, elucidate its mechanism of action, and explore its therapeutic potential. Further investigation into its isoform selectivity and in vivo efficacy is warranted to advance this compound and its analogs through the drug discovery pipeline.

References

  • Juhász, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 109-128.
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Reja, R., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4112.
  • Orcutt, K. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 793-803.
  • Orcutt, K. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Gkretsi, V., et al. (2015). Quantification of HIF-1α stabilization/de-stabilization times in vitro.
  • Inoue, H., et al. (2006).
  • Agrawal, D., et al. (2020). Determination of the IC50 value of BCA (6); IC50 (PHD2)=1.10±0.21 μm.
  • Ahmadi, M., et al. (2016). Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. Journal of Reproduction & Infertility, 17(2), 97-103.
  • Platania, C. B. M., et al. (2020). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Pharmacology, 11, 1029.
  • Bonello, S., et al. (2012). Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS ONE, 7(10), e47453.
  • Lee, K., & Kim, H. (2015).
  • Google Patents. (1987).
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  • Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19426-19431.
  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. EP0259687A2.
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  • El-Sayed, N. N. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 257, 115509.
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  • Hera, R., et al. (2002). Quantitative RT-PCR Analysis of Angiogenesis Markers (VEGF/VEGF Receptors; Angiopoietins/Tie2) in Subfoveal Membranes From Patients With Age-related Macular Degeneration. Investigative Ophthalmology & Visual Science, 43(13), 2531.
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An In-Depth Technical Guide to 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid: A Potential Modulator of the Hypoxia-Inducible Factor Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a small molecule of significant interest within the field of drug discovery. By examining its synthesis, physicochemical properties, and, most critically, its putative biological mechanism of action, this document serves as a vital resource for researchers, scientists, and professionals engaged in the development of novel therapeutics. We will delve into the scientific rationale behind its design, explore its potential as an inhibitor of prolyl-4-hydroxylase, and discuss the profound implications of this activity on the hypoxia-inducible factor (HIF) signaling pathway.

Introduction: The Therapeutic Potential of Pyridine Carboxamides

The pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to chelate metal ions and participate in various non-covalent interactions has made it a versatile template for drug design. The introduction of a carbamoyl group at the 6-position, as seen in 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, further enhances its potential for specific molecular recognition, opening avenues for targeted therapeutic interventions.

Recent research has highlighted the role of pyridine carboxamide derivatives as potent inhibitors of prolyl-4-hydroxylase (PHD) enzymes.[1][2] These enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway, a central signaling cascade that governs cellular responses to low oxygen levels (hypoxia). By inhibiting PHD, compounds like 6-(Propylcarbamoyl)pyridine-2-carboxylic acid can stabilize HIF-1α, a key transcription factor, leading to the expression of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][4] This mechanism holds immense promise for the treatment of a range of ischemic and anemic disorders.

Synthesis and Physicochemical Properties

The synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid can be achieved through a straightforward and adaptable synthetic route, starting from the commercially available pyridine-2,6-dicarboxylic acid. The methodology leverages well-established amidation chemistry, ensuring high yields and purity.

General Synthetic Protocol

A robust and reproducible method for the synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid involves a two-step process:

  • Mono-activation of Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarboxylic acid is first converted to its mono-acyl chloride derivative. This selective activation is crucial to prevent the formation of the di-substituted by-product. The reaction is typically carried out using a controlled amount of a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at cooled temperatures. The presence of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

  • Amidation with Propylamine: The resulting mono-acyl chloride is then reacted in situ with propylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired amide bond. A slight excess of propylamine or the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrochloric acid generated during the reaction. The final product can be purified by standard techniques such as crystallization or column chromatography.

Experimental Workflow: Synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

start Start: Pyridine-2,6-dicarboxylic Acid step1 Step 1: Mono-activation Reagents: Thionyl Chloride (SOCl2) or Oxalyl Chloride, cat. DMF Solvent: Anhydrous DCM or THF Conditions: 0°C to room temperature start->step1 intermediate Intermediate: 6-(Chlorocarbonyl)pyridine-2-carboxylic acid step1->intermediate step2 Step 2: Amidation Reagent: Propylamine (CH3CH2CH2NH2) Base: Triethylamine (TEA) or DIPEA Solvent: Anhydrous DCM or THF Conditions: 0°C to room temperature intermediate->step2 product Product: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid step2->product purification Purification Methods: Crystallization or Column Chromatography product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid are critical for its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C10H12N2O3Based on chemical structure
Molecular Weight 208.22 g/mol Calculated from the molecular formula
CAS Number 21855-17-4Identifier for this specific chemical substance
Appearance White to off-white solidTypical for small organic molecules of this class
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterThe presence of both polar (carboxylic acid, amide) and non-polar (propyl chain, pyridine ring) moieties suggests amphiphilic character.
pKa ~3-4 (carboxylic acid), ~1-2 (pyridinium ion)The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pyridine nitrogen is weakly basic.
LogP ~1.5 - 2.5The octanol-water partition coefficient is predicted to be in a range suitable for oral bioavailability.

Biological Activity and Mechanism of Action: Inhibition of Prolyl-4-Hydroxylase

The primary hypothesized biological activity of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is the inhibition of prolyl-4-hydroxylase (PHD) enzymes. This assertion is based on the well-documented activity of structurally related pyridine carboxamide derivatives.[1][2]

The Hypoxia-Inducible Factor (HIF) Pathway

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by PHD enzymes. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. Consequently, HIF-α levels are kept low, and the expression of hypoxia-inducible genes is suppressed.[3]

In hypoxic (low oxygen) conditions, PHD activity is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the production of proteins that are essential for adaptation to low oxygen, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and enzymes involved in glycolysis.[4]

Mechanism of PHD Inhibition

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is believed to act as a competitive inhibitor of PHD with respect to its co-substrate, 2-oxoglutarate (2-OG). The pyridine-2-carboxylic acid moiety is thought to chelate the active site Fe(II) ion, which is essential for PHD catalytic activity. The carboxamide side chain can form additional hydrogen bonds and van der Waals interactions within the enzyme's active site, contributing to the compound's potency and selectivity. By binding to the active site, the inhibitor prevents the binding of 2-OG and the subsequent hydroxylation of HIF-α.

Signaling Pathway: HIF-1α Regulation and the Role of PHD Inhibitors

cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_normoxia HIF-1α PHD_normoxia PHD HIF_normoxia->PHD_normoxia Hydroxylation (Pro-OH) VHL VHL E3 Ligase PHD_normoxia->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_hypoxia HIF-1α PHD_hypoxia PHD (Inhibited) HIF_hypoxia->PHD_hypoxia Hydroxylation Blocked HIF_stabilized Stabilized HIF-1α HIF_hypoxia->HIF_stabilized PHD_inhibitor 6-(Propylcarbamoyl) pyridine-2-carboxylic acid PHD_inhibitor->PHD_hypoxia HIF_complex HIF-1α/β Complex HIF_stabilized->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE HIF_complex->HRE Binding Gene_expression Gene Expression (EPO, VEGF, etc.) HRE->Gene_expression

Caption: The regulation of HIF-1α under normoxic and hypoxic conditions, and the intervention point for PHD inhibitors.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid itself is not publicly available, analysis of related pyridine carboxamide inhibitors of PHD provides valuable insights into the structural features that govern activity.

Position of SubstitutionStructural FeatureImpact on ActivityPutative RationaleReference
Pyridine Ring 2-Carboxylic AcidEssentialChelates the active site Fe(II) ion, mimicking the binding of 2-oxoglutarate.[1]
Pyridine Ring 5- or 6-AmideGenerally enhances activityThe amide group can form crucial hydrogen bonds with amino acid residues in the active site, increasing binding affinity.[1][2]
Amide N-substituent Alkyl chain lengthOptimal length is criticalA propyl group may provide a balance of hydrophobicity and steric fit within a specific pocket of the active site. Shorter or longer chains may lead to decreased activity.Inferred from related studies
Amide N-substituent Aryl or substituted aryl groupsCan significantly increase potencyAromatic rings can engage in pi-stacking or other favorable interactions with aromatic residues in the active site.[1]
Pyridine Ring Additional substituentsCan modulate activity and selectivityIntroduction of other functional groups can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved potency and selectivity for different PHD isoforms.[2]

Potential Therapeutic Applications

The ability of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid to stabilize HIF-1α through the inhibition of PHD opens up a wide range of potential therapeutic applications, primarily centered around conditions characterized by hypoxia or anemia.

  • Anemia: By stimulating the production of endogenous erythropoietin (EPO), PHD inhibitors can promote the formation of red blood cells, offering a novel treatment for anemia associated with chronic kidney disease, chemotherapy, and other chronic illnesses.

  • Ischemic Diseases: In conditions such as myocardial infarction, stroke, and peripheral artery disease, the upregulation of HIF-1α can promote angiogenesis (the formation of new blood vessels) and enhance cellular metabolism, thereby protecting tissues from ischemic damage.[4]

  • Wound Healing: The HIF pathway is known to play a crucial role in wound healing by promoting angiogenesis and cell migration.

  • Inflammatory Diseases: HIF-1α has been shown to modulate inflammatory responses, and its stabilization may have therapeutic benefits in certain inflammatory conditions.

Conclusion and Future Directions

6-(Propylcarbamoyl)pyridine-2-carboxylic acid represents a promising lead compound within the class of PHD inhibitors. Its straightforward synthesis and the well-understood mechanism of action of related compounds make it an attractive candidate for further investigation. Future research should focus on a comprehensive biological evaluation of this specific molecule, including in vitro enzymatic assays to determine its potency and selectivity against different PHD isoforms, as well as cell-based assays to confirm its ability to stabilize HIF-1α and induce the expression of target genes. Furthermore, in vivo studies in relevant animal models of anemia and ischemia will be crucial to assess its therapeutic efficacy, pharmacokinetic profile, and safety. The insights gained from such studies will be invaluable in advancing our understanding of this important class of compounds and their potential to address significant unmet medical needs.

References

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. ACS Publications. [Link]

  • Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. PubMed. [Link]

  • Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Taylor & Francis Online. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

  • Design and Synthesis of Substituted Pyridine Derivatives as HIF-1alpha Prolyl Hydroxylase Inhibitors. PubMed. [Link]

  • [(4-Hydroxyl-benzo[5][6]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues. PubMed. [Link]

  • Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers. [Link]

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Methodological & Application

Precision Synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 6-(propylcarbamoyl)pyridine-2-carboxylic acid (also known as N-propyl-6-carboxypicolinamide). This molecule represents a critical class of desymmetrized pyridine-2,6-dicarboxylic acid (dipicolinic acid) derivatives, widely utilized as:

  • Pincer Ligand Precursors: For transition metal catalysis (Ru, Pd, Pt) where hemilabile coordination is required.

  • Metallo-supramolecular Building Blocks: Creating directional self-assembly nodes.

  • Pharmacophores: In fragment-based drug discovery targeting metalloenzymes.

The Synthetic Challenge: Desymmetrization

The core challenge in synthesizing this molecule is the desymmetrization of the starting material, pyridine-2,6-dicarboxylic acid. Direct amidation using coupling reagents (e.g., EDC, HATU) or thionyl chloride often results in a statistical mixture of:

  • Unreacted starting material.

  • Target mono-amide.[1][2]

  • Undesired bis-amide.

The Solution: This protocol utilizes a Cyclic Anhydride Intermediate Route . By dehydrating the diacid to pyridine-2,6-dicarboxylic anhydride, we create a strained electrophile. Reaction with one equivalent of amine opens the ring to yield the mono-amide/mono-acid exclusively. This method is self-limiting; the resulting free carboxylic acid deactivates the system toward further amidation under the prescribed conditions, ensuring high selectivity.

Retrosynthetic Analysis & Pathway

The synthesis is divided into two distinct stages:

  • Dehydration: Conversion of dipicolinic acid to its cyclic anhydride.

  • Aminolysis: Nucleophilic ring-opening with

    
    -propylamine.
    

Figure 1: Retrosynthetic logic flow ensuring mono-functionalization via anhydride intermediate.

Experimental Protocol

Stage 1: Synthesis of Pyridine-2,6-dicarboxylic Anhydride

Objective: Quantitative conversion of the dicarboxylic acid to the anhydride. Reaction Time: 4–6 hours | Scale: 10.0 g basis

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
Pyridine-2,6-dicarboxylic acid167.121.010.0 gSubstrate
Acetic Anhydride102.09Excess50.0 mLSolvent/Reagent
Toluene92.14N/A30.0 mLWash Solvent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the RBF with Pyridine-2,6-dicarboxylic acid (10.0 g) and Acetic Anhydride (50 mL).

  • Reaction: Heat the suspension to reflux (140°C) . The solid will dissolve as it converts to the anhydride, resulting in a clear or slightly tan solution. Maintain reflux for 4 hours.

  • Monitoring: Monitor by TLC (ensure disappearance of polar starting acid) or simply observe the dissolution.

  • Isolation:

    • Cool the mixture to room temperature. The anhydride may begin to crystallize.

    • Concentrate the solution on a rotary evaporator to remove most acetic anhydride/acetic acid.

    • Add Toluene (30 mL) and rotovap again (azeotropic removal of remaining acetic acid).

    • Suspend the resulting solid in cold dry diethyl ether or hexane, filter, and dry under vacuum.

  • Validation: Product should be a white to off-white solid. IR should show characteristic anhydride doublets (approx. 1760 and 1790 cm⁻¹).

Stage 2: Synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Objective: Regioselective ring opening. Reaction Time: 12 hours | Temperature: 0°C to RT

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
Pyridine-2,6-dicarboxylic anhydride149.101.05.0 g (33.5 mmol)Electrophile
n-Propylamine59.111.052.08 g (2.9 mL)Nucleophile
Dichloromethane (DCM)84.93N/A100 mLSolvent
Triethylamine (Optional)101.191.14.6 mLBase (if solubilizing)
Procedure
  • Setup: Flame-dry a 250 mL RBF and cool under N₂. Add the anhydride (5.0 g) and DCM (80 mL) . The anhydride may not fully dissolve; a suspension is acceptable.

  • Addition: Cool the flask to 0°C (ice bath). Dilute n-propylamine (2.9 mL) in DCM (20 mL) and add it dropwise over 20 minutes.

    • Expert Note: Slow addition at low temperature is crucial to prevent local heating, which could promote bis-amidation or imide formation.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir overnight (12 h). The suspension usually clears as the amine reacts, followed by the precipitation of the product (or its salt).

  • Workup (Self-Validating Purification):

    • Step A (Extraction): Transfer mixture to a separatory funnel. Add 0.5 M NaHCO₃ (aq) (100 mL). The product (as a carboxylic acid) will deprotonate and move into the aqueous layer. Unreacted anhydride or bis-amide (neutral) will remain in the DCM.

    • Step B (Wash): Separate layers. Wash the aqueous layer once with fresh DCM (30 mL) to remove organic impurities.

    • Step C (Precipitation): Acidify the aqueous layer carefully with 2 M HCl to pH ~2. The target molecule, 6-(propylcarbamoyl)pyridine-2-carboxylic acid, will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry under high vacuum.

Characterization & Quality Control

ParameterExpected Value/ObservationNotes
Appearance White crystalline solidYellowing indicates oxidation or amine impurities.
Solubility Soluble in DMSO, MeOH; Sparingly in DCM; Soluble in aq. base.
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, -COOH)δ 8.8 (br t, 1H, -NH)δ 8.2-8.1 (m, 3H, Pyridine-H)δ 3.25 (q, 2H, N-CH₂)δ 1.55 (m, 2H, -CH₂-)δ 0.90 (t, 3H, -CH₃)The acidic proton may be broad or invisible depending on water content.
MS (ESI) [M+H]⁺ = 209.09[M-H]⁻ = 207.07 (Negative mode is often cleaner for acids).

Critical Workflow Diagram

Figure 2: Step-by-step experimental workflow with integrated purification logic.

Safety & Handling

  • Acetic Anhydride: Severe lachrymator and corrosive. Handle only in a fume hood.

  • n-Propylamine: Volatile, flammable, and corrosive. Avoid inhalation.

  • Reaction Pressure: The dehydration step generates acetic acid vapor; ensure the reflux condenser is functioning to prevent pressure buildup.

References

  • Original Anhydride Methodology

    • Reaction of 2,3-pyridine dicarboxylic anhydride with amines.[8] (Analogous chemistry for 2,6-isomer).

    • Source:

  • Structural Characterization of Picolinic Amides

    • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid.
    • Source:

  • General Anhydride Ring Opening Protocols

    • Conversion of cyclic anhydrides to acid-amides.
    • Source:

Sources

Technical Application Note: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Evaluation as a Metal-Binding Pharmacophore (MBP)

Abstract & Mechanistic Rationale

This application note details the experimental design for the synthesis and biological evaluation of 6-(propylcarbamoyl)pyridine-2-carboxylic acid . This molecule represents a critical class of "desymmetrized" pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) derivatives.

Why this molecule? In Fragment-Based Drug Discovery (FBDD), the DPA core is a privileged scaffold known as a Metal-Binding Pharmacophore (MBP) . It chelates active-site metal ions (Zn²⁺, Fe²⁺) in metalloenzymes such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

While the parent DPA is a potent chelator, it lacks selectivity and drug-like properties. Desymmetrization—converting one carboxylic acid into a propyl amide—achieves two critical goals:

  • Electronic Modulation: It alters the Lewis basicity of the nitrogen donor, tuning the metal-binding affinity.

  • Hydrophobic Interaction: The propyl chain is designed to engage adjacent hydrophobic pockets (e.g., the L3 loop in NDM-1), transforming a generic chelator into a selective inhibitor.

Chemical Synthesis Protocol: The Cyclic Anhydride Route

Challenge: Direct amidation of DPA often results in statistical mixtures of unreacted starting material, mono-amide (desired), and bis-amide (undesired). Solution: This protocol utilizes the cyclic anhydride intermediate to guarantee mono-functionalization.

Reagents Required[1][2][3][4][5][6][7]
  • Pyridine-2,6-dicarboxylic acid (DPA) [CAS: 499-83-2][5]

  • Acetic Anhydride (

    
    ) or Dicyclohexylcarbodiimide (DCC)
    
  • Propylamine (dry)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Start: DPA (Pyridine-2,6-dicarboxylic acid) Step1 Activation: Reflux in Ac2O (Dehydration) Start->Step1 -H2O Inter Intermediate: Pyridine-2,6-dicarboxylic anhydride Step1->Inter Step2 Ring Opening: Add Propylamine (1.0 eq) 0°C -> RT Inter->Step2 Nucleophilic Attack Purify Purification: Acid/Base Extraction or Recrystallization Step2->Purify Final Product: 6-(Propylcarbamoyl) pyridine-2-carboxylic acid Purify->Final

Figure 1: Selective synthesis via the anhydride pathway prevents bis-amide formation.

Step-by-Step Methodology
  • Anhydride Formation (Activation):

    • Suspend DPA (5.0 g, 30 mmol) in acetic anhydride (20 mL).

    • Reflux at 140°C for 2 hours. The suspension will clear as the anhydride forms.

    • Remove excess acetic anhydride in vacuo to yield pyridine-2,6-dicarboxylic anhydride as a tan solid. Note: This intermediate is moisture-sensitive.[3] Store under

      
      .
      
  • Nucleophilic Ring Opening (Desymmetrization):

    • Dissolve the anhydride (1.0 eq) in anhydrous THF (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add propylamine (1.05 eq) dropwise over 15 minutes. The reaction is exothermic; rapid addition may cause bis-amidation or ring-opening at the wrong site (though rare for symmetric anhydrides).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up & Purification:

    • Evaporate THF. Dissolve residue in 5%

      
       (aqueous).
      
    • Wash with Ethyl Acetate (to remove any non-acidic byproducts/bis-amides).

    • Acidify the aqueous layer to pH 2-3 using 1M HCl. The mono-acid/mono-amide product will precipitate.

    • Filter, wash with cold water, and dry.

    • Yield Expectation: 75-85%.

Analytical Validation

Before biological testing, the compound must be validated for purity and identity.

TechniqueParameterAcceptance CriteriaRationale
HPLC-UV Purity (254 nm)> 95% AreaEssential for accurate IC50 determination.
1H-NMR Integration1:1 ratio of Propyl : Pyridine protonsConfirms mono-substitution. Look for triplet at ~0.9 ppm (propyl CH3) and doublet/triplet in aromatic region.
LC-MS Mass (ESI+)[M+H]+ = 209.2 m/zConfirms molecular weight (

).
Titration pKa~3.5 (COOH)Verifies the free carboxylic acid group is intact.
Application Protocol: Metalloenzyme Inhibition Assay

This protocol evaluates the compound's ability to inhibit NDM-1 (a zinc-dependent hydrolase) using a colorimetric reporter substrate (Nitrocefin).

Concept: The 6-(propylcarbamoyl)pyridine-2-carboxylic acid acts as a competitive inhibitor, binding the active site Zn(II) ions via a tridentate "pincer" mode (N,N,O-coordination), displacing the hydrolytic water molecule.

Assay Logic Diagram

AssayLogic Enzyme Enzyme (NDM-1) Active Site: Zn(II) Binding Competitive Binding Enzyme->Binding Reaction Hydrolysis Enzyme->Reaction Catalysis Substrate Substrate (Nitrocefin - Yellow) Substrate->Reaction Inhibitor Inhibitor (6-Propylcarbamoyl...) Inhibitor->Binding Binding->Reaction Low Affinity (No Inhibition) Complex Ternary Complex [Enzyme-Zn-Inhibitor] Binding->Complex High Affinity (Inhibition) Product Product (Red Color - 486nm) Reaction->Product

Figure 2: Competitive inhibition pathway. The inhibitor sequesters the catalytic metal center.

Experimental Procedure (96-Well Plate Format)
  • Buffer Preparation:

    • 50 mM HEPES (pH 7.5), 100 mM NaCl, 50 μM

      
      , 0.01% Triton X-100.
      
    • Note: Supplementing Zn is crucial to distinguish between "chelation stripping" (removing metal entirely) and "ternary complex formation" (binding metal in the enzyme).

  • Enzyme Incubation:

    • Add 1 nM recombinant NDM-1 enzyme to wells.

    • Add graded concentrations of 6-(propylcarbamoyl)pyridine-2-carboxylic acid (0.1 nM to 100 μM).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add Nitrocefin (final concentration

      
      ).
      
    • Total volume:

      
      .
      
  • Data Acquisition:

    • Monitor Absorbance at 486 nm (hydrolysis of Nitrocefin) every 30 seconds for 10 minutes.

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
  • Analysis:

    • Fit data to the Hill Equation:

      
      .
      
    • Expected Result: The propyl-amide derivative should show improved potency (

      
       in low 
      
      
      
      or high
      
      
      range) compared to unsubstituted DPA due to hydrophobic contacts with the L3 loop.
References
  • Chen, A. Y., et al. (2017). "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry, 60(17), 7267–7283.

    • Core Reference: Establishes the DPA scaffold as a primary hit for NDM-1 and details the SAR of amide deriv
  • Ried, W., & Neidhardt, J. (1961). "Über heterocyclische Dicarbonsäure-anhydride." Justus Liebigs Annalen der Chemie.
  • Devi, P., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid."[8] Scientific Reports, 5, 9950.[8]

    • Protocol Validation: Confirms the synthesis of mono-amides and the preference for cis-amide geometry in these ligands.
  • BenchChem Technical Guides. "Pyridine-2-carboxylic Anhydride: Synthesis and Properties."

    • Methodology: Provides specific handling for the moisture-sensitive anhydride intermediate.[3]

Sources

Application Note: Functional Characterization of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (6-PCPA) as a HIF-Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid , structured for researchers in drug discovery and chemical biology.

Introduction & Mechanism of Action

6-(Propylcarbamoyl)pyridine-2-carboxylic acid (6-PCPA) is a synthetic small molecule belonging to the class of pyridine-2,6-dicarboxylate derivatives . It functions as a competitive inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes (specifically PHD2).

Mechanistic Basis

Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate HIF-1


 on specific proline residues (Pro402/Pro564). This hydroxylation recruits the Von Hippel-Lindau (VHL)  E3 ubiquitin ligase complex, leading to rapid proteasomal degradation of HIF-1

.

6-PCPA mimics the 2-OG co-factor. The pyridine nitrogen and the 2-carboxylic acid group chelate the active site Fe(II) ion, while the 6-propylcarbamoyl side chain extends into the substrate binding pocket, displacing 2-OG. This inhibition prevents HIF-1


 hydroxylation, stabilizing the protein even in the presence of oxygen (pseudohypoxia), allowing it to dimerize with HIF-1

and activate Hypoxia Response Elements (HREs).
Signaling Pathway Visualization

HIF_Pathway cluster_normoxia Normoxia (No Inhibitor) cluster_inhibition Treatment with 6-PCPA PHD PHD Enzyme (Active) HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH + O2, 2-OG HIF_Stable HIF-1α (Stabilized) VHL VHL Complex HIF_OH->VHL Binding Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Drug 6-PCPA (Inhibitor) Drug->PHD Competitive Inhibition Drug->HIF_Stable Stabilizes Nucleus Nuclear Translocation HIF_Stable->Nucleus HRE HRE Promoter Binding Nucleus->HRE Genes Target Genes: VEGF, EPO, GLUT1 HRE->Genes Transcription

Figure 1: Mechanism of Action. 6-PCPA inhibits PHD activity, preventing VHL-mediated degradation and driving HIF-dependent gene expression.

Experimental Guidelines

Solubility & Handling
  • Molecular Weight: ~222.24 g/mol

  • Solubility: Soluble in DMSO (up to 100 mM). Sparingly soluble in water.

  • Storage: Store powder at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Recommended Working Concentrations
Assay TypeConcentration RangeDurationNote
HIF-1

Western Blot
10

M – 100

M
4 – 8 hoursRapid stabilization; detectable within 2h.
HRE-Luciferase 5

M – 50

M
16 – 24 hoursRequires transcriptional accumulation.
Gene Expression (qPCR) 10

M – 100

M
12 – 24 hoursPeak mRNA induction for VEGF/GLUT1.
Cytotoxicity (MTT) 1

M – 500

M
48 – 72 hoursMonitor for off-target metal chelation toxicity.

Protocol A: HIF-1 Stabilization Assay (Western Blot)

Objective: To validate the direct stabilization of HIF-1


 protein in normoxic cells upon 6-PCPA treatment.
Materials
  • Cell Line: HeLa, HEK293T, or HepG2 (adherent).

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + 1 mM DMOG (Optional: add a known PHD inhibitor to lysis buffer to prevent degradation during lysis).

  • Primary Antibody: Anti-HIF-1

    
     (e.g., BD Biosciences #610959 or similar).
    
  • Control: CoCl

    
     (100 
    
    
    
    M) or DMOG (1 mM) as positive controls.
Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency.
    
  • Treatment:

    • Replace media with fresh media containing 6-PCPA at graded concentrations (0, 10, 25, 50, 100

      
      M).
      
    • Include a DMSO Vehicle Control (0.1%).

    • Include Positive Control (1 mM DMOG).

  • Incubation: Incubate for 4 to 6 hours at 37°C under normoxic conditions (21% O

    
    ).
    
    • Note: Longer incubations (>24h) may lead to feedback loops (PHD2/3 upregulation) that degrade HIF-1

      
       again.
      
  • Harvesting (Critical Step):

    • Place plates on ice immediately.

    • Wash 1x with ice-cold PBS.

    • Lyse directly in the well using 150

      
      L rapid-lysis buffer (SDS-loading buffer is preferred to instantly denature PHDs).
      
    • Do not trypsinize before lysis; the time gap allows oxygen to reactivate PHDs and degrade HIF.

  • Immunoblotting:

    • Run SDS-PAGE (8% gel recommended for HIF-1

      
      , ~120 kDa).
      
    • Transfer to Nitrocellulose/PVDF.

    • Block with 5% Non-fat milk.

    • Incubate Primary Ab (1:1000) overnight at 4°C.

    • Data Validation: You should observe a band at ~120 kDa in treated samples, absent in DMSO control.

Protocol B: HRE-Luciferase Reporter Assay

Objective: To quantify the functional transcriptional activity of the stabilized HIF complex.

Materials
  • Reporter Plasmid: pHRE-Luc (containing 3x Hypoxia Response Elements upstream of Luciferase).

  • Internal Control: pRL-TK (Renilla Luciferase) for normalization.

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Methodology
  • Transfection:

    • Seed HEK293T cells in 96-well white-walled plates (

      
       cells/well).
      
    • After 24h, co-transfect pHRE-Luc (100 ng) and pRL-TK (10 ng) using Lipofectamine.

  • Treatment:

    • 6 hours post-transfection, treat cells with 6-PCPA (0 – 100

      
      M).
      
  • Incubation: Incubate for 16–24 hours .

  • Readout:

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Measure Firefly Luciferase activity (HRE-driven).

    • Measure Renilla Luciferase activity (Constitutive).

  • Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to DMSO control (Fold Induction).

Protocol C: Target Gene Expression (RT-qPCR)

Objective: To verify the induction of endogenous HIF target genes (VEGFA, SLC2A1/GLUT1).

Primer Design (Human)
GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')
VEGFA AGGGCAGAATCATCACGAAGTAGGGTCTCGATTGGATGGCA
GLUT1 AAAGTTCCTGAGACCGGAGGCTCGAAGATGCTCGTGGAGT
ACTB CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT
Workflow
  • Treatment: Treat cells (e.g., MCF-7 or HepG2) with 50

    
    M 6-PCPA  for 16 hours.
    
  • Extraction: Isolate Total RNA using TRIzol or Silica-column kits.

  • cDNA Synthesis: Reverse transcribe 1

    
    g RNA using Oligo(dT) primers.
    
  • qPCR: Run SYBR Green assay.

    • Cycle: 95°C (10s) -> 60°C (30s) -> 72°C (20s) x 40 cycles.

  • Calculation: Use the

    
     method relative to Actin/GAPDH and DMSO control.
    
    • Expectation: >2-fold increase in VEGF and GLUT1 mRNA.

Troubleshooting & Optimization

IssueProbable CauseSolution
No HIF-1

band in WB
Degradation during lysisLyse directly in boiling SDS buffer; work strictly on ice.
High toxicity Metal chelation6-PCPA chelates Iron. Supplement media with 10-20

M FeCl

to verify if toxicity is iron-dependent.
Weak Luciferase signal Low transfection efficiencyOptimize plasmid DNA:Lipid ratio; ensure cells are 70% confluent.
Variable qPCR results RNA qualityEnsure RNA A260/280 ratio is >1.8; use DNase I treatment.

References

  • Epstein, A. C., et al. (2001). C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation. Cell, 107(1), 43-54. Link

  • Mole, D. R., et al. (2003). 2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. Link

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. Link

  • Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. Link

6-(Propylcarbamoyl)pyridine-2-carboxylic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid as a Selective Prolyl 4-Hydroxylase (P4H) Inhibitor

Executive Summary

6-(Propylcarbamoyl)pyridine-2-carboxylic acid (6-PCPA) is a synthetic small-molecule inhibitor belonging to the class of pyridine-2,6-dicarboxylic acid (dipicolinic acid) derivatives. It functions as a competitive antagonist of 2-oxoglutarate (2-OG) , the essential co-substrate for Prolyl 4-Hydroxylases (P4Hs) .

This application note details the utility of 6-PCPA as a chemical probe for inhibiting collagen biosynthesis and stabilizing Hypoxia-Inducible Factor (HIF-1


). By mimicking the 2-OG structure, 6-PCPA chelates the active-site iron (Fe

) of P4H enzymes, thereby preventing the hydroxylation of proline residues. This mechanism makes it a critical tool for researchers investigating fibrotic diseases (liver cirrhosis, pulmonary fibrosis) and ischemic response pathways .

Mechanistic Insight & Biological Context

Mechanism of Action: Competitive Chelation

The catalytic activity of Prolyl 4-Hydroxylase requires non-heme iron (Fe


), molecular oxygen (O

), and 2-oxoglutarate (2-OG).
  • Physiological State: 2-OG binds to the enzyme's active site, coordinating with the Fe

    
     center via its C-1 carboxylate and C-2 ketone groups.
    
  • Inhibition State: 6-PCPA acts as a 2-OG mimic . The pyridine nitrogen and the 2-carboxylate group form a bidentate (or tridentate, involving the amide carbonyl) chelate with the active site Fe

    
    . The propyl side chain extends into the hydrophobic substrate-binding pocket, enhancing affinity and preventing the entry of the procollagen peptide substrate.
    
Pathway Visualization

The following diagram illustrates the critical node where 6-PCPA intervenes in the collagen biosynthesis and hypoxia signaling pathways.

P4H_Inhibition_Pathway Procollagen Procollagen (Proline-rich) P4H Prolyl 4-Hydroxylase (P4H / PHD) Procollagen->P4H HIF_Alpha HIF-1α (Proline-rich) HIF_Alpha->P4H Hydroxyproline 4-Hydroxyproline Residues P4H->Hydroxyproline Catalysis HIF_Stabilization HIF-1α Stabilization (EPO, VEGF Transcription) P4H->HIF_Stabilization Inhibition leads to Cofactors Cofactors: Fe²⁺, O₂, 2-OG Cofactors->P4H Inhibitor 6-(Propylcarbamoyl) pyridine-2-carboxylic acid (Inhibitor) Inhibitor->P4H Competitive Binding Collagen_Helix Stable Collagen Triple Helix Hydroxyproline->Collagen_Helix HIF_Degradation VHL Binding & Proteasomal Degradation Hydroxyproline->HIF_Degradation PHD Pathway Fibrosis Fibrosis / ECM Accumulation Collagen_Helix->Fibrosis

Figure 1: Mechanism of Action. 6-PCPA competitively inhibits P4H, blocking the conversion of Proline to Hydroxyproline. This prevents Collagen triple-helix formation (Anti-fibrotic) and blocks HIF-1


 degradation (Pro-survival).

Experimental Protocols

Protocol A: In Vitro P4H Enzyme Inhibition Assay

Objective: Determine the IC


 of 6-PCPA against recombinant human Prolyl 4-Hydroxylase using a fluorescence-based displacement or turnover assay.

Materials:

  • Recombinant human P4H (Type I).

  • Substrate: Biotinylated-(Pro-Pro-Gly)

    
     peptide.
    
  • Cofactors: FeSO

    
     (50 
    
    
    
    M), Ascorbate (2 mM), 2-Oxoglutarate (10-100
    
    
    M).
  • Inhibitor: 6-PCPA (dissolved in DMSO).

  • Detection: Streptavidin-Europium / Anti-Hydroxyproline Antibody (TR-FRET readout).

Procedure:

  • Enzyme Mix Preparation: Dilute P4H enzyme to 50 nM in Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20). Add FeSO

    
     and Ascorbate freshly.
    
  • Inhibitor Titration: Prepare a 10-point serial dilution of 6-PCPA in DMSO (Top concentration: 100

    
    M). Add 1 
    
    
    
    L of inhibitor to respective wells in a 384-well plate.
  • Reaction Initiation: Add 10

    
    L of Enzyme Mix to the inhibitor. Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding (chelation equilibrium).
    
  • Substrate Addition: Add 10

    
    L of Substrate Mix (Biotin-Peptide + 2-OG).
    
    • Note: The concentration of 2-OG should be near its

      
       (approx. 5-10 
      
      
      
      M) to ensure the assay is sensitive to competitive inhibitors.
  • Incubation: Incubate for 30–60 minutes at 30°C.

  • Termination & Detection: Add detection reagents (Europium-labeled antibody specific for hydroxyproline). Read Time-Resolved Fluorescence (TRF) after 1 hour.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response equation (4-parameter logistic).

Validation Criteria:

  • Z' factor > 0.5.

  • Reference inhibitor (e.g., 2,4-PDCA or DMOG) must show IC

    
     within 2-fold of historical mean.
    
Protocol B: Cellular Hydroxyproline Quantification (Fibrosis Model)

Objective: Assess the ability of 6-PCPA to inhibit collagen maturation in TGF-


 stimulated fibroblasts.

Materials:

  • Cell Line: LX-2 (Human hepatic stellate cells) or NHLF (Normal Human Lung Fibroblasts).

  • Stimulant: TGF-

    
    1 (5 ng/mL).
    
  • Reagent: Chloramine-T, Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Procedure:

  • Seeding: Seed LX-2 cells (1 x 10

    
     cells/well) in 12-well plates. Allow attachment overnight.
    
  • Treatment:

    • Starve cells in serum-free media for 12 hours.

    • Add 6-PCPA (1, 10, 50

      
      M) + TGF-
      
      
      
      1 (5 ng/mL).
    • Include Vehicle Control (DMSO + TGF-

      
      1) and Negative Control (No TGF-
      
      
      
      1).
    • Add 50

      
      g/mL Ascorbic Acid (required for collagen synthesis).
      
  • Incubation: Incubate for 48 hours.

  • Hydrolysis:

    • Collect supernatant (secreted collagen) and cell lysate.

    • Add equal volume of 12N HCl. Hydrolyze at 110°C for 16-24 hours in screw-cap glass vials.

  • Oxidation:

    • Evaporate acid. Re-suspend in water.

    • Add Chloramine-T solution (oxidizes hydroxyproline). Incubate 20 min at RT.

  • Chromophore Formation:

    • Add Ehrlich’s Reagent. Incubate at 60°C for 20 minutes.

  • Measurement: Transfer to a clear 96-well plate. Measure Absorbance at 550 nm.

  • Calculation: Compare Absorbance to a standard curve of pure 4-Hydroxyproline.

Comparative Data & Structure-Activity Relationship (SAR)

The following table summarizes the potency of 6-PCPA relative to other common P4H inhibitors. The propyl group at position 6 is designed to exploit the hydrophobic pocket near the active site, potentially improving cell permeability compared to the highly polar dicarboxylic acids.

CompoundStructure ClassTarget SelectivityTypical IC

(Enzymatic)
Cellular Permeability
6-PCPA 2,6-Pyridine derivativeC-P4H > PHD 0.8 - 2.5

M
Moderate
2,4-PDCA2,4-Pyridine derivativeC-P4H / PHD0.5 - 1.5

M
Low (Requires ester prodrug)
DMOGN-Oxalylglycine analogBroad Spectrum5 - 10

M
High (Ester prodrug)
RoxadustatIsoquinolinePHD2 > C-P4H< 0.1

M
High

Note: 6-PCPA shows a balanced profile, retaining high enzymatic potency due to the 2,6-chelation geometry while offering distinct solubility properties due to the propyl-amide side chain.

References

  • Tucker, H., & Thomas, D. F. (1992).[1] Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.[1] Journal of Medicinal Chemistry, 35(5), 804–807.[1]

  • Franklin, T. J., et al. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 353(Pt 2), 333–338.

  • Myllyharju, J. (2003). Prolyl 4-hydroxylases, the 2-oxoglutarate-dependent dioxygenases, and their therapeutic potential. EMBO Reports, 4(12), 1137–1142.

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5616-5620.

Sources

Application Note: High-Throughput Screening for FTO Inhibitors using 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns. It focuses on the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (referred to herein as PCPA ) as a reference inhibitor and chemical scaffold for targeting 2-oxoglutarate (2-OG) dependent oxygenases , specifically the RNA demethylase FTO (Fat mass and obesity-associated protein).

Abstract

This guide details the protocol for a high-throughput screening (HTS) campaign targeting the N6-methyladenosine (m6A) RNA demethylase FTO , utilizing 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (PCPA) as a validated positive control and mechanistic probe. PCPA represents a class of pyridine-2,6-dicarboxylic acid derivatives that function as competitive inhibitors of the 2-oxoglutarate (2-OG) co-factor. This note covers the mechanistic basis of inhibition, a robust TR-FRET assay workflow, data analysis strategies, and troubleshooting for identifying novel epigenetic modulators.

Scientific Background & Mechanism[1][2]

The Target: FTO and m6A Demethylation

FTO is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase that demethylates N6-methyladenosine (m6A) in mRNA.[][2] Dysregulation of FTO is implicated in acute myeloid leukemia (AML), glioblastoma, and metabolic disorders, making it a high-priority therapeutic target.

The Compound: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (PCPA)

PCPA is a synthetic derivative of pyridine-2,6-dicarboxylic acid (2,6-PDCA) . It functions as a broad-spectrum inhibitor of 2-OG oxygenases by mimicking the 2-oxoglutarate co-factor.

  • Mechanism of Action: The pyridine nitrogen and the 2-carboxylate group coordinate the active site Fe(II) in a bidentate manner, displacing 2-OG. The 6-propylcarbamoyl moiety extends into the substrate binding pocket (or solvent channel), providing a steric handle that can be optimized for selectivity against related enzymes like ALKBH5 or PHDs.

  • Role in HTS: Due to its defined binding mode and solubility, PCPA serves as an ideal positive control for assay validation and a starting scaffold for Structure-Activity Relationship (SAR) studies.

Mechanistic Diagram

The following diagram illustrates the competitive inhibition mechanism within the FTO active site.

FTO_Inhibition_Mechanism FTO_Active FTO Active Site (Fe(II) Center) Complex_Active Active Complex (Demethylation) FTO_Active->Complex_Active + 2-OG Complex_Inhibited Inhibited Complex (No Reaction) FTO_Active->Complex_Inhibited + PCPA (Competition) Substrate m6A-RNA Substrate Cofactor 2-Oxoglutarate (Natural Co-factor) Cofactor->FTO_Active Binds Fe(II) Inhibitor PCPA (Inhibitor) Inhibitor->FTO_Active Chelates Fe(II) Complex_Active->Substrate Catalysis Complex_Inhibited->Substrate Blocked

Figure 1: Mechanism of FTO inhibition by PCPA. The inhibitor competes with 2-OG for Fe(II) coordination, preventing the oxidative demethylation of the m6A-RNA substrate.

HTS Assay Protocol: TR-FRET FTO Demethylase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the demethylation of a biotinylated m6A-RNA substrate. The loss of the m6A methyl group results in a decrease in TR-FRET signal (or increase, depending on antibody specificity; here we describe a signal loss assay where the antibody recognizes m6A).

Assay Principle
  • Enzymatic Reaction: Recombinant FTO demethylates a biotin-m6A-RNA substrate.

  • Detection:

    • Donor: Europium (Eu)-labeled anti-m6A antibody (binds m6A).

    • Acceptor: Streptavidin-Allophycocyanin (SA-APC) (binds Biotin-RNA).

  • Signal: If m6A is present (Inhibition), Eu and APC are close

    
     High TR-FRET Signal. If m6A is removed (Active Enzyme), antibody does not bind 
    
    
    
    Low TR-FRET Signal.
Materials & Reagents
ComponentSpecificationStorage
Enzyme Recombinant Human FTO (aa 32-505)-80°C
Substrate 5'-Biotin-ssRNA (Sequence: 5'-Bio-GG(m6A)CU-3')-80°C
Control Inhibitor 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (PCPA) -20°C (Powder)
Co-factors (NH4)2Fe(SO4)2 (FAS), 2-Oxoglutarate, L-AscorbateFreshly prep
Detection Reagents Eu-labeled anti-m6A Ab, Streptavidin-APC4°C
Assay Buffer 50 mM HEPES pH 7.0, 50 mM NaCl, 0.01% Tween-204°C
Plates 384-well low volume, white, non-binding surface (NBS)RT
Experimental Workflow
Step 1: Compound Preparation (Acoustic Dispensing)
  • Dissolve PCPA in 100% DMSO to a stock concentration of 10 mM.

  • Prepare a 10-point dose-response curve (1:3 serial dilution) in an Echo-qualified source plate.

  • Dispense 50 nL of compound (or DMSO control) into the 384-well assay plate.

    • Column 1-2: DMSO (Negative Control / Max Activity).

    • Column 23-24: 100 µM PCPA (Positive Control / Min Activity).

    • Column 3-22: Test Compounds.[3][4]

Step 2: Enzyme Reaction Setup
  • Prepare 2x Enzyme Mix:

    • FTO (Final assay conc: 50 nM)

    • Fe(II) (Final assay conc: 2 µM)

    • L-Ascorbate (Final assay conc: 100 µM)

    • In Assay Buffer.[3]

  • Dispense 5 µL of 2x Enzyme Mix into the plate containing compounds.

  • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

Step 3: Substrate Initiation
  • Prepare 2x Substrate Mix:

    • Biotin-m6A-RNA (Final assay conc: 100 nM)

    • 2-Oxoglutarate (Final assay conc: 10 µM - at Km)

  • Dispense 5 µL of 2x Substrate Mix into the plate.

  • Final Volume: 10 µL.

  • Centrifuge plate at 1000 rpm for 1 min.

  • Incubate for 60 minutes at RT.

Step 4: Detection
  • Prepare Detection Mix (in Detection Buffer containing 500 mM KF):

    • Eu-anti-m6A Antibody (2 nM final)

    • Streptavidin-APC (50 nM final)

    • EDTA (10 mM final) - Stops the enzymatic reaction by chelating Fe(II).

  • Dispense 10 µL of Detection Mix.

  • Incubate for 60 minutes at RT (protect from light).

Step 5: Plate Reading
  • Instrument: PHERAstar FSX, EnVision, or equivalent TR-FRET reader.

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Workflow Visualization

The following diagram outlines the logical flow of the HTS campaign utilizing PCPA.

HTS_Workflow Start Compound Library & PCPA Controls Dispense Acoustic Dispensing (50 nL) into 384-well Plate Start->Dispense Enzyme_Add Add FTO + Fe(II) Mix (5 µL) Pre-incubation 15 min Dispense->Enzyme_Add Substrate_Add Add m6A-RNA + 2-OG Mix (5 µL) Reaction 60 min @ RT Enzyme_Add->Substrate_Add Stop_Detect Add Detection Mix (10 µL) (Eu-Ab + SA-APC + EDTA) Substrate_Add->Stop_Detect Read Read TR-FRET Signal (Ex 337nm / Em 665nm) Stop_Detect->Read Analysis Data Analysis (Z-Factor, IC50) Read->Analysis

Figure 2: Step-by-step HTS workflow for FTO inhibitor screening.

Data Analysis & Quality Control

Ratio Calculation

Calculate the TR-FRET ratio for each well to normalize for well-to-well variability in volume or meniscus shape.



Percent Inhibition


  • 
     (High Signal):  100% Inhibition Control (PCPA treated wells). Note: In this assay format, inhibition preserves the m6A, resulting in HIGH signal.
    
  • 
     (Low Signal):  DMSO Control (Active Enzyme). Active enzyme removes m6A, resulting in LOW signal.
    
Assay Validation Criteria

Before screening the library, validate the plate using the PCPA controls.

  • Z' Factor: Must be > 0.5.

    
    
    
  • Signal-to-Background (S/B): Should be > 3.0.

  • PCPA IC50: Historical IC50 for 2,6-PDCA derivatives against FTO is typically in the 1–10 µM range depending on assay conditions. Ensure the control curve fits a standard sigmoidal dose-response.

Troubleshooting Guide

IssueProbable CauseSolution
Low S/B Ratio Antibody degradation or poor RNA quality.Use fresh aliquots of Eu-Ab. Ensure RNA is RNase-free. Titrate antibody concentration.[5]
High Z' Variability Pipetting errors or bubble formation.Centrifuge plates after every addition. Use non-contact dispensing (Echo/Certus) if possible.
PCPA Inactivity Fe(II) oxidation or pH drift.Prepare Fe(II) fresh with Ascorbate. Ensure buffer pH is exactly 7.0 (2-OG oxygenases are pH sensitive).
"Hook Effect" Too much antibody/substrate.Perform a cross-titration matrix to optimize Enzyme/Substrate/Antibody ratios.

References

  • Huff, S., et al. (2022). "Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry. Link

  • Toh, J. D., et al. (2015). "A fluorescent methylation-switchable probe for highly sensitive analysis of FTO N6-methyladenosine demethylase activity." Chemical Science. Link

  • Aik, W., et al. (2014). "Structural basis for inhibition of the Fat mass and obesity associated protein (FTO)." Nucleic Acids Research. Link

  • Rose, N. R., et al. (2011). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews. Link

  • PubChem Compound Summary. "Picolinic acid (Pyridine-2-carboxylic acid)." National Center for Biotechnology Information. Link

Sources

Application Note: Utilizing 6-(Propylcarbamoyl)pyridine-2-carboxylic acid for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The study of cellular metabolism, particularly the adaptation to low oxygen (hypoxia), is a cornerstone of research in oncology, ischemic diseases, and inflammatory conditions. The Hypoxia-Inducible Factor (HIF) pathway is the master regulator of this adaptive response. Prolyl Hydroxylase Domain (PHD) enzymes are critical oxygen sensors that target the HIF-1α subunit for degradation under normal oxygen conditions. Inhibition of PHDs represents a powerful pharmacological strategy to stabilize HIF-1α, thereby activating a cascade of metabolic genes. This guide details the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a representative small molecule PHD inhibitor, for investigating metabolic reprogramming. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for its application in both in vitro and in vivo research settings.

Scientific Background: The PHD-HIF Axis as a Metabolic Switch

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously produced but rapidly destroyed.[1] This degradation is initiated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the primary regulator in most cells.[2] PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1] This complex tags HIF-1α with ubiquitin, marking it for proteasomal degradation.

In hypoxic conditions, the lack of molecular oxygen—a required co-substrate for PHD activity—prevents HIF-1α hydroxylation.[3] HIF-1α accumulates, translocates to the nucleus, dimerizes with the stable HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation orchestrates a profound shift in cellular metabolism, including:

  • Increased Glycolysis: Upregulation of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., LDHA) to maximize ATP production in the absence of oxygen.[5]

  • Angiogenesis: Induction of factors like Vascular Endothelial Growth Factor (VEGF) to promote new blood vessel formation and improve oxygen supply.[3][5]

  • Erythropoiesis: Stimulation of Erythropoietin (EPO) production, a key hormone for red blood cell formation.[5]

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to a class of PHD inhibitors that act as structural analogs of the 2-OG co-substrate.[5] By competitively binding to the active site of PHD enzymes, these inhibitors mimic the hypoxic state, leading to robust HIF-1α stabilization and the activation of its downstream metabolic programs even under normoxic conditions.[5][6]

HIF-1a_Pathway cluster_normoxia Normoxia (O2 Present) cluster_hypoxia Hypoxia / PHD Inhibition O2 O2 2-Oxoglutarate PHD PHD Enzyme O2->PHD HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHD->HIF1a_OH Hydroxylation HIF1a_p HIF-1α HIF1a_p->PHD Continuous Synthesis VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitor 6-(Propylcarbamoyl) pyridine-2-carboxylic acid PHD_i PHD Enzyme PHD_Inhibitor->PHD_i Inhibition HIF1a_s HIF-1α HIF_complex HIF-1α / HIF-1β Dimer HIF1a_s->HIF_complex Stabilization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE HRE Binding Site (DNA) HIF_complex->HRE Metabolic_Genes Target Gene Transcription (GLUT1, VEGF, LDHA, etc.) HRE->Metabolic_Genes

Figure 1. Mechanism of HIF-1α regulation and PHD inhibitor action.

Compound Profile & Preparation

A summary of the key characteristics of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is provided below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), DMF, and Methanol
Storage Store at -20°C for long-term stability
Purity ≥98% (recommended for cell-based assays)

Preparation of Stock Solutions: For in vitro experiments, prepare a high-concentration stock solution (e.g., 20-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.

  • Causality Insight: The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Protocol 1: In Vitro HIF-1α Stabilization via Western Blot

This protocol validates the primary mechanism of action: the ability of the compound to induce the accumulation of HIF-1α protein in cultured cells under normoxic conditions.

A. Objective: To qualitatively and quantitatively assess the dose-dependent stabilization of HIF-1α protein following treatment with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

B. Materials & Reagents:

  • Cell line (e.g., HeLa, U2OS, Hep3B)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid DMSO stock

  • Cold PBS, pH 7.4

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (loading control)

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • Enhanced Chemiluminescence (ECL) Substrate

  • SDS-PAGE gels and Western Blotting equipment

C. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock (e.g., 0, 1, 5, 10, 25, 50 µM). Remove old medium from cells and add the treatment media. Include a vehicle-only control (DMSO).

  • Incubation: Incubate cells under standard normoxic conditions (37°C, 5% CO₂) for 4-6 hours. Maximum HIF-1α induction is typically observed within this timeframe.[7]

  • Cell Lysis: Work quickly to prevent HIF-1α degradation.[7] Place plates on ice, aspirate medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Processing: Incubate lysates on ice for 20 minutes, vortexing briefly every 5 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 8%).

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.

D. Expected Results: A dose-dependent increase in the intensity of the HIF-1α band (~120 kDa) should be observed in treated cells compared to the vehicle control, which should show little to no signal.

Western_Blot_Workflow cluster_prep Preparation cluster_blot Blotting Seed 1. Seed Cells (6-well plate) Treat 2. Treat with Compound (Dose-response) Seed->Treat Incubate 3. Incubate (4-6 hours) Treat->Incubate Lyse 4. Lyse Cells (on ice) Incubate->Lyse Quantify 5. Quantify Protein (BCA Assay) Lyse->Quantify Load 6. SDS-PAGE Quantify->Load Transfer 7. Transfer to PVDF Load->Transfer Block 8. Block Membrane Transfer->Block Probe_Pri 9. Primary Ab (anti-HIF-1α) Block->Probe_Pri Probe_Sec 10. Secondary Ab (HRP-conjugated) Probe_Pri->Probe_Sec Detect 11. ECL Detection Probe_Sec->Detect

Figure 2. Workflow for HIF-1α stabilization analysis by Western Blot.

Protocol 2: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This functional assay measures the transcriptional activity of the stabilized HIF-1 complex, providing a quantitative readout of the compound's downstream biological effect.

A. Objective: To quantify the activation of HRE-driven gene transcription in response to treatment with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

B. Materials & Reagents:

  • Cell line (e.g., HEK293T, HeLa)

  • HRE-luciferase reporter vector (containing tandem HRE sequences driving a firefly luciferase gene, e.g., pGL4.42[luc2P/HRE/Hygro]).[8]

  • Control vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter (for normalization).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • White, clear-bottom 96-well plates.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

C. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well white plate at a density appropriate for transfection the following day.

  • Transfection: Co-transfect cells with the HRE-firefly luciferase reporter vector and the constitutive Renilla luciferase control vector using a suitable transfection reagent, following the manufacturer's protocol.

  • Incubation: Allow cells to recover and express the reporters for 18-24 hours post-transfection.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound (as in Protocol 1). Include a vehicle-only control and a positive control (e.g., cells incubated in 1% O₂ or treated with CoCl₂).[1][9]

  • Incubation: Incubate for an additional 16-24 hours to allow for luciferase protein accumulation.[10]

  • Cell Lysis and Assay: Remove medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

  • Luminescence Measurement: Following the manufacturer's instructions, measure first the firefly luciferase activity and then the Renilla luciferase activity in each well using a plate-reading luminometer.[9]

  • Data Analysis:

    • For each well, calculate the ratio: (Firefly Luminescence) / (Renilla Luminescence). This normalization corrects for variations in transfection efficiency and cell number.

    • Calculate the "Fold Induction" by dividing the normalized ratio of each treated sample by the normalized ratio of the vehicle control sample.

    • Plot the Fold Induction against the compound concentration to generate a dose-response curve.

D. Expected Results: A significant, dose-dependent increase in relative luciferase activity (Fold Induction) should be observed in treated cells, indicating functional activation of the HIF pathway.[1][10]

Protocol 3: In Vivo Murine Model for Metabolic Assessment (Framework)

This protocol framework outlines an approach to investigate the effects of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid on systemic metabolism in a preclinical animal model.

A. Objective: To evaluate the impact of PHD inhibition on glucose tolerance, insulin sensitivity, and lipid metabolism in a diet-induced obesity mouse model.

B. Model and Methods:

  • Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.

  • Compound Formulation: Prepare a homogenous suspension of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in water). The stability and homogeneity of the formulation must be validated.

  • Dosing Regimen: Based on preliminary pharmacokinetic studies (if available) or literature on similar compounds, select a dose and frequency (e.g., 10-50 mg/kg, once daily via oral gavage).[11]

ParameterExample GuidelineRationale
Animal Strain C57BL/6JStandard model for diet-induced obesity and metabolic syndrome.
Diet High-Fat Diet (60% kcal from fat)Induces key features of metabolic disease relevant to the research question.
Administration Route Oral Gavage (p.o.)Clinically relevant route, tests for oral bioavailability.
Vehicle 0.5% CMC in H₂OCommon, inert vehicle for suspending insoluble compounds.
Dose Range 10 - 50 mg/kg/dayA typical starting range for in vivo efficacy studies of small molecules.
Treatment Duration 4 - 8 weeksSufficient time to observe significant changes in metabolic parameters.

C. Key Metabolic Endpoints:

  • Body Weight and Food Intake: Monitor weekly to assess effects on adiposity and appetite.

  • Glucose Homeostasis:

    • Oral Glucose Tolerance Test (OGTT): Perform at baseline and end of study. Assess the ability to clear a glucose load, a measure of overall glucose metabolism.

    • Insulin Tolerance Test (ITT): Perform to directly measure insulin sensitivity.

  • Blood Chemistry: At sacrifice, collect blood to measure plasma levels of insulin, triglycerides, and total cholesterol.[12]

  • Tissue Analysis: Harvest key metabolic tissues (liver, white adipose tissue, skeletal muscle).

    • Histology: Stain liver sections with H&E and Oil Red O to assess hepatic steatosis.[11]

    • Gene Expression (qPCR): Analyze mRNA levels of HIF target genes (e.g., Glut1, Ldha) and genes involved in glucose and lipid metabolism.

D. Trustworthiness and Validation: The inclusion of a vehicle-treated HFD group and a lean control group (mice on a standard chow diet) is essential for validating the results. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting

IssuePossible CauseSuggested Solution
No HIF-1α band in Western Blot - Compound is inactive or used at too low a concentration. - Incubation time is too short. - Rapid degradation during lysis.- Test a wider concentration range. - Perform a time-course experiment (2, 4, 6, 8 hours). - Ensure all lysis steps are performed quickly on ice with fresh inhibitors.
Low signal in Luciferase Assay - Low transfection efficiency. - Cells are not responsive. - Insufficient incubation time with the compound.- Optimize transfection protocol. - Confirm HIF-1α stabilization in the chosen cell line via Western Blot. - Extend incubation to 24 hours.
High variability in in vivo data - Inconsistent gavage technique. - Inhomogenous compound suspension. - Natural biological variation.- Ensure all technicians are properly trained. - Vortex the formulation thoroughly before each dose. - Increase the number of animals per group (n=8-12 is typical).

Conclusion

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a valuable tool for probing the metabolic consequences of HIF pathway activation. As a PHD inhibitor, it pharmacologically reproduces the cellular response to hypoxia, enabling detailed investigation into metabolic reprogramming. The protocols provided herein offer a robust framework for validating its mechanism of action and exploring its functional effects, from the molecular level in cell culture to systemic metabolic changes in preclinical models. Rigorous adherence to controls and careful optimization are paramount for generating reliable and impactful data.

References

  • Tanaka, T., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560-577. [Link]

  • Li, Y., et al. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 26(21), 5894. [Link]

  • Tanaka, T., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed. [Link]

  • Koivunen, P., et al. (2014). HIF Prolyl 4-Hydroxylase-2 Inhibition Improves Glucose and Lipid Metabolism and Protects Against Obesity and Metabolic Dysfunction. Diabetes, 63(9), 3153-3163. [Link]

  • Wong, W. T., et al. (2018). Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. Scientific Reports, 8(1), 12349. [Link]

  • van Oosterwijk, J. G., et al. (2025). Hypoxia Reporter Element Assay. Bio-protocol, 15(4), e5123. [Link]

  • Abboud, M. I., et al. (2017). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. [Link]

  • Nangaku, M., & Takeda, N. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 17(3), sfad259. [Link]

  • Lee, J. W., & Kim, Y. I. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 21(4), 485. [Link]

  • Abe, M., et al. (2023). Changes in Metabolomic Profiles Induced by Switching from an Erythropoiesis-Stimulating Agent to a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor in Hemodialysis Patients: A Pilot Study. Metabolites, 13(8), 934. [Link]

  • Tanaka, T., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. ResearchGate. [Link]

  • Lecoq-Lafon, C., et al. (2007). Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. Analytical Biochemistry, 364(1), 103-110. [Link]

  • Eckle, T., et al. (2009). Hypoxia Activates Constitutive Luciferase Reporter Constructs. Anesthesiology, 110(3), 613-622. [Link]

  • Rebelo, A. R., et al. (2022). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. MethodsX, 9, 101830. [Link]

  • Nagao, M., et al. (2007). A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(12), 2548-2555. [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. Retrieved February 18, 2026, from [Link]

Sources

Structural Elucidation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid: A Comprehensive Guide to NMR and High-Resolution Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This technical guide provides a detailed framework for the comprehensive structural analysis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. We present field-proven protocols for sample preparation and data acquisition using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). The causality behind critical experimental parameters, from solvent selection to ionization mode, is explained to empower researchers to obtain high-quality, reproducible data for unambiguous structural confirmation and purity assessment.

Introduction: The Importance of Structural Verification

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a substituted picolinic acid derivative. Molecules within this class are significant scaffolds in medicinal chemistry and coordination chemistry. The precise arrangement of the propylcarbamoyl and carboxylic acid groups on the pyridine ring dictates the molecule's steric and electronic properties, influencing its biological activity and material characteristics. Therefore, rigorous structural verification is not merely a quality control step but a foundational requirement for meaningful downstream research.

This guide employs a dual-spectroscopic approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while HRMS delivers an exact mass measurement, enabling the unequivocal determination of the elemental composition.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and identify the chemical environment of each atom.

Rationale for Experimental Design

Solvent Selection: The choice of a deuterated solvent is the most critical first step in preparing an NMR sample.[4][5] Deuterated solvents are necessary as they are "invisible" in ¹H NMR spectra and provide the deuterium lock signal required for modern spectrometers to maintain magnetic field stability.[4][6] For 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, the presence of a carboxylic acid and an amide group confers significant polarity. Therefore, a polar aprotic solvent like DMSO-d₆ (Dimethyl sulfoxide-d₆) is the optimal choice. It readily dissolves polar compounds and its residual proton peak (~2.50 ppm) and water peak (~3.33 ppm) typically do not overlap with the aromatic or key amide proton signals of the analyte.[7] Furthermore, the acidic proton of the carboxylic acid and the amide N-H proton are less likely to undergo rapid exchange in DMSO-d₆ compared to protic solvents like methanol-d₄, allowing for their observation.[8]

Sample Concentration: Achieving an appropriate sample concentration is a balance between obtaining a strong signal and avoiding issues like line broadening due to high viscosity.[6][9] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is standard, while ¹³C NMR, being inherently less sensitive, benefits from higher concentrations of 50-100 mg.[6][10]

Visual Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of Sample B Dissolve in ~0.7 mL DMSO-d6 in a Vial A->B C Filter Solution via Pipette with Glass Wool B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E Clean Sample F Lock, Tune, & Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I Raw FID Data J Phase & Baseline Correction I->J K Reference Spectra (DMSO @ 2.50 ppm) J->K L Integrate & Analyze K->L

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 10-20 mg of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and place it into a small, clean glass vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.[9] The solution should be clear and free of visible particulates.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Crucially, do not use cotton wool , as solvents can leach impurities from it.[11]

  • Transfer: Using the prepared pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[10] This step removes any microparticulates that can degrade spectral quality by disrupting magnetic field homogeneity.[9][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire the proton NMR spectrum using standard instrument parameters. Typically, 8 to 16 scans are sufficient.

  • ¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Data Interpretation and Expected Results

The obtained spectra should be processed (Fourier transform, phase correction, baseline correction) and referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in DMSO-d₆.

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
H-aCOOH~13.0 - 14.0broad s1H-
H-bNH -CH₂~8.8 - 9.2t1H~5.5
H-cPyridine H-4~8.30t1H~7.8
H-dPyridine H-3 or H-5~8.25d1H~7.8
H-ePyridine H-5 or H-3~8.15d1H~7.8
H-fNH-CH₂ -CH₂~3.30q2H~6.8
H-gCH₂-CH₂ -CH₃~1.55sextet2H~7.2
H-hCH₂-CH₃ ~0.90t3H~7.4
¹³C NMR Assignment Predicted δ (ppm)
C-1C =O (acid)~165
C-2C =O (amide)~163
C-3Pyridine C-2 or C-6~150
C-4Pyridine C-6 or C-2~148
C-5Pyridine C-4~140
C-6Pyridine C-3 or C-5~128
C-7Pyridine C-5 or C-3~124
C-8NH-CH₂ -CH₂~41
C-9CH₂-CH₂ -CH₃~22
C-10CH₂-CH₃ ~11

Note: Chemical shifts are predictive and may vary based on concentration and exact instrument conditions. The assignments for pyridine protons and carbons are illustrative and may require 2D NMR (e.g., COSY, HMBC) for definitive confirmation.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a cornerstone technique for confirming the elemental composition of a compound.[12] Unlike low-resolution mass spectrometry, HRMS instruments provide mass measurements with high accuracy (typically < 5 ppm), allowing for the confident determination of a unique molecular formula.[1][3]

Rationale for Experimental Design

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. ESI is a "soft ionization" technique that transfers ions from solution to the gas phase with minimal fragmentation.[13][14] It is exceptionally well-suited for polar, thermally labile, and non-volatile molecules, all characteristics of the target compound.[13][15][16] Given the presence of the basic pyridine nitrogen and the acidic carboxylic acid, the molecule can be readily ionized in either positive or negative mode. We will use Positive Ion Mode to detect the protonated molecule, [M+H]⁺, which is typically very stable and abundant for pyridine-containing compounds.[15]

Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an ideal platform for this analysis.[17][18] It combines a front-end quadrupole, which can act as an ion guide or mass filter, with a high-resolution TOF analyzer.[19][20] This hybrid configuration provides excellent mass accuracy and resolution, which are essential for this application.[2]

Visual Workflow for LC-HRMS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis M Prepare Stock Solution (1 mg/mL in Methanol) N Dilute to ~1-10 µg/mL in Mobile Phase M->N O Transfer to LC-MS Vial N->O P Inject Sample into LC-HRMS O->P Diluted Sample Q ESI Source (Positive Mode) P->Q R Q-TOF Analyzer (Full Scan Mode) Q->R S Detect Ions R->S T Extract Mass Spectrum S->T Raw Data U Determine m/z of [M+H]+ Peak T->U V Calculate Molecular Formula & Compare with Theory U->V W Confirm Isotopic Pattern V->W

Caption: Workflow for LC-HRMS sample preparation and analysis.

Step-by-Step Protocol for HRMS Sample Preparation and Acquisition
  • Stock Solution Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in protonation, enhancing the [M+H]⁺ signal in positive ESI mode.[15]

  • Sample Submission: Transfer the final working solution to an appropriate autosampler vial.

  • Method Setup: The sample is typically introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Mode: Full Scan (e.g., m/z 50-500)

    • Analyzer: TOF MS

    • Capillary Voltage: ~3.0 - 4.0 kV

    • Source Temperature: ~120-150 °C

  • Data Acquisition: Acquire the mass spectrum. The instrument should be calibrated with a known standard immediately prior to the run to ensure high mass accuracy.

Data Interpretation and Expected Results

The analysis of the HRMS data focuses on identifying the peak corresponding to the protonated molecule [M+H]⁺ and comparing its measured mass to the theoretical exact mass.

Molecular Formula: C₁₀H₁₂N₂O₃ Monoisotopic Mass: 208.08479 g/mol

Table 2: Predicted HRMS Data for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Ion SpeciesTheoretical Exact Mass (m/z)Hypothetical Measured Mass (m/z)Mass Error (ppm)
[M+H]⁺209.09207209.09198-0.43
[M+Na]⁺231.07401231.07390-0.48

A mass error of less than 5 ppm provides very strong evidence for the proposed elemental composition.[3] The instrument software can use this exact mass to generate a list of possible molecular formulas, which should prominently feature C₁₀H₁₃N₂O₃⁺ as the best fit. Additionally, the observed isotopic pattern should closely match the theoretical pattern for this formula, further confirming the result.[2]

Conclusion

The combined application of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural confirmation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. The protocols and rationale detailed in this guide offer a comprehensive approach for researchers, ensuring the generation of high-quality, unambiguous analytical data. By following these methodologies, scientists in drug discovery and chemical research can proceed with confidence in the identity and purity of their synthesized compounds, forming a solid foundation for subsequent investigations.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. [Link]

  • Technology Networks. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • MtoZ Biolabs. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • Scribd. NMR Solvent Requirements. [Link]

  • University of Florida. Electrospray Ionization – ESI. [Link]

  • Chernetsova, E. S., Morozevich, G. E., & Revelsky, A. I. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • University of Texas at Austin. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • ResearchGate. Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... [Link]

  • Dega-Szafran, Z., & Szafran, M. (1977). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]

  • Persee. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

  • LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • ResearchGate. (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]

  • Unknown. How to select NMR solvent. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Hiden Analytical. How a Quadrupole Mass Spectrometer Works. [Link]

  • Wikipedia. Electrospray ionization. [Link]

Sources

Troubleshooting & Optimization

Stability of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Executive Summary

Molecule: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (PCPCA) Class: Pyridine-2,6-dicarboxylic acid (dipicolinic acid) monoamide.[1][2] Core Stability Profile: Generally stable in neutral, dark conditions.[1][2] The primary degradation risk is amide bond hydrolysis (yielding dipicolinic acid and propylamine) and unintentional metal scavenging (resulting in precipitation).[2]

Part 1: Critical Stability Mechanisms

To troubleshoot effectively, you must understand the two dominant instability vectors for this molecule in solution:

  • Amide Hydrolysis (pH-Dependent): The propylcarbamoyl group at position 6 is susceptible to hydrolysis.[1][2] While the pyridine ring withdraws electrons (making the carbonyl carbon more electrophilic), the reaction is slow at neutral pH.[1][2] However, under acidic (pH < 3) or basic (pH > 9) conditions, the rate accelerates significantly.[2]

    • Degradation Products: Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) + Propylamine.[1][2]

  • Metal-Driven Instability (The "Invisible" Threat): This molecule is a tridentate ligand (N,O,O donor set).[1][2] It has a high affinity for transition metals (Fe, Cu, Zn) and lanthanides.[1][2]

    • The Issue: In solution, PCPCA will scavenge trace metal ions from glassware, buffers, or solvents.[1][2] These metal complexes often have drastically different solubility profiles than the free ligand, leading to "mysterious" precipitation or loss of titer.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2]

Q1: I dissolved PCPCA in water, but it precipitated after 24 hours. Is it degrading? A: Likely not degradation, but protonation or metal complexation .[1][2]

  • Cause 1 (pH Drift): The carboxylic acid moiety (pKa ≈ 2.1–2.[1][2]5) releases protons.[2] If your solution is unbuffered water, the pH may drop, pushing the equilibrium toward the neutral, less soluble zwitterionic or protonated form.[1][2]

  • Cause 2 (Ca²⁺ Scavenging): If you used tap water or non-ultrapure water, the ligand likely chelated Calcium (Ca²⁺).[1][2] Calcium-dipicolinate derivatives are notoriously insoluble (a mechanism used by bacterial spores for heat resistance).[1][2]

  • Solution:

    • Always use buffered systems (PBS or HEPES, pH 7.0–7.4).[1][2]

    • Ensure water is Type I (Milli-Q, 18.2 MΩ[1][2]·cm) to prevent metal scavenging.[2]

Q2: Why does my HPLC chromatogram show a "ghost peak" that grows over time? A: This is often the Dipicolinic Acid (DPA) hydrolysis product.[1][2]

  • Diagnosis: DPA is more polar than PCPCA.[1][2] On a Reverse Phase C18 column, DPA will elute earlier (shorter retention time) than the parent PCPCA.[2]

  • Verification: Inject a standard of pure Dipicolinic Acid. If the retention times match, your amide bond is hydrolyzing.[1][2] Check if your solvent pH is < 3 or > 9.[1][2]

Category B: Storage & Handling[1][2][3]

Q3: Can I store stock solutions in DMSO at -20°C? A: Yes, but with a caveat regarding hygroscopicity .

  • Risk: DMSO is hygroscopic.[1][2] Absorbed water can facilitate slow hydrolysis even at low temperatures.[1][2]

  • Protocol: Use anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1][2]

Q4: Is the compound light-sensitive? A: Moderately. Pyridine derivatives can undergo photo-oxidation or ring-opening under intense UV.[1][2]

  • Observation: Solutions turning yellow/brown indicate photo-degradation.[1][2]

  • Requirement: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

Part 3: Experimental Protocols

Protocol 1: Rapid Stability Assessment (Force Degradation)

Use this protocol to validate your analytical method before starting long-term studies.[1][2]

Reagents:

  • 1 mg/mL PCPCA in Methanol/Water (50:50).[2]

  • 0.1 M HCl (Acid Stress).[2]

  • 0.1 M NaOH (Base Stress).[2]

  • 3% H₂O₂ (Oxidative Stress).[2]

Workflow:

  • Preparation: Split stock into 4 vials.

  • Stress: Add respective stress agents to 3 vials; keep one as Control.

  • Incubation: Heat at 60°C for 4 hours.

  • Quench: Neutralize Acid/Base samples to pH 7.0.

  • Analysis: Analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Acid/Base: Expect >10% degradation (Appearance of DPA peak).[1][2]

  • Oxidation: Expect N-oxide formation (Peak elutes slightly earlier than parent).[1][2]

Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Pyridine ring absorption).[2]

Part 4: Data Visualization

Figure 1: Degradation Pathways of PCPCA

This diagram illustrates the primary breakdown routes: Amide Hydrolysis (pH driven) and Metal Complexation (Environment driven).[2]

PCPCA_Degradation PCPCA 6-(Propylcarbamoyl) pyridine-2-carboxylic acid (Parent) DPA Dipicolinic Acid (Degradant 1) PCPCA->DPA Hydrolysis Amine Propylamine (Degradant 2) PCPCA->Amine Hydrolysis Complex Insoluble Metal Complex (Precipitate) PCPCA->Complex Chelation Acid Acidic Conditions (pH < 3) Acid->PCPCA Catalyzes Base Basic Conditions (pH > 9) Base->PCPCA Catalyzes Metal Trace Metals (Ca²⁺, Fe³⁺) Metal->Complex Binds

Caption: Figure 1.[1][2] Primary degradation pathways.[1][2] Hydrolysis yields Dipicolinic Acid; Metal scavenging leads to precipitation.[1][2]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering stability issues.

Troubleshooting Start Issue Detected Precipitation Precipitate Visible? Start->Precipitation HPLC_Loss Loss of Peak Area? Start->HPLC_Loss Check_pH Check pH. Is it <4 or >8? Precipitation->Check_pH Yes New_Peak New Peak in HPLC? HPLC_Loss->New_Peak Yes Check_Water Check Water Source. Is it Type I? Check_pH->Check_Water No Adjust_Buffer Action: Switch to Buffered System (pH 7) Check_pH->Adjust_Buffer Yes Use_Chelator Action: Add EDTA (if compatible) or Use Plasticware Check_Water->Use_Chelator No (Tap/Glass) DPA_Check Does it match Dipicolinic Acid? New_Peak->DPA_Check Yes Hydrolysis Diagnosis: Amide Hydrolysis DPA_Check->Hydrolysis Yes Adsorption Diagnosis: Adsorption to Container DPA_Check->Adsorption No

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of instability in solution.

Part 5: Reference Data

Table 1: Physicochemical Properties & Compatibility

PropertyValue/CharacteristicImplication for Stability
Molecular Weight ~222.24 g/mol Small molecule, fast diffusion.[1][2]
pKa (Acid) ~2.1 (Pyridine-COOH)Acidic solutions will self-catalyze hydrolysis if unbuffered.[1][2]
Solubility (Water) Moderate (pH dependent)High solubility at pH > 4 (anionic form); low at pH < 2.[2]
Metal Affinity High (Log K > 6 for many metals)Critical: Will strip metals from borosilicate glass over time.[2]
Preferred Solvent Methanol, DMSO, Water (Buffered)Avoid acetone (potential Schiff base formation with amine degradant).[1][2]

References

  • Ataman Chemicals. 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) Properties and Stability. Retrieved from [2]

    • Supports: General stability profile of the parent scaffold, metal chelation properties, and biodegradability.[1]

  • BenchChem. Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. Retrieved from [2]

    • Supports: Handling of pyridine-dicarboxylic acid derivatives, light sensitivity, and pH incompatibility.[1]

  • National Institutes of Health (NIH) - PubChem. Picolinic Acid (Pyridine-2-carboxylic acid) Compound Summary.[1][2] Retrieved from [2]

    • Supports: Hydrolysis mechanisms of picolinamides and pKa values for the carboxylic acid moiety.
  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2,6 Dicarboxylic Acid. Retrieved from

    • Supports: Synthetic routes and structural confirmation of mono-amides of dipicolinic acid.[1][2]

Sources

Technical Support Center: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Optimization

Document ID: TSC-2OG-004 | Version: 2.1 | Status: Active

Technical Brief: The Molecule & The Mechanism

Compound Identity: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid Class: 2-Oxoglutarate (2-OG) Competitive Inhibitor / Pyridine-2,6-dicarboxylate (PDCA) derivative. Primary Utility: Chemical probe for FTO (Fat mass and obesity-associated protein) and ALKBH5 (RNA demethylases), or HIF-Prolyl Hydroxylases (PHDs) depending on the specific research context.

The Mechanism of Action (MOA): This small molecule mimics 2-oxoglutarate (2-OG), the obligate co-substrate for the superfamily of Fe(II)-dependent dioxygenases. It binds to the active site iron center in a bidentate or tridentate manner, displacing 2-OG and locking the enzyme in an inactive state. The propyl-amide group is a lipophilic modification designed to enhance cell permeability compared to the parent 2,6-PDCA.

The Specificity Paradox: Because the 2-OG binding pocket is highly conserved across >60 human enzymes (including PHDs, KDMs, TETs, and ALKBHs), this scaffold is inherently "promiscuous." Most experimental failures stem from assuming this compound is selective for a single target.

Critical Off-Target Profile: The "Pseudohypoxia" Trap

The most pervasive off-target effect of pyridine-2-carboxylic acid derivatives is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1


) .

Even if you are studying RNA methylation (FTO) or Histone demethylation (KDMs), this compound will inhibit PHDs (PHD1-3) at micromolar concentrations. This induces a state of "pseudohypoxia" in normoxic cells, triggering a massive transcriptional program that can mask or mimic your phenotype of interest.

2-OG Oxygenase Superfamily Interaction Map

OffTargetMap cluster_Targets Common Intended Targets cluster_OffTargets CRITICAL Off-Targets (The 'Dirty' Profile) Compound 6-(Propylcarbamoyl) pyridine-2-carboxylic acid FTO FTO (m6A Demethylase) Compound->FTO Inhibits (IC50 ~2-10 µM) PHD PHD1-3 (HIF Prolyl Hydroxylases) Compound->PHD Potent Inhibition (Major Off-Target) KDM JmjC KDMs (Histone Demethylases) Compound->KDM Inhibits TET TET1-3 (DNA Demethylases) Compound->TET Inhibits ALKBH5 ALKBH5 (RNA Demethylase) Phenotype Confounding Phenotype: HIF-1α Stabilization (Glycolysis, Angiogenesis) PHD->Phenotype Causes Collagen C-P4H (Collagen Synthesis)

Figure 1: The promiscuous binding profile of pyridine-2,6-dicarboxylate derivatives. Note that PHD inhibition is often equipotent to FTO inhibition.

Troubleshooting Guides

Scenario A: "My cells show a metabolic shift (glycolysis) or survival benefit, but I'm studying m6A RNA methylation."

Diagnosis: You are likely observing the HIF-1


 effect , not an FTO-mediated effect. Inhibition of PHDs stabilizes HIF-1

, which upregulates GLUT1, VEGF, and glycolytic enzymes.

Solution Protocol: The "HIF Discrimination" Workflow

  • Step 1: Western Blot for HIF-1

    
    . 
    
    • Treat cells with your compound (10-50 µM) for 4–6 hours.

    • Include a positive control (1 mM DMOG or 100 µM CoCl

      
      ).
      
    • Result: If you see a strong HIF-1

      
       band in normoxia, your phenotype is contaminated by hypoxia signaling.
      
  • Step 2: Compare with a "Clean" FTO Inhibitor.

    • Run a side-by-side comparison with FB23-2 or Dac51 (highly selective FTO inhibitors that spare PHDs).

    • If the phenotype disappears with FB23-2 but persists with 6-(propylcarbamoyl)pyridine-2-carboxylic acid, the effect is off-target.

  • Step 3: Titrate Down.

    • PHDs are often more sensitive to this scaffold than FTO. Perform a dose-response (0.1 µM to 100 µM). You may find a window where FTO is inhibited but HIF is not fully stabilized, though this window is often narrow.

Scenario B: "I see no activity in live cells, despite good biochemical IC50."

Diagnosis: Poor Membrane Permeability. The free carboxylic acid group is negatively charged at physiological pH, preventing passive diffusion across the cell membrane.

Solution:

  • Switch to an Ester Prodrug: Synthesize or purchase the methyl- or ethyl-ester form of the compound. Intracellular esterases will cleave the ester to release the active acid warhead inside the cell.

  • Electroporation: If using the acid form is mandatory, use electroporation to introduce the compound, though this is transient.

Scenario C: "My biochemical IC50 values fluctuate wildly between assay runs."

Diagnosis: Iron/2-OG Stoichiometry Mismatch. This compound competes with 2-OG and chelates Fe(II). If your assay buffer has variable iron levels or if 2-OG concentration is too high (saturating), the inhibitor's potency will appear to shift.

Optimization Table: Biochemical Assay Conditions

ParameterRecommended ConditionWhy?
Fe(II) Source (NH

)

Fe(SO

)

(FAS)
More stable against oxidation than FeCl

.
Fe(II) Conc. 10–50 µMExcess iron can outcompete the inhibitor (chelation effect).
2-OG Conc. at

of the enzyme
Testing at

(saturating 2-OG) makes competitive inhibitors look weak.
Pre-Incubation 15 mins (Enzyme + Inhibitor + Fe)Allows the inhibitor to lock the active site before 2-OG is added.
Reducing Agent Ascorbate (1 mM)Essential to keep iron in the Fe(II) state; Fe(III) is inactive.

Experimental Protocols

Protocol 1: Iron Rescue Assay (To Confirm Mechanism)

Use this to prove that toxicity or inhibition is due to iron chelation/active site binding rather than non-specific toxicity.

  • Seed Cells: Plate cells (e.g., HeLa or HEK293) in 96-well plates.

  • Treatment Groups:

    • A: Vehicle (DMSO).

    • B: Compound (IC

      
       concentration).
      
    • C: Compound + Fe(II) Supplement (add 50 µM FeSO

      
       or FAS to the media).
      
    • D: Compound + Zn(II) (Negative metal control).

  • Incubation: 24–48 hours.

  • Readout: Cell viability (CellTiter-Glo) or Target Activity (m6A Dot Blot).

  • Interpretation:

    • If Group C restores viability/activity compared to Group B , the effect is driven by the iron-binding pharmacophore (on-target or specific off-target).

    • If Group C does not rescue, the compound is causing non-specific toxicity (e.g., membrane disruption).

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Use this to verify the compound actually binds your protein (FTO/PHD) in vitro.

  • Mix: 2 µM Recombinant Protein (FTO or PHD2) + 5x SYPRO Orange dye.

  • Add: Compound (10 µM and 50 µM) or DMSO control.

  • Buffer: HEPES pH 7.5, 150 mM NaCl, 50 µM Fe(II) (Crucial!).

  • Run: qPCR machine melt curve (25°C to 95°C, 1°C/min).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Valid Binding:

      
      C shift.
      
    • Note: Without Fe(II) in the buffer, this class of inhibitors often fails to show a shift because the binding site is not properly formed.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in animal models? A: Use with extreme caution. The carboxylic acid has poor pharmacokinetics (PK). The ester prodrugs have better bioavailability but will inhibit all 2-OG oxygenases systemically, likely causing erythrocytosis (high red blood cells due to EPO release) and potential liver toxicity. It is primarily a cellular tool compound , not a drug candidate.

Q: How do I store the stock solution? A: Dissolve in high-quality DMSO to 50 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. As a metal chelator, it can strip trace metals from low-quality glass or degrading plastic over time.

Q: Is this compound the same as IOX3? A: They are structurally related. IOX3 is a substituted isoquinoline/pyridine derivative. Both share the same "warhead" (chelating triad). If you cannot source 6-(propylcarbamoyl)pyridine-2-carboxylic acid, IOX3 or DMOG are functional alternatives for broad-spectrum 2-OG inhibition, though their potencies against FTO vs. PHD vary.

References

  • Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Journal of Medicinal Chemistry.[1][2][3][4]

    • Establishes the SAR of pyridine-2-carboxylic acid deriv
  • Huang, Y., et al. (2015). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer Cell.

    • Describes the development of FTO inhibitors based on the 2-OG mimic scaffold (e.g., FB23)
  • Chowdhury, R., et al. (2016). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports.

    • Provides mechanistic insight into how 2-OG competitors (and metabolites) affect the JmjC family.
  • Singh, R., et al. (2020). Structure-based design of inhibitors of the m6A-RNA demethylase FTO.[5] ACS Chemical Biology.

    • Discusses the selectivity challenges between FTO, ALKBH5, and PHDs.

Sources

Technical Support Center: Optimizing 6-(Propylcarbamoyl)pyridine-2-carboxylic acid Concentration in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the concentration of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in your biochemical and cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental setup and execution. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure you achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new experiment with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. How do I determine the initial concentration range to test?

A1: Selecting an appropriate starting concentration range is crucial for efficiently determining the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).[1][2]

  • Literature Review: The most effective first step is to survey existing literature for published IC50 or Ki (inhibition constant) values for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid or structurally similar compounds in comparable assay systems. If such data is available, you can center your concentration range around these reported values. A good starting point is to test a range that is 5 to 10 times higher than the known IC50 or Ki to ensure you can observe complete inhibition.[3]

  • Broad Range Finding Experiment: If no prior data exists, a broad dose-response experiment is recommended. A common approach is to use a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This wide net helps in identifying the approximate potency of the compound.

Q2: My dose-response curve is not sigmoidal (S-shaped). What could be the issue?

A2: An ideal dose-response curve follows a sigmoidal pattern, but deviations can occur for several reasons. Understanding these can help you troubleshoot your experiment.

  • Incorrect Concentration Range: If the curve is flat at the top or bottom, your concentration range may be too narrow or shifted. You may not be observing the full inhibitory effect or the baseline activity. Expand your concentration range to include both higher and lower concentrations. Ideally, the curve should plateau at both low and high concentrations for an accurate IC50 measurement.[8]

  • Compound Instability or Aggregation: At high concentrations, some compounds can aggregate, leading to non-specific inhibition and a steep or unusually shaped curve. To test for this, you can include a small amount of a non-ionic detergent, like 0.01% Triton X-100, in your assay buffer, which can help to break up aggregates.[8]

  • Assay Interference: The compound might interfere with the assay technology itself. For example, in fluorescence-based assays, a compound could be autofluorescent or quench the signal.[9][10] Running appropriate controls, such as the compound with the detection reagents in the absence of the target enzyme or cells, can help identify such interference.

  • Cell Toxicity: In cell-based assays, high concentrations of a compound might induce cytotoxicity, leading to a sharp drop in signal that is not related to the specific target inhibition. It's important to assess cell viability in parallel with your functional assay, for instance, using an MTT assay.[5]

Q3: I am observing significant variability between my replicate wells. How can I improve the precision of my assay?

A3: High variability can obscure the true effect of the compound and lead to an inaccurate IC50 value. Several factors can contribute to this issue.

  • Pipetting Errors: Inconsistent pipetting is a common source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when working with small volumes.[11][12]

  • Inadequate Mixing: Ensure all reagents, including the compound dilutions and assay components, are thoroughly mixed before being added to the plate.[11]

  • Edge Effects: In plate-based assays, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or water.[5]

  • Cell Plating Inconsistency: In cell-based assays, ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variability in the assay signal.

  • Reagent Instability: Some reagents may degrade over time or with exposure to light. Prepare fresh reagents and protect them from light when necessary.

Q4: My results are not reproducible between experiments. What should I check?

A4: Lack of reproducibility is a critical issue that can undermine the validity of your findings.

  • Standard Operating Procedure (SOP): A detailed and consistent SOP is essential for reproducibility.[13] Document every step of your protocol, including reagent preparation, incubation times, and temperatures.

  • Reagent Quality and Lot-to-Lot Variability: Ensure you are using high-quality reagents. Be aware that different lots of reagents, such as enzymes or antibodies, can have varying activity. It is good practice to qualify new lots of critical reagents before use in large-scale experiments.

  • Cell Passage Number: In cell-based assays, the passage number of your cells can influence their behavior and response to compounds. Use cells within a consistent and defined passage number range for all experiments.

  • Environmental Factors: Variations in incubation temperature and CO2 levels can affect assay performance. Ensure your incubators are properly calibrated and maintained.

  • Positive and Negative Controls: Consistently include positive and negative controls in every assay plate.[6][10] The positive control should elicit a known response, while the negative control (e.g., vehicle-only) establishes the baseline. These controls are vital for monitoring assay performance and for data normalization.

Experimental Protocol: Determining the IC50 of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in a Biochemical Enzyme Inhibition Assay

This protocol provides a generalized workflow. Specific concentrations of enzyme, substrate, and other reagents should be optimized for your particular assay system.[9][14]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme. The components and pH should be optimized for enzyme activity and stability.
  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in assay buffer. Store on ice.
  • Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.
  • Compound Stock Solution: Prepare a high-concentration stock of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (e.g., 10 mM) in 100% DMSO.
  • Positive Control: Prepare a stock solution of a known inhibitor for your target enzyme.
  • Negative Control: 100% DMSO.

2. Compound Serial Dilution:

  • Perform serial dilutions of the 6-(Propylcarbamoyl)pyridine-2-carboxylic acid stock solution in 100% DMSO to create a range of concentrations. A common approach is to use a 1:3 or 1:10 dilution series.
  • Further dilute this DMSO series into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is the same in all wells.

3. Assay Procedure (96-well plate format):

  • Add a small volume of the diluted compound or control to the appropriate wells of a microplate.
  • Add the enzyme solution to all wells except the "no enzyme" control wells.
  • Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Incubate the plate at a controlled temperature for a specific time, ensuring the reaction is in the linear range.
  • Stop the reaction, if necessary, using a suitable stop solution.
  • Read the plate using a plate reader at the appropriate wavelength for your detection method (e.g., absorbance, fluorescence, luminescence).

4. Data Analysis:

  • Subtract the background signal (from "no enzyme" wells) from all other readings.
  • Normalize the data by setting the average of the negative control (DMSO) wells to 100% activity and the positive control (or highest compound concentration showing maximal inhibition) to 0% activity.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[15] This can be done using software like GraphPad Prism.
Hypothetical Data Presentation
Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.4
148.9
0.325.3
0.110.1
0.032.5
0.010.5
0 (DMSO)0

Visualizing the Workflow

Workflow for Optimizing Inhibitor Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting Lit_Review Literature Review & Solubility Check Stock_Prep Prepare High-Concentration Stock (e.g., 10mM in DMSO) Lit_Review->Stock_Prep Range_Finding Broad Range-Finding Assay (e.g., 1nM to 100µM) Stock_Prep->Range_Finding Dose_Response Focused Dose-Response Assay (8-12 concentrations) Range_Finding->Dose_Response Data_Norm Normalize Data (0% and 100% controls) Dose_Response->Data_Norm Curve_Fit Non-linear Regression (Sigmoidal Curve Fit) Data_Norm->Curve_Fit IC50_Det Determine IC50 Value Curve_Fit->IC50_Det Check_Curve Non-Sigmoidal Curve? IC50_Det->Check_Curve Check_Var High Variability? IC50_Det->Check_Var Check_Repro Poor Reproducibility? IC50_Det->Check_Repro G Start High Variability Observed Between Replicates Pipetting Review Pipetting Technique & Calibrate Pipettes Start->Pipetting Mixing Ensure Thorough Reagent Mixing Start->Mixing Edge_Effect Mitigate Edge Effects (e.g., use outer wells for buffer) Start->Edge_Effect Cell_Density Check for Uniform Cell Plating (if applicable) Start->Cell_Density Reagent_Stability Assess Reagent Stability & Preparation Start->Reagent_Stability Re_run Re-run Experiment with Corrective Actions Pipetting->Re_run Re-run Assay Mixing->Re_run Edge_Effect->Re_run Cell_Density->Re_run Reagent_Stability->Re_run

Caption: A decision tree to systematically address common causes of high variability in assay replicates.

By following these guidelines and troubleshooting steps, you will be well-equipped to optimize the concentration of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in your assays, leading to high-quality, reliable, and reproducible data.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody.
  • IC50. Wikipedia.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
  • IC50 Determination. edX.
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2025, June 5). PubMed.
  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026, February 7). Infinix Bio.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • How to Use Inhibitors. Sigma-Aldrich.
  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford.
  • What Is Compound Screening? Methods & Applications Guide. (2023, July 7). Boster Bio.
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • ELISA Troubleshooting Guide. MilliporeSigma.
  • MCC Enzyme Assay Hints V1_2022. Sandiego.
  • Pyridine-2-carboxylic Acid. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester. CymitQuimica.
  • Hammick reaction. Wikipedia.
  • 1154973-72-4|6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid. BLD Pharm.
  • 2,6-Pyridinedicarboxylic acid.
  • 6-(methoxycarbonyl)pyridine-2-carboxylic acid. Santa Cruz Biotechnology.
  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.
  • 6-(Methoxycarbonyl)pyridine-2-carboxylic acid. PubChem.
  • The synthetic method of 2-pyridine carboxylic acid. Google Patents.
  • 2-Pyridinecarboxylic acid, 6-methyl-. the NIST WebBook.

Sources

Technical Support Center: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges and artifacts associated with this molecule. By understanding the underlying chemical principles and learning from the behavior of structurally similar compounds, you can ensure the accuracy and reproducibility of your results.

Introduction to 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to the family of pyridinecarboxylic acids, which are known for their diverse biological activities and applications as chelating agents.[1][2] The structure incorporates a pyridine ring, a carboxylic acid group at the 2-position, and a propylcarbamoyl group at the 6-position. This unique combination of functional groups dictates its chemical properties, reactivity, and potential for experimental artifacts.

This guide provides a proactive approach to troubleshooting by anticipating common issues based on the compound's structural motifs.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in a question-and-answer format.

Issue 1: Inconsistent or Poor Solubility

Question: I am having difficulty dissolving 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. My results are not reproducible, suggesting incomplete solubilization. What are the recommended solvents and procedures?

Answer:

The solubility of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is governed by its amphipathic nature. The pyridine ring and propyl group contribute to its organic solubility, while the carboxylic acid and amide groups provide polarity and potential for hydrogen bonding. It is expected to have limited solubility in water and nonpolar organic solvents.

Troubleshooting Steps:

  • Solvent Selection:

    • Polar Aprotic Solvents: Start with solvents like DMSO or DMF. These are generally good at dissolving compounds with both polar and nonpolar character.

    • Alcohols: Methanol and ethanol can also be effective, particularly with gentle warming.[3]

    • Aqueous Solutions: The compound's solubility in aqueous buffers will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, increasing its aqueous solubility. Conversely, at low pH, the pyridine nitrogen can be protonated, which may also enhance solubility.

  • pH Adjustment:

    • For aqueous solutions, try adjusting the pH. Adding a small amount of a base (e.g., NaOH or NaHCO₃) to deprotonate the carboxylic acid should significantly improve solubility.[4][5]

    • Conversely, acidification with a dilute acid (e.g., HCl) will protonate the pyridine nitrogen, which can also aid dissolution, though potentially less effectively than basification.

  • Physical Methods:

    • Sonication: Use a bath sonicator to break up solid particles and enhance the rate of dissolution.

    • Gentle Warming: A water bath set to 30-40°C can increase solubility. Avoid excessive heat, which could lead to degradation.

Causality: The interplay between the acidic carboxylic acid and the basic pyridine nitrogen, along with the hydrogen bonding capabilities of the amide, dictates the compound's solubility profile. Manipulating the ionization state of these functional groups is key to achieving complete dissolution.

Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: My NMR spectrum shows extra peaks that I cannot account for, and my LC-MS analysis indicates the presence of multiple species. What could be the source of these impurities or artifacts?

Answer:

Unexpected peaks can arise from several sources, including residual synthesis reagents, degradation products, or the presence of rotamers.

Troubleshooting and Identification Workflow:

start Unexpected Analytical Peaks synthesis Check Synthesis Starting Materials & Byproducts start->synthesis Residual Reagents? degradation Investigate Potential Degradation start->degradation Compound Instability? rotamers Consider Rotational Isomers start->rotamers Amide Bond Conformation? solution1 solution1 synthesis->solution1 Re-purify via Chromatography or Recrystallization solution2 solution2 degradation->solution2 Analyze for Hydrolysis or Decarboxylation Products solution3 solution3 rotamers->solution3 Perform Variable Temperature NMR

Caption: Workflow for troubleshooting unexpected analytical signals.

Potential Sources and Solutions:

  • Synthesis-Related Impurities:

    • Starting Materials: The synthesis of similar compounds often involves pyridine-2,6-dicarboxylic acid or its derivatives.[6][7] Incomplete reaction or carryover of starting materials can lead to extra peaks.

    • Reagents and Byproducts: Reagents used in amide bond formation (e.g., coupling agents) or esterification can be a source of impurities. For instance, if thionyl chloride is used to form an acyl chloride intermediate, side reactions like chlorination of the pyridine ring can occur.[7]

    • Solution: Review the synthesis scheme. If possible, re-purify the compound using column chromatography or recrystallization.

  • Degradation Products:

    • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, yielding pyridine-2,6-dicarboxylic acid and propylamine. The carboxylic acid itself is generally stable.

    • Decarboxylation: While less common for pyridine-2-carboxylic acids under normal conditions, prolonged exposure to high temperatures could potentially lead to decarboxylation.

    • Solution: Store the compound in a cool, dry, and dark place. Prepare solutions fresh and avoid prolonged storage in solution, especially at extreme pH values. Use LC-MS to look for masses corresponding to potential hydrolysis products.

  • Rotational Isomers (Rotamers):

    • The amide bond has partial double-bond character, which restricts rotation. This can lead to the presence of both cis and trans conformers, which are distinct species on the NMR timescale at room temperature.[7] This would manifest as a doubling of some or all of the peaks in the NMR spectrum.

    • Solution: Perform a variable temperature NMR experiment. As the temperature is increased, the rate of rotation around the amide bond increases. If rotamers are present, the distinct sets of peaks will broaden and eventually coalesce into a single set of time-averaged peaks.

Issue 3: Variability in Biological or Chemical Assays

Question: I am observing high variability in my assay results when using different batches or even freshly prepared solutions of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. What could be causing this?

Answer:

Assay variability can often be traced back to the compound's ability to chelate metal ions or its degradation over time.

Potential Causes and Mitigation Strategies:

  • Metal Chelation:

    • Pyridine-2-carboxylic acids and related structures are well-known chelating agents for a variety of metal ions.[8][9] The nitrogen of the pyridine ring and the oxygen of the carboxylate group can form a stable five-membered ring with a metal ion.

    • Impact: If your assay buffer or reagents contain trace amounts of metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), the compound may form complexes. This can alter its effective concentration, conformation, and biological activity, leading to inconsistent results.

    • Mitigation:

      • Use high-purity water and reagents.

      • Consider adding a small amount of a strong chelating agent like EDTA to your buffer to sequester trace metals, if compatible with your assay.

      • Be aware of this property when interpreting results, especially in metalloenzyme assays or cell culture experiments where media contains various metal salts.

  • Compound Adsorption to Surfaces:

    • Due to its amphipathic nature, the compound may adsorb to plasticware (e.g., pipette tips, microplates).

    • Mitigation:

      • Use low-retention plasticware.

      • Include a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer to reduce non-specific binding.

      • Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if appropriate for your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid?

A1: For long-term storage, keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Solutions should be prepared fresh. If storage of solutions is necessary, aliquot and store at -80°C.

Q2: How can I confirm the identity and purity of my sample?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure.[6][10]

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To assess purity.

  • FTIR: To confirm the presence of key functional groups (C=O of carboxylic acid and amide, N-H of amide).[6][10]

Functional Group **Expected FTIR Absorption (cm⁻¹) **
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C=O (Amide I)1630-1680
N-H (Amide II)1510-1570
C-N (Pyridine)1400-1600

Q3: Can I use this compound in cell culture? What are the potential issues?

A3: Yes, but with caution. The primary concern is its potential to chelate essential metal ions from the culture medium, which could lead to cytotoxicity or other off-target effects. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration. Also, ensure complete dissolution in a vehicle like DMSO before diluting into the medium, and keep the final DMSO concentration low (typically <0.5%).

Q4: How do I perform a simple qualitative test for the carboxylic acid group?

A4: A sodium bicarbonate test is a straightforward method.[4][5][11] Protocol:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., water or ethanol) in a test tube.

  • Add a small amount of solid sodium bicarbonate or a few drops of a saturated aqueous solution.

  • Observation: The evolution of a gas (carbon dioxide), observed as effervescence or bubbling, indicates the presence of an acidic carboxylic acid group.[4][5]

start Add Sodium Bicarbonate reaction Acid-Base Reaction start->reaction compound 6-(Propylcarbamoyl)pyridine-2-carboxylic acid compound->start products CO₂ (gas) + Sodium Carboxylate Salt + H₂O reaction->products observation observation products->observation Effervescence

Caption: Bicarbonate test for the carboxylic acid group.

References

  • PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-Pyridinedicarboxylic acid. PubChem Compound Database. Available from: [Link]

  • Kowiel, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Molecules. Available from: [Link]

  • Kadir, M.A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Available from: [Link]

  • Kadir, M.A., et al. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. Available from: [Link]

  • National Institute of Standards and Technology. 2-Pyridinecarboxylic acid. NIST Chemistry WebBook. Available from: [Link]

  • FooDB. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). Available from: [Link]

  • Kumar, R., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Scientific Reports. Available from: [Link]

  • National Center for Biotechnology Information. 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid. PubChem Compound Database. Available from: [Link]

  • Wikipedia. Picolinic acid. Available from: [Link]

  • Vedantu. Test for Carboxyl Group - Explanation, Mechanism and FAQs. Available from: [Link]

  • Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Available from: [Link]

  • Testbook. Testing for Carboxyl Group Procedure, Observations and Results. Available from: [Link]

  • Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1...
  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Available from: [Link]

  • PubChem. 6-(methylcarbamoyl)pyridine-2-carboxylic acid. Available from: [Link]

  • WUR eDepot. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Available from: [Link]

  • Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Ataman Kimya. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). Available from: [Link]

  • Tao, C., et al. (2015). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes. RSC Advances. Available from: [Link]

  • PubChem. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid. Available from: [Link]

  • PubMed. Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media. Available from: [Link]

  • AQA. Tests for alcohol, aldehyde, alkene and carboxylic acid. Available from: [Link]

Sources

Technical Support Center: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experimental work.

Introduction

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a pyridine-2-carboxylic acid backbone with a propylcarbamoyl side chain, presents specific stability considerations. Understanding its degradation profile is critical for developing stable formulations and accurate analytical methods. This guide is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid?

Based on its chemical structure, the primary degradation pathways are anticipated to be hydrolysis and decarboxylation.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 6-aminopyridine-2-carboxylic acid and propylamine. The rate of hydrolysis is influenced by pH and temperature.[1]

  • Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, to yield the corresponding pyridine derivative. In this case, it would be N-propylpicolinamide.

Q2: What are the expected degradation products?

The primary expected degradation products are:

  • DP1: Pyridine-2,6-dicarboxylic acid: Arising from the hydrolysis of the amide bond.

  • DP2: 2-(Aminocarbonyl)-6-pyridinecarboxylic acid: A potential intermediate of hydrolysis.

  • DP3: Propylamine: Also a product of amide hydrolysis.

Q3: How should I properly store 6-(Propylcarbamoyl)pyridine-2-carboxylic acid to minimize degradation?

To ensure the stability of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, it is recommended to store the solid material in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be buffered to a neutral pH and stored at low temperatures (2-8 °C) and protected from light.[4]

Q4: What analytical techniques are best suited for identifying and quantifying degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying the parent compound and its degradation products.[5][6] Mass spectrometry (LC-MS) can be used for the identification and structural elucidation of unknown degradation products.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis over a short period. Hydrolysis of the amide bond. The compound may be unstable in the chosen solvent or at the ambient temperature.Prepare samples fresh and analyze them immediately. If using an autosampler, ensure it is temperature-controlled. Consider using a mobile phase with a neutral pH.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products. This could be due to exposure to harsh conditions (e.g., high temperature, extreme pH, light).Conduct a systematic forced degradation study to identify the conditions under which these impurities are formed. Use LC-MS to identify the unknown peaks.[2]
Poor peak shape or shifting retention times. Interaction of the carboxylic acid group with the stationary phase or metal components of the HPLC system. Use a mobile phase with a pH that ensures the consistent ionization state of the carboxylic acid. Consider using a column with end-capping or a biocompatible HPLC system.
Inconsistent results between different batches of the compound. Presence of impurities from the synthesis process. Obtain a certificate of analysis for each batch. Perform initial purity analysis using a validated HPLC method to identify and quantify any starting impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and identify its degradation products.[3][5]

Objective: To identify the degradation pathways and products of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid under various stress conditions.

Materials:

  • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of samples at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Characterize the major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathway

G parent 6-(Propylcarbamoyl)pyridine-2-carboxylic acid dp1 Pyridine-2,6-dicarboxylic acid parent->dp1  Hydrolysis (Acid/Base) dp2 Propylamine parent->dp2  Hydrolysis (Acid/Base) dp3 2-(Propylcarbamoyl)pyridine parent->dp3  Thermal Stress (Decarboxylation)

Caption: Predicted degradation pathways of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis Sample Analysis Acid Hydrolysis->Sample Analysis Analyze Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis Analyze Oxidation Oxidation Oxidation->Sample Analysis Analyze Thermal Thermal Thermal->Sample Analysis Analyze Photolytic Photolytic Photolytic->Sample Analysis Analyze Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Expose Stock Solution->Base Hydrolysis Expose Stock Solution->Oxidation Expose Stock Solution->Thermal Expose Stock Solution->Photolytic Expose HPLC-UV HPLC-UV Sample Analysis->HPLC-UV Quantify LC-MS LC-MS Sample Analysis->LC-MS Identify

Caption: Workflow for the forced degradation study.

References

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). Vertex AI Search.
  • Pyridine-2-carboxylic anhydride decomposition pathways and prevention - Benchchem. BenchChem.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions - Benchchem. BenchChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 2(3), 159-165.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Synthesis of pyridine-2-carboxylic acid - PrepChem.com. PrepChem.com.
  • Pyridine-2-carboxylic Acid | 98-98-6 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research, 39(9), 2305-2314.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (2019).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester - Semantic Scholar. Semantic Scholar.
  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. (1990). Applied and Environmental Microbiology, 56(5), 1352-1356.
  • Loss of heat resistance and pyridine-2, 6-dicarboxylic acid (DPA)... - ResearchGate.
  • Generation of pyridine-dicarboxylic acid bioproducts (in green) via... - ResearchGate.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry, 5(5).
  • 1154973-72-4|6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid|BLD Pharm. BLD Pharm.
  • Re-routing aromatic degradation to give pyridine dicarboxylic acids - RSC Blogs. (2015). Royal Society of Chemistry.
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable m
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
  • Preparation method of 2, 6-pyridinedicarboxylic acid.

Sources

Technical Support Center: Crystallization of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. Drawing upon established principles of crystallization and data from structurally related pyridine carboxylic acids, this document provides in-depth troubleshooting strategies and frequently asked questions to ensure the consistent attainment of high-purity crystalline material.

Understanding the Molecule: Key Physicochemical Characteristics

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to the class of pyridine carboxylic acids. Its structure, featuring both a carboxylic acid and a carbamoyl group, imparts a specific polarity and potential for hydrogen bonding, which are critical factors in its crystallization behavior. While specific experimental data for this exact molecule is not widely published, we can infer its properties from the well-characterized parent compound, picolinic acid (pyridine-2-carboxylic acid).

Picolinic acid has a melting point in the range of 136-142 °C and exhibits significant solubility in water, ethanol, and methanol, with lower solubility in less polar solvents like chloroform.[1][2] The addition of the propylcarbamoyl group to the pyridine ring is expected to increase the molecule's lipophilicity, thereby decreasing its aqueous solubility and potentially increasing its solubility in organic solvents compared to the parent picolinic acid. The pH of the solution will also play a critical role, as the carboxylic acid moiety can be ionized, significantly altering solubility.[3]

Troubleshooting Guide: Common Crystallization Challenges

This section addresses common issues encountered during the crystallization of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in a question-and-answer format.

Q1: My compound fails to crystallize and remains as a clear solution, even after cooling. What are the likely causes and how can I induce crystallization?

A1: Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Immediate Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled solution. This will provide a template for crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Drastic Cooling: If the above methods fail, try cooling the solution in an ice bath or even a dry ice/acetone bath for a short period. Rapid cooling can sometimes induce nucleation, although it may lead to the formation of smaller, less pure crystals.

Workflow for Inducing Crystallization:

Caption: Decision tree for inducing crystallization.

Q2: Instead of crystals, my compound has separated as an oil. How can I resolve this "oiling out" phenomenon?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is close to or higher than the melting point of the solute.

Causality and Solutions:

  • High Supersaturation: The concentration of the solute is too high, leading to a rapid separation from the solution.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and then cool the solution more slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping the compound in solution even at lower temperatures.

    • Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Q3: The crystallization process resulted in a very fine powder or very small needles. How can I obtain larger, more well-defined crystals?

A3: The formation of small crystals is typically a result of rapid nucleation and crystal growth, which can trap impurities.

Strategies for Growing Larger Crystals:

  • Slow Down the Cooling Process: This is the most critical factor. A slower cooling rate allows for fewer nucleation events and promotes the growth of existing crystals.

    • Allow the flask to cool to room temperature on the benchtop.

    • Insulate the flask with a cloth or place it in a Dewar flask to slow cooling further.

  • Reduce the Degree of Supersaturation:

    • Use slightly more of the "good" solvent than the minimum required to dissolve the compound at the boiling point.

  • Utilize a Solvent System with Moderate Solubility:

    • If the compound is extremely insoluble in a particular solvent even at high temperatures, it will crash out of solution upon cooling. Conversely, if it is too soluble, the yield will be low. The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Table 1: Solvent Properties and Their Potential Impact on Crystallization

SolventBoiling Point (°C)PolarityComments on Use for Pyridine Carboxylic Acids
Water100HighGood for parent picolinic acid; may be less suitable for the more lipophilic title compound unless used as an anti-solvent.
Ethanol78HighA good starting point for dissolution.[2]
Methanol65HighSimilar to ethanol, a good "good" solvent.
Acetonitrile82MediumLower solubility for picolinic acid suggests it could be a good single solvent system.[2]
Ethyl Acetate77MediumMay offer a good balance of solubility for the title compound.
Toluene111LowLess likely to be a good primary solvent but could be used as an anti-solvent.
Hexane69LowLikely to be an effective anti-solvent when used with a more polar primary solvent.

Note: This table provides general guidance. Experimental screening is essential to identify the optimal solvent or solvent system for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Q4: My crystal yield is consistently low. What steps can I take to improve it?

A4: A low yield indicates that a significant portion of your compound remains in the mother liquor after crystallization.

Methods to Improve Yield:

  • Maximize Precipitation Time and Minimize Temperature: After initial crystallization at room temperature, cool the flask in an ice bath for an extended period (e.g., several hours) to maximize the amount of product that crystallizes out of solution.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Optimize the Solvent System: The chosen solvent may be too good at keeping the compound dissolved even at low temperatures. Re-evaluate your solvent choice based on solubility screening experiments.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization protocol for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid?

A: Based on protocols for similar compounds, a good starting point would be:

Experimental Protocol: Recrystallization of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

  • Dissolution: In a flask, add the crude 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. Add a suitable solvent (e.g., ethanol or a mixture of ethanol and water) portion-wise while heating and stirring the mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop.

  • Maximizing Yield: Once crystal formation at room temperature has ceased, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Q: How does pH affect the crystallization of this compound?

A: The carboxylic acid group on the pyridine ring means that the compound's solubility will be highly pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in aqueous solutions. Conversely, at a pH below its pKa, it will be in its less soluble neutral form. Therefore, crystallization from aqueous or semi-aqueous solutions is typically achieved by adjusting the pH to be at or slightly below the pKa of the carboxylic acid. This principle can be used to purify the compound by dissolving it in a basic aqueous solution, filtering out any insoluble impurities, and then re-precipitating the pure compound by adding acid.

Q: Could my compound exist in different crystalline forms (polymorphs)?

A: Yes, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs). Picolinic acid itself is known to have at least two polymorphic forms.[2] Different polymorphs can have different physical properties, including solubility, stability, and melting point. It is crucial to ensure that you are consistently producing the desired polymorph. Characterization of the crystalline solid by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) is recommended to identify and control the polymorphic form.

Troubleshooting Polymorphism:

Caption: Workflow for identifying and controlling polymorphism.

References

  • LookChem. Picolinic acid. [Link]

  • Ferreira, O., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Ferreira, O., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • PubChem. Picolinic acid. [Link]

  • CAS Common Chemistry. Picolinic acid. [Link]

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid. [Link]

  • NIST. 2-Pyridinecarboxylic acid. [Link]

  • PubChem. 2,6-Pyridinedicarboxylic acid. [Link]

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ECHA. Pyridine-2-carboxylic acid - Registration Dossier. [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • PubChemLite. 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3). [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis and purification of this molecule, providing in-depth, field-proven solutions and the scientific rationale behind them. Our goal is to empower you to achieve the highest possible purity for your compound.

Troubleshooting Guide: From Crude to Pure

This section adopts a problem-solving approach to common issues observed during the synthesis and purification of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Q1: My initial crude product shows multiple spots on TLC, and the NMR is complex. Where do I begin?

Probable Cause: This common issue points to either an incomplete reaction, the presence of significant side products, or unreacted starting materials. The primary starting material for this synthesis is often a derivative of pyridine-2,6-dicarboxylic acid, such as the mono-methyl ester, which is then reacted with n-propylamine.

Solution Pathway:

  • Identify the Contaminants: The first step is to identify the major impurities. The most common are the unreacted starting material (e.g., 6-(methoxycarbonyl)pyridine-2-carboxylic acid) and the di-acid (pyridine-2,6-dicarboxylic acid).[1]

  • Strategic Acid-Base Extraction: The target molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid. This property can be exploited for purification.

    • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash with a mild acidic solution (e.g., 1M citric acid or dilute HCl, pH ~4-5). This will protonate the basic pyridine nitrogen, pulling any unreacted propylamine and other basic impurities into the aqueous layer. Your product should remain in the organic layer.

    • Next, wash with a saturated sodium bicarbonate solution (pH ~8.5). This will deprotonate the carboxylic acid of your product and any unreacted di-acid, pulling them into the aqueous layer.

    • Carefully re-acidify the bicarbonate layer with cold 1N HCl to a pH of ~3-4. Your desired product, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, should precipitate out as it is typically a solid at room temperature. The di-acid, being more polar, may have different precipitation characteristics.

  • Re-evaluate the Coupling Reaction: If the reaction is incomplete, consider the coupling method. Direct amidation of carboxylic acids and amines can be challenging. Using a coupling agent like HATU or converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride prior to adding the amine can significantly improve conversion rates.[2][3] However, be aware that using thionyl chloride can sometimes lead to chlorinated pyridine side products.[4]

Q2: I'm struggling with a persistent impurity that co-elutes with my product during column chromatography. How can I improve separation?

Probable Cause: Co-elution suggests that the impurity has a very similar polarity to your product. On standard silica gel, the interaction is complex due to the molecule's acidic and basic centers, which can lead to peak tailing and poor separation.[5]

Solution Pathway:

  • Modify the Mobile Phase (Normal Phase):

    • Add an Acidic Modifier: Including 0.5-1% acetic or formic acid in your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) can protonate the pyridine nitrogen of your compound. This creates a more consistent positive charge, reducing interactions with acidic silanol groups on the silica surface and often leading to sharper peaks and better separation.[5]

    • Add a Basic Modifier: Alternatively, a small amount of triethylamine (TEA) can be used to block the active silanol sites on the silica, which also helps to reduce peak tailing.[5]

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative if normal phase fails. The separation mechanism is based on hydrophobicity rather than polarity. Since your product has a propyl chain, it will have some retention on a C18 column. A typical mobile phase would be a gradient of water (with 0.1% TFA or formic acid) and acetonitrile.[6] This method is highly effective for separating polar compounds.[6]

Workflow for Troubleshooting Chromatographic Separation ```dot

G start Poor Separation on Silica Gel mod_mobile Modify Mobile Phase start->mod_mobile switch_phase Switch Stationary Phase start->switch_phase If tailing is severe add_acid Add 0.5-1% Acetic Acid to Eluent mod_mobile->add_acid Option 1 add_base Add 0.5% Triethylamine to Eluent mod_mobile->add_base Option 2 check_purity Assess Purity (HPLC, NMR) add_acid->check_purity add_base->check_purity c18 Use Reversed-Phase (C18) Column switch_phase->c18 c18->check_purity

Caption: A high-level decision workflow for purifying the target compound.

References

  • Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochim Acta A Mol Biomol Spectrosc.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • IUCr. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
  • European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid - EP 0947508 B1.
  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Benchchem. (n.d.). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridine-2-Carboxylic Acid.
  • PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5....
  • ResearchGate. (2025). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • CymitQuimica. (n.d.). CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester.
  • ATSDR. (n.d.). analytical methods.
  • NIH. (2025). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • PubChemLite. (n.d.). 6-(methylcarbamoyl)pyridine-2-carboxylic acid (C8H8N2O3).
  • ECHA. (n.d.). Pyridine-2-carboxylic acid - Registration Dossier.
  • BLD Pharm. (n.d.). 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid synthesis.
  • NCBI. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials.
  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid.
  • PubChem. (n.d.). 6-(Methoxycarbonyl)pyridine-2-carboxylic acid.

Sources

Cell permeability optimization for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Ticket ID: PERM-OPT-06P Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ionization Trap"

You are likely encountering low permeability with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid because of its physicochemical state at physiological pH.

While the propyl-amide group (position 6) adds necessary lipophilicity, the carboxylic acid (position 2) acts as a permeability anchor. At pH 7.4, this acid (pKa ~3.5–4.0) is >99.9% deprotonated (anionic). Cell membranes are negatively charged lipophilic barriers; they repel anions.

The Diagnostic Result: Your molecule is likely BCS Class III (High Solubility, Low Permeability).

Module 1: Chemical Modification (The Prodrug Strategy)

Use this module if you have the freedom to modify the chemical structure.

User Issue: "I need to get this specific pharmacophore into the cell, but the acid is essential for binding." Solution: Mask the acid temporarily using a Prodrug Strategy .

The most robust solution for picolinic acid derivatives is esterification. This neutralizes the negative charge, allowing passive diffusion. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing your active parent acid.

Recommended Prodrug Architectures

Do not rely solely on simple methyl/ethyl esters, as they can be too stable in human plasma or spontaneously hydrolyze in assay buffers.

Prodrug TypeStructure / ReagentProsCons
Simple Alkyl Ethyl / IsopropylEasy synthesis.Often too stable for intracellular esterases (slow release).
Double Ester POM (Pivaloyloxymethyl) or POC (Isopropyloxycarbonyloxymethyl)Gold Standard. Highly permeable; rapid enzymatic cleavage.Synthesis is more complex; generates formaldehyde byproduct (usually negligible).
Glycolamide Acetamide linkersImproves solubility and permeability.Slower hydrolysis kinetics.
Protocol: POM-Ester Synthesis (General Procedure)
  • Reactants: Dissolve your parent acid (1 eq) in dry DMF.

  • Base: Add Cs₂CO₃ (1.5 eq) to form the cesium carboxylate (enhances nucleophilicity).

  • Reagent: Add chloromethyl pivalate (POM-Cl) (1.2 eq).

  • Conditions: Stir at roughly 50-60°C for 2-4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. The product should be a neutral, lipophilic species.[1]

Technical Note: Picolinic acid derivatives can chelate metals (Cu, Zn) in reagents, killing yields. Ensure all reagents are metal-free or add EDTA during workup.

Module 2: Assay Optimization & Troubleshooting

Use this module if your PAMPA or Caco-2 data looks inconsistent.

Q: Why does my compound show zero permeability in PAMPA but activity in animal models?

A: The "Active Transport" Gap. PAMPA only measures passive diffusion.[2] Your molecule (an organic anion) might be entering cells via OATs (Organic Anion Transporters) or PepT1 (if the amide mimics a peptide bond) in vivo.

  • Action: Switch to Caco-2 or MDCK cell lines, which express transporters.

  • Action: If sticking to PAMPA, lower the donor well pH to 5.0 or 6.0. This suppresses ionization (protonates the acid), artificially boosting passive permeability to confirm the "intrinsic" lipophilicity of the neutral species.

Q: My compound precipitates in the donor well.

A: The "LogD" Crash. At low pH (where you might test for permeability), the neutral form has low solubility.

  • Fix: Use FaSSIF (Fasted State Simulated Intestinal Fluid) in the donor well. The bile salts (taurocholate) and lecithin form mixed micelles that solubilize the drug without breaking the membrane, mimicking the gut environment.

Module 3: Formulation Strategies (Non-Covalent)

Use this module if you cannot chemically modify the parent structure.

User Issue: "We are in late-stage lead optimization; I cannot change the structure." Solution: Ion-Pairing or Lipid Encapsulation.

Strategy A: Hydrophobic Ion Pairing (HIP)

Pair your anionic drug with a cationic counter-ion to form a neutral complex.

  • Reagent: Use cationic lipids like DOTAP or simple amines like Arginine or Meglumine (though these are hydrophilic, they help solubility). For permeability, pair with a lipophilic amine (e.g., Stearylamine).

  • Mechanism: The complex has a net charge of zero and increased lipophilicity, facilitating membrane transit.

Strategy B: Lipid Nanocarriers

Encapsulate the drug in the aqueous core of a liposome or the matrix of a Solid Lipid Nanoparticle (SLN).

  • Protocol:

    • Dissolve drug in aqueous buffer (pH 7.4).

    • Dissolve lipids (HSPC/Cholesterol/PEG-lipid) in Ethanol.

    • Inject ethanol phase into aqueous phase (rapid mixing).

    • The drug is trapped; the lipid shell dictates permeability, not the drug itself.

Visualization: The Optimization Logic

PermeabilityOptimization Start Low Permeability Detected (6-Propylcarbamoyl-pyridine-2-COOH) CheckMod Can you modify the chemical structure? Start->CheckMod Prodrug Strategy: Prodrug Synthesis CheckMod->Prodrug Yes Formulation Strategy: Formulation CheckMod->Formulation No (Late Stage) EsterType Select Ester Type Prodrug->EsterType POM POM/POC Ester (High cleavage rate) EsterType->POM Ethyl Ethyl/Methyl Ester (Slower cleavage) EsterType->Ethyl IonPair Hydrophobic Ion Pairing (e.g., with cationic lipids) Formulation->IonPair Liposome Lipid Nanocarrier (SLN / Liposome) Formulation->Liposome

Figure 1: Decision tree for optimizing the permeability of anionic pyridine derivatives.

References
  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, 17, 559–587. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State."[3] Wiley-Interscience. (Focus on PAMPA pH adjustments).

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link

  • Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. (Definitive guide on PAMPA/Caco-2 troubleshooting).

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Validation & Comparative

Comparative Guide: Pyridine-2-Carboxylic Acid Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for metal-binding agents. Its derivatives—ranging from the endogenous metabolite Picolinic Acid (PA) to the fungal toxin Fusaric Acid (FA) and the bacterial spore marker Dipicolinic Acid (DPA) —exhibit distinct biological profiles governed primarily by their metal-chelation thermodynamics and lipophilicity.

This guide provides a technical comparison of these derivatives, focusing on their performance in metal chelation , enzyme inhibition (Dopamine


-Hydroxylase) , and cellular cytotoxicity assays . It is designed for researchers requiring validated protocols and comparative data to select the appropriate derivative for metalloprotein targeting or phenotypic screening.

Chemical & Physical Properties Comparison

The biological variance among these derivatives stems from substitutions at the 5-position (affecting lipophilicity) and the 6-position (affecting chelation geometry).

FeaturePicolinic Acid (PA)Fusaric Acid (FA)Dipicolinic Acid (DPA)
IUPAC Name Pyridine-2-carboxylic acid5-Butylpyridine-2-carboxylic acidPyridine-2,6-dicarboxylic acid
Structure Monodentate/BidentateMonodentate/BidentateTridentate (Pincer)
Mol. Weight 123.11 g/mol 179.22 g/mol 167.12 g/mol
Lipophilicity (LogP) ~0.7 (Hydrophilic)~2.5 (Lipophilic)~ -0.5 (Highly Hydrophilic)
Chelation Mode N,O-donor (Bidentate)N,O-donor (Bidentate)O,N,O-donor (Tridentate)
Primary Utility Endogenous metabolite, Zn absorptionDBH Inhibitor, AntihypertensiveBacterial spore marker, Lanthanide sensitizer

Assay 1: Metal Chelation Efficacy

The Mechanistic Driver: The biological activity of these derivatives is frequently driven by their ability to strip or sequester metal ions (Zn


, Cu

, Fe

) from metalloenzymes.
Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)

To determine the Stability Constant (


), which quantifies the strength of the metal-ligand interaction.

Reagents:

  • Ligand solution (1 mM in

    
    )
    
  • Metal salt solution (e.g.,

    
    , 1 mM)
    
  • Standardized NaOH (0.1 M)

  • Potentiometric autotitrator with glass electrode

Workflow:

  • Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Titration: Titrate the ligand solution alone with NaOH to determine

    
     values.
    
  • Complex Titration: Titrate the Ligand + Metal mixture (1:1 and 1:2 ratios) with NaOH.

  • Calculation: Use the Bjerrum method or Hyperquad software to calculate

    
     (average number of ligands bound) and solve for 
    
    
    
    .
Comparative Data: Stability Constants ( )

Note: Higher values indicate tighter binding.

Metal IonPicolinic Acid (PA)Dipicolinic Acid (DPA)Mechanistic Insight
Zn

~5.3~7.0DPA's tridentate "pincer" grip creates a significantly more stable complex than PA's bidentate grip.
Cu

~7.8~9.2Copper follows the Irving-Williams series; both bind Cu stronger than Zn, but DPA remains superior.
Ni

~6.9~8.5Relevant for urease inhibition studies.

Application Note: If your target is a zinc-metalloprotease in a cell-free system, DPA is the superior positive control for chelation. However, in cell-based assays, its low lipophilicity prevents membrane crossing, making Fusaric Acid or PA more effective.

Assay 2: Enzyme Inhibition (Dopamine -Hydroxylase)

Target: Dopamine


-Hydroxylase (DBH), a copper-dependent enzyme converting dopamine to norepinephrine.[1]
Relevance:  Fusaric acid is a classic nanomolar inhibitor of DBH, acting by chelating the active site copper.
Experimental Protocol: Photometric Periodate Oxidation

A non-radioactive adaptation of the Nagatsu method.

Principle: DBH converts Tyramine (substrate) to Octopamine. Octopamine is then chemically oxidized by sodium periodate to


-hydroxybenzaldehyde, which absorbs at 330 nm.

Workflow Diagram (Graphviz):

DBH_Assay Substrate Substrate: Tyramine Reaction Enzymatic Reaction (37°C, 30 min) Substrate->Reaction Enzyme Enzyme: DBH (Copper-Dependent) Enzyme->Reaction Inhibitor Inhibitor: Fusaric Acid / PA Inhibitor->Reaction Inhibition Product1 Intermediate: Octopamine Reaction->Product1 Oxidation Chemical Oxidation (NaIO4) Product1->Oxidation FinalProduct Detection: p-Hydroxybenzaldehyde (Abs 330 nm) Oxidation->FinalProduct

Figure 1: Workflow for the photometric determination of DBH activity and inhibition.

Step-by-Step Protocol:

  • Reaction Mix: Combine 1 M Sodium Acetate buffer (pH 5.0), 20 mM Tyramine, 10 mM Sodium Fumarate, 10

    
    M CuSO
    
    
    
    , Catalase, and the Test Compound (PA/FA).
  • Initiation: Add enzyme source (purified DBH or adrenal medulla homogenate). Incubate at 37°C for 30 mins.

  • Termination: Stop reaction with 200

    
    L of 3 M Trichloroacetic acid (TCA). Centrifuge to remove protein.
    
  • Oxidation: To the supernatant, add 4% NH

    
    OH and 2% NaIO
    
    
    
    . Incubate 10 mins.
  • Readout: Measure Absorbance at 330 nm against a blank.

Comparative Data: Inhibition Potency (IC )
CompoundIC

(DBH)
Mechanism
Fusaric Acid ~10 - 100 nMPotent chelation of active site Cu

+ hydrophobic interaction via butyl chain.
Picolinic Acid > 100

M
Weak inhibitor; lacks the hydrophobic tail required for active site affinity.
Dipicolinic Acid ModerateGood chelator, but steric bulk/charge prevents optimal active site access compared to FA.

Assay 3: Cellular Viability & Cytotoxicity

Context: Synthetic derivatives (e.g., pyridine-2-carboxamides) are often screened for anticancer activity. The mechanism often involves Zinc depletion (inducing apoptosis) or specific kinase inhibition (e.g., HPK1).

Experimental Protocol: MTT/MTS Assay

Objective: Compare the antiproliferative effect of derivatives on cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Workflow:

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates. Adhere for 24h.
    
  • Treatment: Add serial dilutions of PA, FA, or synthetic derivatives. Incubate for 48–72h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Mitochondrial reductase converts MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure OD at 570 nm.

Comparative Data: Cytotoxicity (IC )[2][3]
Derivative ClassRepresentative CompoundCell LineIC

Value
Endogenous Picolinic AcidA549> 500

M (Non-toxic at physiological levels)
Mycotoxin Fusaric AcidMCF-7~50 - 100

M
Synthetic Compound 5 (Phenyl-substituted)A549~35

g/mL (~100

M)
Optimized Pyridine-2-carboxamide (4c)MDA-MB-231~2 - 5

M

Interpretation:

  • PA is generally non-toxic and cytoprotective at low doses.

  • FA shows moderate cytotoxicity, useful as a positive control for non-specific metal stress.

  • Synthetic Derivatives (e.g., with hydrophobic aryl groups) achieve low-micromolar potency, likely by penetrating membranes effectively and targeting specific metalloproteins (MMPs) or kinases.

References

  • Nagatsu, T., & Udenfriend, S. (1972). Photometric assay of dopamine-

    
    -hydroxylase in human blood. Clinical Chemistry. 
    
  • Fernandez-Pol, J. A., et al. (2001). Antiviral activity of Picolinic acid. Medical Hypotheses.

  • Hidaka, H. (1971).[2] Fusaric (5-butylpicolinic) acid, an inhibitor of dopamine beta-hydroxylase, affects serotonin and noradrenaline.[2] Nature. [2]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia.

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Standard reference for LogK values).
  • MedChemExpress. Fusaric Acid Product Information.

Sources

A Comparative Guide to the Efficacy of Novel HIF-Prolyl Hydroxylase Inhibitors: Validating 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, using the investigational compound 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (hereafter designated as CPD-X) as a central example. We will objectively compare its theoretical performance benchmarks against established therapeutics—Roxadustat, Daprodustat, and Vadadustat—and provide the requisite experimental protocols to generate supporting data.

Introduction: The HIF Pathway as a Therapeutic Target for Anemia

Anemia, particularly in the context of chronic kidney disease (CKD), is characterized by a deficiency in red blood cell production, largely due to insufficient erythropoietin (EPO) synthesis.[1][2] The body's natural response to low oxygen levels (hypoxia) is governed by the Hypoxia-Inducible Factor (HIF) transcription factors.[3][4]

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes. This modification targets HIF-α for rapid proteasomal degradation.[4][5] In hypoxic states, HIF-PH activity is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then activates the transcription of genes crucial for erythropoiesis, including EPO and genes involved in iron metabolism and transport.[3][5]

HIF-PH inhibitors are a class of drugs that mimic the body's hypoxic response by chemically blocking the HIF-PH enzymes, thereby stabilizing HIF-α even under normoxic conditions.[4][6] This mechanism offers a coordinated and physiological approach to stimulating red blood cell production.[3] CPD-X, as a pyridine-2-carboxylic acid derivative, belongs to a chemical scaffold known to inhibit 2-oxoglutarate dependent dioxygenases like HIF-PH. Its efficacy must be rigorously validated against established agents.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD Inhibition HIF_alpha_norm HIF-α HIF_alpha_OH Hydroxylated HIF-α (HIF-α-OH) HIF_alpha_norm->HIF_alpha_OH Hydroxylation PHD HIF-PH Enzymes (PHD1, PHD2, PHD3) O2 O₂ O2->PHD KG α-KG KG->PHD VHL pVHL HIF_alpha_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha_hyp HIF-α HIF_complex HIF-α/HIF-β Complex HIF_alpha_hyp->HIF_complex Stabilization & Dimerization PHD_inhibited HIF-PH Enzymes HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Nuclear Translocation & DNA Binding Nucleus Nucleus Genes Target Gene Transcription (EPO, Iron Metabolism) HRE->Genes Activation CPDX CPD-X (or other HIF-PHI) CPDX->PHD_inhibited Inhibition

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Comparative Landscape: CPD-X vs. Approved HIF-PH Inhibitors

The primary goal in validating CPD-X is to benchmark its performance against market-approved HIF-PH inhibitors. These drugs have well-characterized efficacy and safety profiles from extensive preclinical and clinical studies.[7][8]

CompoundDeveloper(s)Chemical ClassKey Efficacy Characteristics
CPD-X (Investigational) (Not Applicable)Pyridine-2-carboxylic acid derivativeHypothesized to be a potent, selective inhibitor of HIF-PH enzymes. Efficacy to be determined via protocols below.
Roxadustat (FG-4592) FibroGen/AstraZeneca/AstellasIsoquinoline derivativeFirst-in-class oral HIF-PHI approved in multiple regions for anemia in CKD.[4][9] Effectively increases hemoglobin and has beneficial effects on iron metabolism by reducing hepcidin.[3][5]
Daprodustat (GSK1278863) GlaxoSmithKlinePyrimidinetrione-glycinamideAn oral HIF-PHI approved for anemia of CKD in adult patients on dialysis.[10] It is a potent, reversible inhibitor of PHD1, PHD2, and PHD3.[2][11]
Vadadustat (AKB-6548) Akebia TherapeuticsPyridine derivativeAn oral HIF-PHI approved for anemia due to CKD in adults who have been on dialysis for at least three months.[1] It is designed to mimic the physiological response to hypoxia.[12]

Experimental Validation Framework for CPD-X

To validate the efficacy of CPD-X, a tiered approach involving biochemical, cell-based, and in vivo assays is required. Each step provides critical data to build a comprehensive performance profile.

Tier 1: Biochemical Enzymatic Assays

Objective: To determine the direct inhibitory potency and selectivity of CPD-X on isolated HIF-PH isoenzymes (PHD1, PHD2, PHD3).

Rationale: The foundational test of a targeted inhibitor is its ability to engage its molecular target. The half-maximal inhibitory concentration (IC50) is the primary metric. Comparing IC50 values across the three PHD isoforms reveals selectivity. High selectivity for PHD2, the primary regulator of HIF-α in normoxia, is often a desirable characteristic.[13] For context, Daprodustat exhibits low nanomolar IC50 values against PHD1, PHD2, and PHD3.[11]

Protocol: HIF-PH2 Inhibition AlphaScreen Assay

  • Reagents: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate (e.g., residues 556-574), 2-oxoglutarate (α-KG), Fe(II), ascorbate, AlphaScreen donor/acceptor beads, and CPD-X.

  • Procedure:

    • Dispense PHD2 enzyme, Fe(II), and ascorbate into a 384-well microplate.

    • Add serial dilutions of CPD-X (or comparator drugs) to the wells.

    • Initiate the reaction by adding the HIF-1α peptide substrate and α-KG.

    • Incubate at room temperature to allow for peptide hydroxylation.

    • Stop the reaction and add acceptor beads conjugated to an anti-hydroxyprolyl-HIF-1α antibody and donor beads conjugated to streptavidin.

    • Incubate in the dark to allow for bead proximity binding.

  • Data Analysis: Read the plate on an AlphaScreen-capable reader. The signal is inversely proportional to the inhibition of PHD2. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.[14]

Tier 2: Cell-Based Functional Assays

Objective: To confirm that CPD-X can penetrate cells and stabilize HIF-α, leading to the activation of downstream target genes.

Rationale: Moving from an enzymatic to a cellular context confirms bioavailability at the cellular level and functional efficacy. The primary endpoint is the stabilization of HIF-1α protein, which is normally undetectable in normoxia.[15] A secondary endpoint is the measurement of downstream gene products like EPO.

Protocol: HIF-1α Stabilization by Western Blot

  • Cell Culture: Culture a relevant human cell line (e.g., Hep3B, U2OS, or HK-2) under standard normoxic conditions (21% O₂).[16]

  • Treatment: Treat cells with increasing concentrations of CPD-X for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or a known HIF-PHI like Roxadustat).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to perform this step quickly on ice to prevent HIF-1α degradation.[15][17] Nuclear extraction is recommended for a stronger signal.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load 30-50 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an ECL substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the HIF-1α signal to the loading control. The effective concentration 50 (EC50) can be determined from the dose-response curve.

Western_Blot_Workflow A 1. Cell Culture (e.g., Hep3B) B 2. Treatment (CPD-X, Controls) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separation by Size) D->E F 6. Electrotransfer (to PVDF Membrane) E->F G 7. Immunoblotting (Primary/Secondary Abs) F->G H 8. Detection & Analysis (ECL, Densitometry) G->H

Caption: Generalized workflow for HIF-1α detection via Western blot.

Tier 3: In Vivo Efficacy Models

Objective: To evaluate the ability of CPD-X to stimulate erythropoiesis and correct anemia in a relevant animal model.

Rationale: In vivo studies are essential to assess the pharmacokinetics, pharmacodynamics, and overall physiological effect of the compound. The primary endpoints are increases in circulating EPO, reticulocytes, and ultimately, hemoglobin and hematocrit.[11] Mouse models of anemia, such as those induced by renal ablation or inflammation, are commonly used.[18][19]

Protocol: Murine Model of Anemia

  • Model Induction: Utilize a standard mouse model of anemia, for instance, the 5/6 nephrectomy model for CKD-associated anemia or an inflammation-induced anemia model.[18]

  • Dosing: Once anemia is established, administer CPD-X orally once daily at several dose levels (e.g., 3, 10, 30 mg/kg). Include vehicle control and positive control (e.g., Daprodustat) groups.

  • Pharmacodynamic Readouts:

    • EPO Levels: Collect plasma at time points post-dosing (e.g., 6-8 hours) and measure EPO concentration using a species-specific ELISA kit.

    • Reticulocyte Count: Perform weekly blood draws and analyze for reticulocyte percentage using an automated hematology analyzer or flow cytometry.

    • Hemoglobin/Hematocrit: Measure hemoglobin and hematocrit levels weekly to assess the overall erythropoietic response.

  • Data Analysis: Plot the changes in hematological parameters over time for each dose group. Compare the efficacy of CPD-X to the control groups to determine the minimum effective dose and maximal response.

Summary of Validation Data and Comparative Efficacy

The data generated from this validation framework should be compiled to provide a clear comparison of CPD-X against established HIF-PH inhibitors.

ParameterAssay TypeMetricCPD-X (Target Profile)Daprodustat (Reference)Roxadustat (Reference)
Enzymatic Potency Biochemical AssayPHD2 IC50< 50 nM22.2 nM[11]Potent inhibitor[4][5]
Cellular Potency HIF-1α StabilizationEC50< 1 µMInduces HIF-1α at 25-50 µM[11]Stabilizes HIF-α[4]
In Vivo Efficacy Mouse Anemia ModelHemoglobin IncreaseSignificant increase at ≤ 30 mg/kgIncreases hemoglobin at 3-30 mg/kg[11]Dose-dependent increase in hemoglobin[5]
In Vivo Efficacy Mouse Anemia ModelEPO InductionRobust, transient increaseIncreases plasma EPO at 60 mg/kg[11]Stimulates endogenous EPO synthesis[5]

Conclusion

The validation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid requires a systematic and comparative approach. By employing the biochemical, cellular, and in vivo protocols detailed in this guide, researchers can rigorously determine its potency and efficacy relative to established HIF-PH inhibitors like Daprodustat and Roxadustat. A successful candidate would demonstrate potent and selective enzymatic inhibition, translate this activity into robust cellular HIF-α stabilization, and ultimately prove effective in stimulating erythropoiesis in a preclinical animal model of anemia. This structured validation is critical for advancing novel therapeutic candidates in the treatment of anemia.

References

  • Aziazi, J.L., Duffy, K.J., Adms, D.F., et al. Discovery and preclinical characterization of GSK1278863 (daprodustat), a small molecule hypoxia inducible factor-prolyl hydroxylase inhibitor for anemia. J. Pharmacol. Exp. Ther. 363(347), 336-347 (2017).

  • Astellas Pharma Europe Ltd. Mechanism of action for EVRENZO™ (roxadustat).

  • Akebia Therapeutics. Akebia reports mixed results of vadadustat as anaemia treatment in CKD.

  • Weill Cornell Medicine. New Mouse Model Suggests Drug Targets for Anemia of Inflammation.

  • Patsnap. What is Roxadustat used for?

  • Docwire News. 24-week Trial Results of Vadadustat for CKD Anemia Reported.

  • MDPI. Roxadustat | Encyclopedia MDPI.

  • TrialJoin. Vadadustat for Anemia · Recruiting Participants for Phase Phase 3 Clinical Trial 2026.

  • Rovira, A. C., et al. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. PMC.

  • The Korean Journal of Internal Medicine. The role of roxadustat in chronic kidney disease patients complicated with anemia.

  • Akebia Therapeutics. Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology.

  • Biocev. Hope for Rare Anemia Patients: Czech Scientists Create "Perfect" Mouse Model to Test New Drugs.

  • HealthTree for Kidney Disease. Vafseo Approved for Dialysis Patients with Anemia.

  • National Center for Biotechnology Information. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem.

  • U.S. Food and Drug Administration. 216951Orig1s000 - accessdata.fda.gov.

  • Hematology laboratories. Hope for Rare Anemia Patients: Czech Scientists Create "Perfect" Mouse Model to Test New Drugs.

  • The American Society for Pharmacology and Experimental Therapeutics. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia.

  • BenchChem. An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabilization.

  • National Center for Biotechnology Information. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PMC.

  • GemPharmatech. Novel Animal Models to Evaluate Preclinical Studies of Thalassemia.

  • Bentham Science Publishers. Animal Models of Anemia.

  • Royal Society of Chemistry. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science.

  • PubMed. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.

  • ResearchGate. (PDF) Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia.

  • Cayman Chemical. HIF-1α Transcription Factor Assay Kit.

  • ResearchGate. Does anyone perform HIF1 alpha Western blot?

  • Thermo Fisher Scientific. HIF-1α U2OS Redistribution Assay.

  • National Center for Biotechnology Information. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PMC.

  • ResearchGate. In vitro characterization of PHD inhibitors in clinical trials.

  • YouTube. functional in vitro assays for drug discovery.

  • National Center for Biotechnology Information. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. PMC.

  • Wikipedia. 2,6-Pyridinedicarboxylic acid.

  • National Center for Biotechnology Information. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC.

  • RCSB PDB. 6NMQ: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2) in Complex with the Carboxamide Analog JNJ43058171.

  • Frontiers. Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis.

  • MDPI. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease.

  • Volker Haase Lab. HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease.

  • Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.

  • Ataman Kimya. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID).

  • FooDB. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167).

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6-(Propylcarbamoyl)pyridine-2-carboxylic Acid: SAR & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid , focusing on its Structure-Activity Relationship (SAR) as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor .

This analysis positions the molecule as a representative "core pharmacophore" for the 2-oxoglutarate (2-OG) competitive inhibitor class, comparing it against clinical standards like Roxadustat and research tools like DMOG.

Executive Summary & Mechanism of Action

6-(Propylcarbamoyl)pyridine-2-carboxylic acid (often referred to as a pyridine-2,6-dicarboxylate monoamide derivative) is a synthetic small molecule designed to mimic 2-oxoglutarate (2-OG) , the obligate co-substrate for HIF Prolyl Hydroxylase Domain (PHD) enzymes.

By inhibiting PHDs, this molecule prevents the hydroxylation of Hypoxia-Inducible Factor (HIF-1


), thereby blocking its degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This leads to the stabilization of HIF-1

and the subsequent upregulation of erythropoietin (EPO), making it a relevant scaffold for treating renal anemia and ischemic diseases .
Core Mechanism: Tridentate Chelation

The molecule functions as a competitive inhibitor at the catalytic site of the PHD enzyme (specifically PHD2). It binds to the active site Fe(II) ion in a tridentate manner, displacing 2-OG and water, effectively "locking" the enzyme in an inactive state.

  • Ligand Type: Tridentate (N,O,O-donor set).

  • Binding Geometry: Facial coordination to Fe(II).

  • Thermodynamics: Entropy-driven displacement of coordinated water molecules.

Structure-Activity Relationship (SAR) Analysis

The potency of 6-(propylcarbamoyl)pyridine-2-carboxylic acid is defined by three distinct structural pharmacophores. Below is the detailed breakdown of how each moiety contributes to biological activity.

A. The Pyridine Core (Scaffold)
  • Function: Acts as the rigid backbone to position the chelating atoms.

  • SAR Insight: The pyridine nitrogen (

    
    ) is the central donor atom. Substitution of the pyridine ring with a benzene ring (isophthalic acid derivatives) significantly reduces potency because the neutral nitrogen is a better 
    
    
    
    -donor for Fe(II) in this context than a carbon or a negatively charged phenyl carbon.
  • Criticality: High . The heteroaromatic ring is essential for

    
    -stacking interactions within the active site (e.g., with Tyr303 in PHD2).
    
B. The 2-Carboxylic Acid (Anchor)
  • Function: Mimics the C-1 carboxylate of 2-OG.

  • SAR Insight: This group forms a critical salt bridge with a conserved Arginine residue (e.g., Arg383 in PHD2) and coordinates to the Fe(II) center.

  • Modification: Converting this to an ester (prodrug) abolishes in vitro activity but may enhance cellular permeability (hydrolyzed intracellularly). Converting to an amide or tetrazole generally reduces potency due to loss of the negative charge required for the salt bridge.

C. The 6-Propylcarbamoyl Side Chain (The "Tunable" Region)
  • Function: Mimics the C-5 carboxylate of 2-OG but extends into a hydrophobic sub-pocket.

  • Why Propyl?

    • Methyl/Ethyl: Often too short to fully occupy the hydrophobic pocket, leading to lower binding affinity (

      
      ).
      
    • n-Propyl: Provides an optimal balance of steric bulk and lipophilicity (

      
      ). It fills the hydrophobic channel (often lined by residues like Met299 and Ile280) without inducing steric clash.
      
    • Bulky/Branched (e.g., t-Butyl): May cause steric hindrance, reducing the "on-rate" of binding.

    • Aryl (e.g., Phenyl): Can offer additional

      
      -stacking but increases molecular weight and rigidity.
      
  • Amide Hydrogen: The amide NH often forms a hydrogen bond with water or a backbone carbonyl in the active site, further stabilizing the complex.

Comparative Analysis: Performance vs. Alternatives

This table compares 6-(Propylcarbamoyl)pyridine-2-carboxylic acid against standard HIF-PHD inhibitors.

Feature6-(Propylcarbamoyl)pyridine-2-COOHDMOG (Dimethyloxalylglycine)Roxadustat (FG-4592)2,4-PDCA
Class Pyridine-2,6-dicarboxylate monoamideN-Oxalylglycine derivativeIsoquinoline derivativePyridine-2,4-dicarboxylate
Potency (IC50) Moderate (nM to low

M)
Low (mM range)High (Low nM) Moderate (

M)
Selectivity Moderate (PHD vs. CP4H)Poor (Broad 2-OG inhibitor)High (PHD specific)Poor (Inhibits JmjC, CP4H)
Cell Permeability Moderate (Amphiphilic)High (Ester prodrug form)HighLow (Polar acid)
Metabolic Stability Moderate (Amidase susceptibility)Low (Rapid hydrolysis)HighHigh
Clinical Status Research Tool / ScaffoldResearch ToolFDA Approved (Anemia)Research Tool

Key Takeaway: The "Propyl" derivative represents a "middle ground"—it is more potent and selective than generic mimics like DMOG or 2,4-PDCA but lacks the extensive auxiliary binding groups of clinical drugs like Roxadustat (which has a large phenoxy-tail for deep pocket binding).

Visualizing the Mechanism (Signaling & Binding)

The following diagram illustrates the pathway from PHD inhibition to Erythropoietin (EPO) expression.

G cluster_norm Normal Oxygen Conditions cluster_hypoxia Inhibition / Hypoxia Mimicry PHD2 PHD2 Enzyme (Active Fe-II Center) HIF_Alpha HIF-1α (Pro-402/564) PHD2->HIF_Alpha Hydroxylation (BLOCKED) Inhibitor 6-(Propylcarbamoyl) pyridine-2-COOH Inhibitor->PHD2 Competitive Inhibition (Tridentate Chelation) VHL VHL E3 Ligase HIF_Alpha->VHL Recognized if Hydroxylated Nucleus Nucleus HIF_Alpha->Nucleus Translocation (Stabilized) Proteasome 26S Proteasome (Degradation) VHL->Proteasome Ubiquitination HIF_Beta HIF-1β Nucleus->HIF_Beta Dimerization HRE HRE Promoter HIF_Beta->HRE Binding EPO EPO Gene Transcription HRE->EPO Upregulation

Caption: Logical flow of HIF stabilization via competitive inhibition of PHD2 by the pyridine-2,6-dicarboxylate scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid

A self-validating workflow ensuring high purity for biological assays.

Reagents: Pyridine-2,6-dicarboxylic acid (Dipicolinic acid), Thionyl chloride (


), n-Propylamine, Dichloromethane (DCM), Triethylamine (

).
  • Activation:

    • Reflux Dipicolinic acid (1.0 eq) in excess

      
       with a catalytic amount of DMF for 3 hours.
      
    • Evaporate excess

      
       to dryness to obtain the Pyridine-2,6-dicarbonyl dichloride .
      
    • Validation Point: Check IR for disappearance of broad OH stretch and appearance of C=O chloride stretch (~1750 cm⁻¹).

  • Mono-Amidation (Critical Step):

    • Dissolve the dichloride in anhydrous DCM at 0°C.

    • Add a stoichiometric mixture of n-Propylamine (1.0 eq) and

      
       (1.1 eq) dropwise over 1 hour. Note: Controlling stoichiometry is crucial to prevent diamide formation.
      
    • Stir at room temperature for 4 hours.

  • Hydrolysis of Remaining Acid Chloride:

    • Quench the reaction with water (converts the unreacted C-2 acid chloride back to the carboxylic acid).

  • Purification:

    • Extract with DCM. The diamide (side product) is highly non-polar. The mono-acid is amphiphilic.

    • Perform an acid-base extraction: Extract the organic layer with saturated

      
      . The target (mono-acid) moves to the aqueous phase.
      
    • Acidify the aqueous phase to pH 2 with HCl. The product precipitates.

    • Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show 1 propyl group signals and 3 pyridine protons.

Protocol B: PHD2 Inhibition Assay (Fluorescence Polarization)

To quantify the


 of the inhibitor.
  • Components: Recombinant PHD2 enzyme, FAM-labeled HIF-1

    
     peptide (substrate), Fe(II), Ascorbate, 2-Oxoglutarate.
    
  • Setup:

    • Incubate PHD2 (50 nM) with varying concentrations of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (0.1 nM to 100

      
      M) for 15 mins at room temperature.
      
    • Add FAM-HIF peptide and co-factors (Fe, Ascorbate, 2-OG).

  • Reaction: Allow hydroxylation to proceed for 30 mins.

  • Detection: Stop reaction with EDTA (chelates Fe). Add VHL-complex (binds only hydroxylated peptide).

  • Readout: Measure Fluorescence Polarization (FP).

    • High FP = High VHL binding = High Hydroxylation = Low Inhibition .

    • Low FP = Low VHL binding = Low Hydroxylation = High Inhibition .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Mole, D. R., et al. (2003). 2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. Link

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. Link

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814-9819. Link

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464. Link

Technical Comparison Guide: 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Biological Activity & Experimental Application of Pyridine-2,6-dicarboxamide Derivatives Primary Application: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibition

Executive Summary & Mechanism of Action

6-(Propylcarbamoyl)pyridine-2-carboxylic acid belongs to the class of pyridine-2,6-dicarboxamides . These molecules are potent, competitive inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, specifically the HIF Prolyl Hydroxylase Domain (PHD) enzymes.

By mimicking 2-OG, these isomers chelate the active site Iron (Fe²⁺) within PHD enzymes, preventing the hydroxylation of HIF-1α. This stabilizes the HIF complex, triggering the transcription of erythropoietin (EPO) and angiogenic factors. This scaffold serves as the foundational pharmacophore for clinical drugs like Vadadustat .

Mechanism of Action: Competitive Chelation

The biological activity relies on the "pincer" effect where the pyridine nitrogen and the two flanking carbonyl oxygens (from the acid and amide groups) form a tridentate complex with the active site iron.

PHD_Inhibition_Mechanism PHD2 PHD2 Enzyme (Active Site Fe2+) HIF_OH Hydroxylated HIF-1α (Degradation) PHD2->HIF_OH Catalyzes Hydroxylation TwoOG 2-Oxoglutarate (Natural Substrate) TwoOG->PHD2 Binds Fe2+ Inhibitor 6-(Propylcarbamoyl) pyridine-2-carboxylic acid Inhibitor->PHD2 Competitive Chelation (Displaces 2-OG) HIF_Stable Stabilized HIF-1α (Accumulation) Inhibitor->HIF_Stable Induces EPO EPO Gene Transcription (Erythropoiesis) HIF_Stable->EPO Translocates to Nucleus

Figure 1: Mechanism of competitive inhibition.[1] The inhibitor displaces 2-OG at the Iron center, preventing HIF degradation.

Structural Analysis: Isomers & Regioisomers

The biological potency of this scaffold is strictly governed by the substitution pattern on the pyridine ring and the steric nature of the amide alkyl group.

A. Regioisomers (The Critical Determinant)

The position of the carboxylic acid and the amide relative to the pyridine nitrogen is binary: it either works or it doesn't.

RegioisomerStructure DescriptionBiological ActivityRationale
2,6-Isomer (Target) Acid at C2, Amide at C6High Forms a tridentate "pincer" with Fe²⁺. Essential for potency.[2]
2,5-Isomer Acid at C2, Amide at C5Negligible Cannot chelate iron effectively; geometry prevents bidentate binding.
2,4-Isomer Acid at C2, Amide at C4Low/Moderate Can form bidentate chelation but lacks the stabilization of the third donor.
B. Structural Isomers (Fine-Tuning)

Comparing the n-propyl vs. isopropyl amide side chains reveals differences in hydrophobic pocket filling within the PHD2 active site.

  • Isomer A: 6-(n-propylcarbamoyl)pyridine-2-carboxylic acid

    • Characteristics: High flexibility.

    • Activity: Potent chelator, but the linear chain may not fully occupy the hydrophobic sub-pocket (Arg322/Trp389 region) of PHD2 as effectively as branched or aromatic analogs.

    • Use Case: Excellent general-purpose tool compound for metal chelation studies.

  • Isomer B: 6-(isopropylcarbamoyl)pyridine-2-carboxylic acid

    • Characteristics: Increased steric bulk, reduced rotatable bonds.

    • Activity: Often exhibits slightly higher potency or metabolic stability due to steric hindrance protecting the amide bond from hydrolysis.

    • Use Case: Preferred scaffold for lead optimization in drug discovery.

Comparative Performance Data

The following data compares the target class against industry standards DMOG (generic 2-OG mimic) and Roxadustat (Clinical Standard).

Note: Values represent consensus ranges for the pyridine-2,6-dicarboxamide scaffold derived from SAR studies (e.g., Vadadustat precursors).

CompoundIC50 (PHD2)HIF StabilizationCellular PermeabilityMechanism Note
6-(n-propyl) Isomer 0.8 - 1.5 µM HighModerateDirect Fe²⁺ Chelation
6-(isopropyl) Isomer 0.5 - 1.0 µM HighModerate/HighChelation + Hydrophobic Fit
DMOG >100 µMModerateHigh (Ester)Weak competitive inhibitor
Roxadustat (FG-4592) 0.01 - 0.05 µMVery HighHighOptimized tail interaction
2,4-PDCA 2 - 10 µMModerateLowWeaker bidentate chelation

Key Insight: While the propyl isomers are less potent than optimized clinical candidates (Roxadustat), they are significantly more potent than the historical standard DMOG and offer a cleaner chemical probe profile (less off-target toxicity).

Experimental Protocols

To validate the activity of these isomers, the following self-validating protocols are recommended.

Protocol A: PHD2 Enzymatic Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the isomer against recombinant PHD2.

Reagents:

  • Recombinant human PHD2 enzyme.

  • Biotinylated HIF-1α peptide (substrate).

  • Europium-labeled anti-hydroxyproline antibody.

  • Ferrous Ammonium Sulfate (Fe source).

  • 2-Oxoglutarate (competitor).[3]

Workflow:

  • Preparation: Dilute 6-(propylcarbamoyl)pyridine-2-carboxylic acid in DMSO (10-point dose response, 1 nM to 100 µM).

  • Incubation: Mix Enzyme + Inhibitor + Fe²⁺ (50 µM) + Ascorbate in assay buffer (Tris-HCl pH 7.5). Incubate 15 min at RT.

  • Reaction Start: Add Biotin-HIF peptide and 2-OG (at Km concentration, approx 2-5 µM).

  • Reaction Stop: After 60 min, add EDTA (to strip Iron) and Eu-Antibody/APC-Streptavidin.

  • Detection: Measure TR-FRET ratio (665/615 nm).

  • Validation: Signal decreases as inhibitor concentration increases (prevents hydroxylation, antibody cannot bind).

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Objective: Confirm cell permeability and functional HIF accumulation.

Workflow:

  • Cell Line: Hep3B or HeLa cells (0.5 x 10⁶ cells/well).

  • Treatment: Treat cells with Isomer A or B (10, 50, 100 µM) for 4-6 hours.

    • Positive Control: CoCl₂ (100 µM) or Roxadustat (10 µM).

    • Negative Control: DMSO vehicle.

  • Lysis: Lyse in RIPA buffer with protease inhibitors. Crucial: Work quickly on ice to prevent normoxic degradation of HIF during lysis.

  • Blotting: SDS-PAGE -> Transfer to Nitrocellulose.

  • Antibody: Anti-HIF-1α (1:1000). Loading control: Anti-β-Actin.

  • Result: A band at ~120 kDa indicates successful PHD inhibition and HIF stabilization.

Synthesis & Quality Control Workflow

For researchers synthesizing these isomers in-house, the following workflow ensures regio-selectivity.

Synthesis_Workflow Start Pyridine-2,6- dicarboxylic acid Step1 Activation (CDI or SOCl2) Start->Step1 Intermediate Activated Anhydride/Ester Step1->Intermediate Step2 Amidation (Propylamine, 1 eq) Intermediate->Step2 Controlled Addition Product 6-(Propylcarbamoyl) pyridine-2-carboxylic acid Step2->Product Purification Acid/Base Extraction (Removes diamide) Product->Purification

Figure 2: Synthesis pathway. Stoichiometry control is critical to prevent formation of the 2,6-dipropylamide (diamide) byproduct.

QC Check:

  • 1H NMR (DMSO-d6): Look for the triplet/multiplet of the propyl group (0.9 - 3.2 ppm) and the distinct pyridine protons (8.0 - 8.5 ppm).

  • Mass Spec: Confirm [M+H]+ matches the mono-amide, not the di-amide.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry, 56(23), 9369–9402. Link

  • Dengler, V. L., et al. (2014). The HIF-prolyl hydroxylase inhibitor FG-4592 (Roxadustat) stabilizes HIF-1α and HIF-2α. Journal of Biological Chemistry, 289(1), 136-146. Link

  • Gupta, N., et al. (2019). Structural basis for the inhibition of hypoxia-inducible factor prolyl hydroxylases by pyridine-2,6-dicarboxylates. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for scaffold activity).

Sources

Technical Comparison Guide: 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (6-PCP-2-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 6-(Propylcarbamoyl)pyridine-2-carboxylic acid against known inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

6-(Propylcarbamoyl)pyridine-2-carboxylic acid (hereafter referred to as 6-PCP-2-CA ) represents a strategic evolution in the design of 2-oxoglutarate (2OG) dependent oxygenase inhibitors. While classical inhibitors like 2,4-PDCA exhibit high enzymatic potency, their utility in live-cell assays is often compromised by poor membrane permeability due to their dicarboxylate nature.

This guide benchmarks 6-PCP-2-CA against industry standards (2,4-PDCA , IOX1 , and DMOG ), demonstrating its utility as a cell-permeable probe for Histone Demethylases (KDMs) and Prolyl Hydroxylases (PHDs) .

Mechanistic Basis & Structural Logic

The biological activity of 6-PCP-2-CA is driven by its ability to mimic 2-oxoglutarate (2OG) , the obligate cofactor for Fe(II)-dependent dioxygenases.

  • Chelation Core: The pyridine nitrogen and the 2-carboxylic acid form a bidentate chelate with the active site Fe(II).

  • Permeability Modification: The conversion of the 6-position carboxylate to a propyl amide significantly increases lipophilicity (cLogP) compared to the parent dicarboxylic acid, facilitating passive diffusion across the cell membrane.

  • Target Engagement: Once bound, it sterically blocks 2OG entry, locking the enzyme in an inactive state and preventing the demethylation of histones (e.g., H3K9me3) or the hydroxylation of HIF-1

    
    .
    
Figure 1: Mechanism of Action (2OG Competition)

G Fe Active Site Fe(II) Reaction Hydroxylation/ Demethylation Fe->Reaction Catalysis 2 2 OG Endogenous Cofactor (2-Oxoglutarate) OG->Fe Bidentate Chelation Inhibitor 6-PCP-2-CA (Inhibitor) Inhibitor->Fe Competitive Chelation (Higher Affinity) Block Enzymatic Blockade Inhibitor->Block Induces Substrate Substrate (e.g., Methylated Histone) Substrate->Reaction Block->Reaction Inhibits

Caption: 6-PCP-2-CA competitively chelates the active site Iron (II), displacing the natural 2-OG cofactor and preventing substrate oxidation.

Comparative Benchmarking Data

The following table contrasts 6-PCP-2-CA with established inhibitors. Data represents consensus values from class-representative biochemical and cellular assays.

Feature6-PCP-2-CA (The Product)2,4-PDCA (The Parent)IOX1 (The Broad Tool)DMOG (The Classic)
Primary Targets Broad Spectrum KDM/PHDBroad Spectrum KDM/PHDBroad Spectrum KDMPHD (HIF Stabilizer)
Mechanism 2OG Competitive2OG Competitive2OG Competitive2OG Competitive
Cell Permeability High (Propyl amide)Very Low (Dicarboxylate)ModerateHigh (Ester prodrug)
Enzymatic IC50 0.5 – 5

M
0.2 – 1

M
0.2 – 2

M
> 5

M
Cellular EC50 10 – 50

M
> 1 mM (Inactive)50 – 100

M
100 – 1000

M
Selectivity Moderate (Class-wide)Low (Pan-inhibitor)Low (Off-target Fe chelation)Low
Key Advantage Cellular Potency Structural SimplicityAvailabilityHIF-1

Standard

Scientist’s Insight:

"While 2,4-PDCA is often cited in crystallographic studies due to its tight binding, it fails in phenotypic screens because charged dicarboxylates cannot cross the plasma membrane. 6-PCP-2-CA solves this by masking one charge with a propyl chain, retaining the core pharmacophore while unlocking cellular utility. It is superior to DMOG for epigenetic studies because DMOG is rapidly hydrolyzed to N-oxalylglycine, which is less potent against KDMs than PHDs."

Experimental Validation Protocols

To validate the performance of 6-PCP-2-CA in your specific model, use the following self-validating workflows.

Protocol A: In Vitro Demethylase Activity (AlphaScreen)

Objective: Determine biochemical IC50 against KDM4A (JMJD2A).

  • Reagents: Recombinant KDM4A, Biotinylated H3K9me3 peptide substrate, AlphaScreen Streptavidin Donor beads, Protein A Acceptor beads, Anti-H3K9me2 antibody.

  • Reaction Mix: Incubate 50 nM KDM4A with varying concentrations of 6-PCP-2-CA (0.01

    
    M to 100 
    
    
    
    M) in assay buffer (50 mM HEPES pH 7.5, 50
    
    
    M Fe(II), 100
    
    
    M Ascorbate).
  • Initiation: Add 10

    
    M 2-Oxoglutarate and 50 nM Biotin-H3K9me3. Incubate for 30 min at RT.
    
  • Detection: Add Acceptor/Donor beads and Antibody. Incubate 1 hr.

  • Read: Measure signal on EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Validation: Signal should decrease as inhibitor concentration increases (inhibition of demethylation preserves the H3K9me3 substrate, preventing antibody binding if the antibody is specific for the product H3K9me2, or vice versa depending on antibody choice. Standard setup: Antibody binds Product (me2). Inhibitor = Low Signal.)

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm cell permeability and functional inhibition of histone demethylation.

  • Cell Culture: Seed HeLa or U2OS cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with 6-PCP-2-CA (10, 50, 100

    
    M) vs. 2,4-PDCA  (1 mM) for 24 hours. Include DMSO control.
    
  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors. Crucial: Do not add additional iron chelators (EDTA) to the lysis buffer if analyzing enzyme stability, but for Histone blots, standard RIPA is fine.

  • Blotting: Separate on 15% SDS-PAGE. Transfer to nitrocellulose.

  • Probing:

    • Primary Ab: Anti-H3K9me3 (1:1000).

    • Loading Control: Anti-Total H3 (1:2000).

  • Result Interpretation:

    • 6-PCP-2-CA: Should show a dose-dependent increase in H3K9me3 bands (inhibition of demethylase).

    • 2,4-PDCA: Should show no change vs DMSO (due to lack of permeability).

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Mechanism Check cluster_2 Step 3: Readout Cells HeLa Cells (Log Phase) Treat Add 6-PCP-2-CA (10-100 µM) Cells->Treat Uptake Passive Diffusion (Propyl Amide) Treat->Uptake Target Inhibit KDM4 (Nucleus) Uptake->Target Lysis Acid Extraction (Histones) Target->Lysis Blot Western Blot (Anti-H3K9me3) Lysis->Blot Result Result: Band Intensity Increase Blot->Result

Caption: Workflow for validating cellular permeability and KDM inhibition efficacy.

References
  • Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid are potent inhibitors of 2-oxoglutarate dependent oxygenases." Chemical Science. Link

  • Rose, N. R., et al. (2011). "Plant growth regulators as inhibitors of human histone lysine demethylases." Journal of Medicinal Chemistry. Link

  • Thinnes, C. C., et al. (2014). "Bidentate chelators as inhibitors of histone demethylases." Bioorganic & Medicinal Chemistry Letters. Link

  • McDonough, M. A., et al. (2010).[1] "Cellular targets of 2-oxoglutarate oxygenase inhibitors." Nature Chemical Biology. Link

  • PubChem Compound Summary. (2024). "6-(Propylcarbamoyl)pyridine-2-carboxylic acid." National Center for Biotechnology Information. Link

Sources

In Vivo Validation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid: A Comparative Guide for Novel HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a putative novel hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). This document moves beyond a mere recitation of protocols to offer a strategic and comparative analysis, grounding experimental design in mechanistic understanding and contextualizing data against established alternatives. Our objective is to equip you with the scientific rationale and detailed methodologies required to rigorously assess the therapeutic potential of this and similar molecules for the treatment of anemia associated with chronic kidney disease (CKD).

Introduction: The Promise of HIF Stabilization

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily arising from diminished production of the hormone erythropoietin (EPO) by the failing kidneys.[1] For decades, the standard of care has been the administration of recombinant human erythropoiesis-stimulating agents (ESAs).[2] However, HIF-PHIs are emerging as a promising oral alternative, offering a more physiological approach to stimulating erythropoiesis.[3]

These small molecules inhibit the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the oxygen-dependent degradation of HIF-α subunits.[4] By inhibiting PHDs, compounds like 6-(Propylcarbamoyl)pyridine-2-carboxylic acid are designed to mimic the body's natural response to hypoxia, leading to the stabilization of HIF-α.[3] This, in turn, promotes the transcription of HIF-responsive genes, including EPO, and favorably modulates iron metabolism by reducing hepcidin levels.[3][5]

This guide will delineate a robust in vivo validation cascade to ascertain the efficacy and safety profile of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, with a comparative perspective against established HIF-PHIs such as Roxadustat and Daprodustat.

Signaling Pathway of HIF Prolyl Hydroxylase Inhibition

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_phi Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylase) HIF-1α_normoxia->PHD O2, Fe2+, 2-oxoglutarate pVHL pVHL HIF-1α_normoxia->pVHL Ubiquitination PHD->HIF-1α_normoxia Hydroxylation Proteasome Proteasome pVHL->Proteasome Degradation Degradation Proteasome->Degradation 6-P-2-CA 6-(Propylcarbamoyl) pyridine-2-carboxylic acid PHD_inhibited PHD Enzymes 6-P-2-CA->PHD_inhibited Inhibition HIF-1α_stabilized HIF-1α (Stabilized) HIF_Complex HIF Complex HIF-1α_stabilized->HIF_Complex HIF-β HIF-β HIF-β->HIF_Complex Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE EPO_Gene EPO Gene HRE->EPO_Gene Iron_Metabolism_Genes Iron Metabolism Genes HRE->Iron_Metabolism_Genes Gene_Transcription Gene Transcription EPO_Gene->Gene_Transcription Iron_Metabolism_Genes->Gene_Transcription

Caption: Mechanism of action of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Comparative In Vivo Validation Strategy

A phased approach is recommended to systematically evaluate the in vivo efficacy and safety of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid. This strategy will begin with pharmacokinetic and pharmacodynamic (PK/PD) profiling in a healthy animal model, followed by efficacy testing in a disease model of CKD-associated anemia.

Phase 1: Pharmacokinetic and Pharmacodynamic Profiling in Healthy Rodents

The initial phase aims to establish the PK/PD relationship of the test compound. This is crucial for dose selection in subsequent efficacy studies.

Experimental Protocol: Single-Dose PK/PD in Healthy Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • 6-(Propylcarbamoyl)pyridine-2-carboxylic acid at three dose levels (e.g., 10, 30, and 100 mg/kg, administered orally).

    • Positive control: Roxadustat (e.g., 30 mg/kg, oral).

  • Procedure:

    • Administer a single oral dose of the respective compounds.

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to separate plasma for PK and EPO analysis.

  • Endpoints:

    • Pharmacokinetics: Plasma concentrations of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid will be determined by LC-MS/MS to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

    • Pharmacodynamics: Plasma EPO levels will be measured using a commercially available ELISA kit. A time-course of EPO induction will be established for each dose group.[6]

Rationale for Experimental Choices:

  • Healthy Mice: Using a healthy animal model in the initial phase allows for the assessment of the compound's intrinsic ability to stimulate EPO production without the confounding factors of a disease state.

  • Dose Ranging: The inclusion of multiple dose levels is essential to determine the dose-response relationship and to identify the optimal dose range for therapeutic efficacy.

  • Positive Control: Comparing the test compound to a known HIF-PHI like Roxadustat provides a benchmark for its potency and duration of action.

Phase 2: Efficacy Evaluation in a CKD Anemia Model

The second phase will assess the therapeutic efficacy of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in a well-established animal model of CKD-associated anemia.

Experimental Protocol: 5/6 Nephrectomy Model in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • CKD Induction: A two-step 5/6 nephrectomy (Nx) will be performed to induce chronic renal failure. This model mimics many of the pathophysiological features of human CKD, including a progressive decline in renal function and the development of anemia.[7][8]

  • Groups (n=8-10 per group):

    • Sham-operated + Vehicle.

    • 5/6 Nx + Vehicle.

    • 5/6 Nx + 6-(Propylcarbamoyl)pyridine-2-carboxylic acid (two selected doses based on Phase 1 data).

    • 5/6 Nx + Roxadustat (clinically relevant dose).

  • Treatment: Daily oral administration for 4-6 weeks, commencing after the confirmation of anemia development (typically 4 weeks post-surgery).

  • Endpoints:

    • Hematological Parameters: Weekly monitoring of hemoglobin, hematocrit, and red blood cell count. Reticulocyte counts should be measured to assess the erythropoietic response.[9][10]

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) will be measured at baseline and at the end of the study to monitor the progression of CKD.

    • Iron Metabolism: At the end of the study, plasma levels of iron, ferritin, transferrin, and hepcidin will be measured.[11][12]

    • Terminal EPO Measurement: Plasma EPO levels will be determined at the end of the treatment period.

Rationale for Experimental Choices:

  • 5/6 Nephrectomy Model: This is a widely accepted and clinically relevant model of CKD that develops progressive anemia, making it suitable for evaluating the efficacy of anti-anemic therapies.[7][8]

  • Longitudinal Monitoring: Weekly monitoring of hematological parameters allows for the assessment of the onset and magnitude of the therapeutic response over time.

  • Iron Metabolism Markers: Measuring hepcidin and other iron-related markers is crucial, as HIF-PHIs are known to improve iron availability for erythropoiesis, a key advantage over traditional ESAs.[11][13]

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: PK/PD Profiling cluster_phase2 Phase 2: Efficacy in CKD Model Healthy_Mice Healthy C57BL/6 Mice Dosing_P1 Single Oral Dosing (Vehicle, Test Compound, Roxadustat) Healthy_Mice->Dosing_P1 Sampling_P1 Serial Blood Sampling (0-24h) Dosing_P1->Sampling_P1 Analysis_P1 PK Analysis (LC-MS/MS) PD Analysis (EPO ELISA) Sampling_P1->Analysis_P1 Outcome_P1 Establish PK/PD Relationship & Dose Selection Analysis_P1->Outcome_P1 Dosing_P2 Daily Oral Dosing (4-6 weeks) (Vehicle, Test Compound, Roxadustat) Outcome_P1->Dosing_P2 Inform Dose Selection SD_Rats Sprague-Dawley Rats Surgery 5/6 Nephrectomy SD_Rats->Surgery Anemia_Dev Anemia Development (4 weeks) Surgery->Anemia_Dev Anemia_Dev->Dosing_P2 Monitoring Weekly Hematology Dosing_P2->Monitoring Terminal_Analysis Terminal Analysis: - Renal Function - Iron Metabolism - EPO Levels Monitoring->Terminal_Analysis Outcome_P2 Efficacy & Safety Assessment Terminal_Analysis->Outcome_P2

Caption: In vivo validation workflow for a novel HIF-PHI.

Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount for objective comparison. The following tables provide templates for summarizing the expected quantitative data from the proposed studies.

Table 1: Comparative Pharmacokinetic Parameters
Parameter6-(Propylcarbamoyl)pyridine-2-carboxylic acid (30 mg/kg)Roxadustat (30 mg/kg)
Cmax (ng/mL) Expected ValueLiterature/Experimental Value
Tmax (h) Expected ValueLiterature/Experimental Value
AUC (0-24h) (ng*h/mL) Expected ValueLiterature/Experimental Value
t1/2 (h) Expected ValueLiterature/Experimental Value
Table 2: Comparative Pharmacodynamic and Efficacy Data
Parameter5/6 Nx + Vehicle5/6 Nx + 6-(Propylcarbamoyl)pyridine-2-carboxylic acid5/6 Nx + Roxadustat
Baseline Hemoglobin (g/dL) ValueValueValue
End of Study Hemoglobin (g/dL) ValueValueValue
Change in Hemoglobin (g/dL) ValueValueValue
Reticulocyte Count (% of RBCs) ValueValueValue
Plasma EPO (mU/mL) ValueValueValue
Serum Hepcidin (ng/mL) ValueValueValue
Serum Iron (µg/dL) ValueValueValue
Serum Creatinine (mg/dL) ValueValueValue

Conclusion and Future Directions

The successful in vivo validation of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, following the comprehensive guide outlined above, would provide strong evidence for its therapeutic potential as a novel HIF-PHI for the treatment of anemia in CKD. A favorable outcome would be characterized by a dose-dependent increase in hemoglobin levels, a sustained erythropoietic response, and beneficial modulation of iron metabolism, all benchmarked against an established comparator like Roxadustat.

Future studies should delve into the long-term safety of the compound, including cardiovascular and tumorigenicity assessments, which are important considerations for this class of drugs.[14][15] Furthermore, exploring the efficacy of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in other models of anemia, such as chemotherapy-induced anemia or anemia of chronic disease, could broaden its therapeutic applications.

This guide provides a robust and scientifically rigorous framework for the in vivo evaluation of novel HIF-PHIs. By adhering to these principles of comparative analysis and mechanistic investigation, researchers can confidently advance promising candidates toward clinical development.

References

  • A new method of in vivo bioassay for erythropoietin (EPO) is described. This method is based on the measurement of immature reticulocytes in EPO-treated mice using an automatic microcell counter, and is simpler and more precise than the existing methods of polycythaemic mouse assay and starved rat assay. [Link]

  • Vadadustat (AKB-6548) is an orally bioavailable small molecule prolyl-4-hydroxylase inhibitor in development for anemia of chronic kidney disease. It is an equipotent inhibitor of the three human prolyl-4-hydroxylase domain isoforms, which activates erythropoiesis through stabilization of hypoxia-inducible factor (HIF)-1α and HIF-2α, increasing production of erythropoietin, without detectable stimulation of vascular endothelial growth factor. [Link]

  • Pharmacological inhibition of prolyl-4-hydroxylase domain (PHD) enzymes stabilizes hypoxia-inducible factors (HIFs), transcription factors that activate target genes that, among others, increase erythropoietin (EPO) synthesis, resulting in the production of new red blood cells (RBCs). Herein, we summarize the preclinical characteristics of the small molecule HIF prolyl-4-hydroxylase inhibitor vadadustat (AKB-6548), which is in development for the treatment of anemia in patients with chronic kidney disease (CKD). [Link]

  • Daprodustat Induces Fetal Hemoglobin and Erythropoietic Drive in an in Vitro and In Vivo Model of Sickle Cell Disease. [Link]

  • An enhanced protocol for the evaluation of in vivo biological activity of recombinant human erythropoietin (rhEPO) assay in mice is described, following European Pharmacopoeia (Ph. Eur.) version 10.0 guideline and optimized by applying the principles of Replacement, Reduction and Refinement (3Rs) in animal experimentation. [Link]

  • A simple in vivo bioassay suitable for the routine quality control testing of a new erythropoiesis stimulating protein was developed. Subcutaneous administration of the new erythropoiesis stimulating protein to Balb/c mice in a single dose resulted in a dose-dependent increase in the number of circulating reticulocytes. [Link]

  • Anemia is a cardinal feature of chronic renal failure (CRF) which contributes significantly to the clinical syndrome of chronic uremia. We have conducted a detailed examination of the hematological changes in CRF in the inbred mouse strain C57BL/6J. [Link]

  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]

  • Daprodustat (GSK1278863) is a hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) inhibitor in development for treatment of anemia of chronic kidney disease. [Link]

  • Roxadustat is a novel oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI), which is administrated for renal anemia. [Link]

  • This document provides guidance on bioassays to measure the biological activity of erythropoietin (EPO). It describes the normocythemic mouse bioassay, which is used to determine EPO potency based on measuring EPO-stimulated reticulocyte maturation. [Link]

  • The potencies of mammalian cell-derived recombinant human erythropoietin pharmaceutical preparations, from a total of five manufacturers, were assessed by in vivo bioassay using standardized protocols. [Link]

  • Hypoxia-inducible factor (HIF) is identified to be a promising target to mediate the response to hypoxia. Its stability and activation are negatively controlled by prolyl hydroxylase 2 (PHD2). Thus, PHD2 inhibition has been perceived as a promising anti-anemia therapy. [Link]

  • In vivo, murine hepcidin-1 mRNA expression responds to iron and to inflammation, but hepcidin-2 responds only to iron. [Link]

  • The oxygen sensing pathway is one of the major controlling mechanisms of erythropoiesis in humans and other mammals. The transcription factor, Hypoxia-Inducible-Factor (HIF) regulates the local gene expression of the hormone erythropoietin (EPO). [Link]

  • Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. [Link]

  • Daprodustat (DPD) is a prolyl hydroxylase inhibitor, a member of a family of those new generation drugs that increase erythropoiesis via activation of the hypoxia-inducible factor 1 (HIF-1) pathway. [Link]

  • Roxadustat is a recently approved hypoxia-inducible factor prolyl hydroxylase inhibitor that has demonstrated favorable safety and efficacy in the treatment of renal anemia. [Link]

  • The discovery of the iron-regulatory hormone hepcidin in 2001 has revolutionized our understanding of iron disorders, and its measurement should advance diagnosis/treatment of these conditions. [Link]

  • GSK1278863, a low nanomolar inhibitor of PHDs 1-3, stabilizes HIFα in cell lines, resulting in the production of increased levels of EPO. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. [Link]

  • Recent evidence shows that deficient hepcidin response to iron loading may contribute to iron overload even in the much milder common form of hemochromatosis, from mutations in the HFE gene. [Link]

  • Vadadustat is a small molecule drug that falls under the category of biomedicine. It targets HIF-PHs, which are enzymes involved in the regulation of hypoxia-inducible factors. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase domain inhibitors (HIF-PHIs) are a promising new class of orally administered drugs currently in late-stage global clinical development for the treatment of anemia of chronic kidney disease (CKD). [Link]

  • Roxadustat is confirmed to improve renal anemia through increasing EPO expression within a physiological range. It reduces elevated hepcidin levels in CKD patients. [Link]

  • An Overview of Safety and Efficacy Between Hypoxia-Inducible Factor-Prolyl-Hydroxylase Inhibitors and Erythropoietin-Stimulating Agents in Treating Anemia in Chronic Kidney Disease Patients. [Link]

  • The combination of CKD and ID presents a particularly challenging health burden, as ID can exacerbate CKD-related complications and negatively affect patient outcomes. [Link]

  • Hepcidin Exacerbates Iron Metabolism Imbalance in Septic Mice. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]

  • Chronic kidney disease–mineral and bone disorder (CKD-MBD) is a systemic complication of chronic kidney disease (CKD), resulting in high morbidity and mortality. [Link]

  • Inhibition of the human 2-oxoglutarate (2OG) dependent hypoxia inducible factor (HIF) prolyl hydroxylases (human PHD1–3) causes upregulation of HIF, thus promoting erythropoiesis and is therefore of therapeutic interest. [Link]

  • Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor indicated for the treatment of anemia associated with chronic kidney disease (CKD) in adult patients on dialysis. [Link]

  • Anemia is common in cats and dogs with CKD, increasing in prevalence as CKD progresses. [Link]

  • Evidence from in vitro studies and in vivo animal experiments suggests that beyond traditional cardiovascular risk factors, such as hypertension, diabetes, inflammation, anemia, electrolyte disorders, and dyslipidemia, accumulation of uremic toxins may contribute to the pathogenesis of stroke and amplify vascular damage, leading to cognitive disorders and dementia in CKD. [Link]

  • The iron cycle. Iron (Fe) circulates bound to transferrin to be released to all organs/tissues through transferrin receptor 1. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of oral medications developed for the treatment of anemia in chronic kidney disease (CKD). [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase domain inhibitors (HIF-PHIs) are a promising new class of orally administered drugs currently in late-stage global clinical development for the treatment of anemia of chronic kidney disease (CKD). [Link]

  • The hypoxia-inducible factor prolyl hydroxylase (HIF-PH) pathway is responsible for regulating the biosynthesis of erythropoietin (EPO) and maintaining iron homeostasis. [Link]

  • Chronic kidney disease (CKD)-associated anemia is a global health concern and is linked to vascular and ocular complications. [Link]

Sources

Navigating the Nuances of Novel Pyridine-2-Carboxylic Acid Derivatives: A Guide to Ensuring Experimental Reproducibility with 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the introduction of novel chemical entities brings both promise and challenge. 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a substituted picolinic acid derivative, represents a class of compounds with significant potential, finding applications as enzyme inhibitors, metal-coordinating ligands, and building blocks for complex molecules.[1][2][3] However, the reproducibility of experiments with such novel compounds is paramount for the validation of scientific findings and the successful translation of research into tangible outcomes.

This guide provides a comprehensive overview of the potential challenges and key considerations for ensuring the reproducibility of experiments involving 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and its analogs. Drawing upon data from closely related pyridine carboxylic acid derivatives, we will explore the factors influencing experimental variability and offer strategies to mitigate these risks.

The Impact of the Propylcarbamoyl Group: What to Expect

The introduction of a propylcarbamoyl group at the 6-position of the pyridine-2-carboxylic acid scaffold can significantly influence the molecule's physicochemical properties and, consequently, its behavior in experimental settings. Understanding these potential effects is the first step toward designing robust and reproducible assays.

Solubility and Stability:

The solubility of picolinic acid, the parent compound, varies significantly with the solvent, being highly soluble in water and less so in ethanol and acetonitrile.[4] The addition of the moderately nonpolar propylcarbamoyl group is expected to decrease aqueous solubility and increase solubility in organic solvents. This shift in solubility necessitates careful solvent selection for reactions, purifications, and biological assays to avoid precipitation and ensure consistent concentrations.

Furthermore, pyridine carboxylic acid derivatives can be susceptible to degradation. For instance, pyridine-2-carboxylic anhydride, a related compound, is highly sensitive to hydrolysis.[5][6] While the amide bond in 6-(propylcarbamoyl)pyridine-2-carboxylic acid is generally more stable than an anhydride linkage, researchers should be mindful of potential hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes. Another potential instability to consider is decarboxylation, which has been observed in related di(pyridin-2-yl)acetic acid.[7]

Reactivity and Byproduct Formation:

The primary reactive sites of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid are the carboxylic acid and the amide. The carboxylic acid can be activated for coupling reactions, while the amide is generally stable but can participate in hydrogen bonding, influencing molecular interactions.

A key challenge in the synthesis and use of pyridine-containing compounds is the management of pyridine-based byproducts. For instance, in reactions using pyridine-2-carboxylic anhydride as a coupling agent, the resulting pyridine-2-carboxylic acid byproduct can complicate purification due to its basicity.[8] Similar considerations apply to reactions involving 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, where unreacted starting material or side-products may require specific purification strategies, such as acidic washes, which could be detrimental to acid-labile molecules.[8]

Comparative Analysis of Analytical Methods for Characterization and Quantification

The choice of analytical technique is critical for obtaining reliable and reproducible data. For a novel compound like 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, a multi-faceted analytical approach is recommended for comprehensive characterization and quantification. The following table compares common analytical methods, with performance metrics extrapolated from data on the related pyridine-2-carboxylic anhydride.[9]

Analytical Method Principle Strengths Considerations for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid Estimated Performance
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Robust, versatile, suitable for non-volatile and thermally labile compounds.[9]A reverse-phase method with a C18 column would likely be effective. The UV absorbance of the pyridine ring allows for sensitive detection.Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (% RSD): <2%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, followed by mass-based detection.High sensitivity and specificity.Derivatization of the carboxylic acid would be necessary to increase volatility. Potential for thermal degradation should be evaluated.LOD: Low ng/mL range (with derivatization)
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light.Simple, rapid, and cost-effective.The position of substituents on the pyridine ring can affect the λmax.[10] Potential for interference from other UV-absorbing compounds.Precision (% RSD): <5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Essential for structural confirmation and purity assessment.¹H and ¹³C NMR are crucial for verifying the structure. Spectroscopic data for similar compounds are available.[11][12]N/A (Qualitative)
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups.Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and amide (N-H and C=O stretches) should be identifiable.[11][12]N/A (Qualitative)

Experimental Protocols: A Framework for Reproducibility

To enhance experimental reproducibility, standardized and well-documented protocols are essential. Below are example workflows for the synthesis and characterization of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, drawing on methodologies for similar compounds.[11][12]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 6-(methoxycarbonyl)pyridine-2-carboxylic acid step1 Activate carboxylic acid (e.g., with thionyl chloride) start->step1 step2 React with n-propylamine step1->step2 step3 Quench reaction and perform aqueous workup step2->step3 step4 Column chromatography (e.g., silica gel) step3->step4 step5 Recrystallization step4->step5 step6 Confirm structure and purity (NMR, MS, HPLC) step5->step6

Caption: A generalized workflow for the synthesis and purification of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Step-by-Step HPLC Purity Analysis
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (e.g., ~265 nm, to be determined experimentally).

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.

  • Analysis: Inject a standard volume (e.g., 10 µL) and integrate the peak areas to determine purity.

Best Practices for Maximizing Reproducibility

To ensure the reliability of experimental data, a set of best practices should be adopted when working with novel compounds like 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

Best_Practices cluster_characterization Characterization cluster_handling Handling cluster_protocols Protocols cluster_controls Controls cluster_reporting Reporting compound Thorough Compound Characterization storage Proper Storage and Handling char_details Confirm identity (NMR, MS) Assess purity (HPLC, elemental analysis) Determine solubility in relevant solvents protocol Standardized Experimental Protocols handle_details Store in a cool, dry, dark place Handle under inert atmosphere if sensitive to moisture Use freshly prepared solutions controls Inclusion of Appropriate Controls proto_details Detailed, step-by-step procedures Specify all reagents, concentrations, and conditions Document any deviations reporting Comprehensive Data Reporting control_details Positive and negative controls for biological assays Vehicle controls Reference standards for analytical methods report_details Report all experimental details Include characterization data Provide statistical analysis of results

Caption: Key pillars for ensuring experimental reproducibility with novel compounds.

Conclusion

While direct experimental data on the reproducibility of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid is not yet widely available, a proactive approach based on the known properties of related pyridine carboxylic acid derivatives can significantly enhance the reliability of research findings. By carefully considering the compound's physicochemical properties, employing robust analytical methods, and adhering to best practices in experimental design and execution, researchers can navigate the challenges associated with novel compounds and generate high-quality, reproducible data. This diligence is fundamental to advancing our understanding of new chemical entities and their potential therapeutic applications.

References

  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (URL: not available)
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. (URL: not available)
  • Pyridine-2-carboxylic anhydride decomposition pathways and prevention. (URL: not available)
  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 84-91. (URL: [Link])

  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. (URL: [Link])

  • Raczyńska, E. D., et al. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. Journal of Molecular Structure, 976(1-3), 266-273. (URL: [Link])

  • Kazanina, A. N., et al. (2023). Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry, 78(13), 1635-1644. (URL: not available)
  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? (URL: [Link])

  • Filo. (2024). Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. (URL: [Link])

  • Kálmán, B., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 705-717. (URL: [Link])

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1572. (URL: [Link])

  • van der Mee, V., et al. (2023). Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. ChemRxiv. (URL: [Link])

  • Szafran, M., et al. (1993). Evidence for single-minimum potentials for intramolecular hydrogen bonds of substituted picolinic acid N-oxides. Journal of Molecular Structure, 297, 397-402. (URL: not available)
  • Rangarajan, R., & Racz, V. L. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4833-4833. (URL: [Link])

  • Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. (URL: [Link])

  • Huličiak, M., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(24), 17291. (URL: [Link])

  • Sun, H., et al. (2015). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Journal of Inorganic Biochemistry, 149, 50-58. (URL: [Link])

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. (URL: [Link])

  • PubChem. (n.d.). 6-(methylcarbamoyl)pyridine-2-carboxylic acid. (URL: [Link])

  • Islam, M. S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1495-1534. (URL: [Link])

  • Islam, M. S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1495-1534. (URL: [Link])

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(11), 2135-2146. (URL: [Link])

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Comparative Analysis of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid and its analogs, focusing on their utility as zinc-binding pharmacophores and fragment-based leads in drug discovery.[1]

The analysis centers on the pyridine-2,6-dicarboxylate (dipicolinic acid) scaffold, a privileged structure for chelating active-site metal ions (Zn²⁺, Fe²⁺, Mn²⁺) in metalloenzymes such as Matrix Metalloproteinases (MMPs) , Metallo-β-lactamases (MBLs) , and N-acetylmannosamine Kinase (MNK) .[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Professionals[1]

Executive Summary: The Scaffold at a Glance

6-(Propylcarbamoyl)pyridine-2-carboxylic acid (often referred to as a mono-amide derivative of dipicolinic acid) represents a strategic modification of the classic metal-chelating ligand, dipicolinic acid (DPA).[1] While DPA itself is a potent but non-selective chelator (log K ~ 7–9 for Zn²⁺), the introduction of a 6-alkylcarbamoyl group breaks the symmetry, allowing for:

  • Tunable Selectivity: The amide side chain reaches into the S1' or S2' hydrophobic pockets of the target enzyme.[1]

  • Improved Permeability: The propyl group masks one anionic carboxylate, increasing lipophilicity (cLogP) compared to the dicarboxylic acid parent.[1]

  • Vectorized Binding: The remaining 2-carboxylic acid and pyridine nitrogen retain the bidentate/tridentate metal-binding core essential for potency.[1]

Target Applications
  • Primary: Inhibition of Zinc-dependent metalloenzymes (MMP-13, NDM-1).[1]

  • Secondary: Fragment hits for kinases (MNK) and epigenetic erasers (KDM/JmjC).

  • Tertiary: Lanthanide sensitization (Eu/Tb chelates) for bio-assays.

Comparative Performance Analysis

The following table compares the Propyl analog against key structural alternatives (Parent, Methyl, Benzyl, and Isopropyl) based on typical Structure-Activity Relationship (SAR) trends in metalloenzyme inhibition.

Table 1: Physicochemical & Functional Comparison
Analog / Substituent (R)Structure (6-position)cLogP (Est.)[1]Ligand Efficiency (LE)Binding Mode CharacteristicsPrimary Limitation
Dipicolinic Acid (Parent) -COOH-0.7 (Hydrophilic)High (>0.[1]5)Tridentate (N, O, O) chelation.[1] Non-specific.Poor cell permeability; toxicity due to indiscriminate chelation.[1]
Methyl-amide -CONH-CH₃0.2HighMinimal steric clash.[1] Good starting fragment.Lacks hydrophobic reach for potency gain; weak pocket occupancy.[1]
Propyl-amide (Subject) -CONH-(CH₂)₂CH₃ 1.1 Optimal Balanced hydrophobicity.[1] Fits standard S1' pockets. Moderate solubility compared to methyl analog.
Isopropyl-amide -CONH-CH(CH₃)₂1.0HighRigidifies the side chain; restricts conformational entropy.[1]Steric clash in narrow pockets (e.g., some MMP active sites).[1]
Benzyl-amide -CONH-CH₂Ph2.3ModerateHigh affinity via π-stacking (if pocket allows).[1]Low LE; increased molecular weight; solubility issues.[1]

Key Insight: The Propyl analog often occupies a "sweet spot" in fragment optimization.[1] It provides sufficient lipophilicity to improve membrane permeability (crossing the blood-brain barrier or bacterial cell wall) without the steric penalty of the Benzyl group or the entropy penalty of longer alkyl chains.[1]

Mechanistic Analysis & Signaling Pathways[1]

The primary mechanism of action for this class is Metal Chelation-Dependent Inhibition .[1] The pyridine nitrogen and the 2-carboxylate form a "pincer" around the catalytic metal ion, displacing the nucleophilic water molecule required for catalysis.[1]

Figure 1: Mechanism of Action - Metal Chelation & Pocket Occupancy[1]

G cluster_enzyme Target Metalloenzyme (e.g., MMP/MBL) Metal Active Site Metal (Zn²⁺ / Fe²⁺) Glu Catalytic Glu Metal->Glu Stabilization Pocket Hydrophobic Pocket (S1') Ligand 6-(Propylcarbamoyl) pyridine-2-carboxylic acid Ligand->Metal Chelation (N + COO⁻) Ligand->Pocket Hydrophobic Interaction (Propyl Group) Inhibition Catalytic Water Displacement Ligand->Inhibition Causes

Caption: The ligand binds the catalytic metal via the pyridine-2-carboxylate motif, while the 6-propyl amide extends into the hydrophobic pocket to confer specificity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and validation of these analogs.

Protocol A: Divergent Synthesis of 6-Carbamoyl Analogs

Rationale: A divergent route allows rapid library generation from a single common intermediate.[1]

  • Starting Material: Pyridine-2,6-dicarboxylic acid (Dipicolinic acid).[2]

  • Activation:

    • Reflux Dipicolinic acid (1.0 eq) in Acetic Anhydride (5.0 eq) for 4 hours.

    • Concentrate in vacuo to obtain Pyridine-2,6-dicarboxylic anhydride .[1]

  • Amidation (Key Step):

    • Dissolve the anhydride in anhydrous Dichloromethane (DCM).[1]

    • Add Propylamine (0.95 eq) dropwise at 0°C. Note: Using slight deficiency of amine favors mono-opening over diamide formation.[1]

    • Stir at Room Temperature (RT) for 2 hours.

  • Workup & Purification:

    • The product often precipitates as the free acid-amide.[1] Filter and wash with cold DCM.[1]

    • If soluble, wash with 0.1 M HCl (to remove unreacted amine) and then extract.[1]

    • Validation: Verify by ¹H NMR (DMSO-d₆). Look for the triplet methyl of the propyl group (~0.9 ppm) and the amide NH (~8.5-9.0 ppm).

Protocol B: Metallo-β-Lactamase (NDM-1) Inhibition Assay

Rationale: Validates the metal-binding capability of the scaffold.[1]

  • Reagents: Recombinant NDM-1 enzyme, Nitrocefin (chromogenic substrate), Zinc Sulfate (ZnSO₄).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 100 µM ZnSO₄, 0.01% Triton X-100.

  • Procedure:

    • Step 1: Incubate NDM-1 (1 nM final) with the test compound (Propyl analog, 0–100 µM) for 10 minutes at 25°C.

    • Step 2: Add Nitrocefin (100 µM final).[1]

    • Step 3: Monitor absorbance at 486 nm (hydrolysis of Nitrocefin) for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).[1]
      
    • Fit data to the equation:

      
      .[1]
      
    • Control: Use EDTA as a positive control (total metal stripping).[1]

Critical Evaluation & Expert Insights

Why the Propyl Analog?

In fragment-based drug discovery (FBDD), the "Propyl" chain is often the first logical step in "growing" a fragment.[1]

  • Methyl is often too small to displace the ordered water molecules in a hydrophobic pocket.[1]

  • Butyl/Pentyl chains introduce significant entropic penalties (too many rotatable bonds) without necessarily gaining enthalpy, unless a specific deep pocket exists.[1]

  • Propyl offers a balance: it is rigid enough to minimize entropy loss upon binding but large enough to generate ~1.5 kcal/mol of hydrophobic binding energy (approx.[1] 10-fold potency boost over methyl).[1]

Limitations & Risks
  • Metal Selectivity: The core scaffold (pyridine-2,6-dicarboxylate) is a "promiscuous" chelator.[1] It may strip iron from heme proteins or inhibit off-target metalloenzymes.[1]

    • Mitigation: Use the propyl amide to tune the geometry. Bulky amides can prevent binding to metals in restricted sites (e.g., Iron in some heme pockets) while allowing binding to the more open active sites of MMPs or MBLs.[1]

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases.[1]

    • Mitigation: Bioisosteric replacement of the amide with a 1,2,4-oxadiazole or ketone is a common follow-up strategy.[1]

References

  • Fragment screening of N-acetylmannosamine kinase reveals noncarbohydrate inhibitors. Source: Journal of Biological Chemistry / University of Vienna.[1] Context: Identifies 6-carbamoylpicolinic acid as a hit for MNK inhibition.[3][4] URL:[Link] (General Journal Link for verification of topic context)[1]

  • Structure–Activity Relationship Studies of Pyridine-2,6-dicarboxylic Acid Derivatives. Source: Journal of Medicinal Chemistry.[1] Context: Discusses the chelation thermodynamics of dipicolinic acid monoamides. URL:[Link]

  • Metallo-β-lactamase Inhibitors: Progress and Future Prospects. Source: Nature Reviews Microbiology.[1] Context: Reviews the role of dipicolinic acid scaffolds in combating antibiotic resistance. URL:[Link][1]

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Safety Operating Guide

Navigating the Disposal of 6-(Propylcarbamoyl)pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

It is imperative to recognize that the following procedures are recommendations based on the known hazards of pyridine derivatives and carboxylic acids. Laboratory personnel must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Understanding the Compound: Hazard Profile and Considerations

6-(Propylcarbamoyl)pyridine-2-carboxylic acid's structure suggests a hazard profile that includes potential skin and eye irritation, and possible toxicity if ingested or inhaled, characteristic of many pyridine and carboxylic acid derivatives.[1][2][3] Pyridine itself is known to be harmful and can cause liver damage with significant exposure.[4] While some pyridine derivatives are biodegradable, the specific environmental fate of this compound is unknown.[5][6] Therefore, it must be treated as hazardous waste until proven otherwise.

Key Structural Features and Their Implications:

  • Pyridine Ring: A nitrogen-containing heterocyclic aromatic ring. Pyridine and its derivatives can be toxic and may pose environmental hazards.[4]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Carboxylic acids can be corrosive and require careful handling to prevent skin and eye damage.[7][8]

  • Propylcarbamoyl Group: An amide linkage that may influence the compound's biological activity and degradation pathways.

Prudent Handling and Personal Protective Equipment (PPE)

Before any disposal activities, ensuring the safety of laboratory personnel is the highest priority. The following PPE should be considered mandatory when handling 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in any form (solid or in solution):

Personal Protective Equipment (PPE)Specifications and Rationale
Eye Protection Chemical safety goggles or a face shield to protect against splashes.[1][9]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently.
Body Protection A lab coat or chemical-resistant apron to protect against skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood.[10][11]

Waste Segregation and Collection: The First Step to Proper Disposal

Proper segregation of chemical waste at the source is critical for safe and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 6-(Propylcarbamoyl)pyridine-2-carboxylic acid waste. The container must be made of a material compatible with acidic and organic compounds.

  • Labeling: The label should include the full chemical name, "6-(Propylcarbamoyl)pyridine-2-carboxylic acid," the hazard characteristics (e.g., "Hazardous Waste," "Irritant"), and the date of accumulation.

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves, weigh paper, and pipette tips, in a sealed, robust container. Avoid generating dust.

  • Liquid Waste: Collect liquid waste, such as unused solutions or reaction mixtures, in a sealed, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as bases and strong oxidizing agents.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid.

DisposalWorkflow A Waste Characterization (Solid or Liquid) B Consult Institutional EHS Guidelines & Local Regulations A->B C Is the waste contaminated with other hazardous materials? B->C D Segregate and label accordingly C->D Yes E Package for disposal in approved, sealed container C->E No H Follow specific co-mingling guidelines D->H F Arrange for pickup by licensed hazardous waste vendor E->F G Final Disposal Method (Incineration is preferred) F->G H->E

Sources

Personal protective equipment for handling 6-(Propylcarbamoyl)pyridine-2-carboxylic acid

[1][2]

Part 1: Executive Safety Assessment

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is a mono-amide derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid).[1][2] While specific toxicological data for this propyl-variant is limited in public registries, its structural homology to 6-(Methylcarbamoyl)pyridine-2-carboxylic acid (CAS 288616-99-9) and Dipicolinic acid (CAS 499-83-2) dictates a strict safety posture.[1][2]

Core Directive: Treat this compound as a Chemical of Unknown Toxicity . Standard GHS classifications for the parent scaffold indicate significant risks of skin, eye, and respiratory irritation.[2]

Hazard Identification (Inferred)
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5]
Sensitization WatchlistPotential skin sensitizer (common in pyridine amides).[2][6]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1][2] Do not deviate without a documented risk assessment.[2]

PPE Specifications Table
Protection ZoneEquipment StandardOperational Logic & Causality
Hand Protection Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Why: Pyridine derivatives can permeate latex.[2] Nitrile offers superior resistance to organic acids and amides.Protocol: Inspect for pinholes.[2] Change immediately upon splash contact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: As a likely powder, fine particulates can bypass standard safety glasses.[2] Goggles seal the ocular cavity against dust and accidental splashes during solubilization.[2]
Respiratory N95 / P100 (if outside hood) or Fume Hood Why: The carboxylic acid moiety can irritate mucous membranes.[2] Inhalation of dust must be prevented to avoid bronchial spasms.[2]
Body Defense Lab Coat (High-neck, cotton/poly blend)Why: Prevents accumulation of static-charged powder on street clothes.[1][2] Must be buttoned to the neck to protect the suprasternal notch.[2]
Visualizing the PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_MatrixStartStart: Handling 6-(Propylcarbamoyl)pyridine-2-carboxylic acidState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid / Powder FormState_Check->Solid_StateSolution_StateSolubilized (Organic/Aqueous)State_Check->Solution_StateSolid_RiskRisk: Dust Inhalation & Static DispersionSolid_State->Solid_RiskSoln_RiskRisk: Splash & Dermal AbsorptionSolution_State->Soln_RiskSolid_PPEREQUIRED:1. Fume Hood (Sash < 18")2. Splash Goggles3. Nitrile Gloves (Single layer ok)4. Anti-static spatulaSolid_Risk->Solid_PPEExecutionSafe OperationSolid_PPE->ExecutionProceed to WeighingSoln_PPEREQUIRED:1. Fume Hood2. Safety Glasses w/ Side Shields3. Nitrile Gloves (Double glove recommended)4. Absorbent Bench MatSoln_Risk->Soln_PPESoln_PPE->ExecutionProceed to Reaction

Figure 1: Decision logic for PPE selection based on physical state, prioritizing respiratory protection for solids and dermal protection for solutions.[1][2]

Part 3: Operational Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to potential dust generation.[2]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available inside the hood, use a tare-weigh method :

    • Tare the vial inside the hood.[2]

    • Add solid inside the hood.[2]

    • Cap tightly before moving to the external balance.[2]

  • Static Management: Use an anti-static gun or ionizer if the powder appears "fly-away."[1][2] Pyridine carboxylic acids can be electrostatically active.[2]

  • Tooling: Use a disposable spatula or a stainless steel scoop.[2] Avoid plastic spatulas that generate static charge.[2]

Solubilization
  • Solvent Compatibility: This compound is likely soluble in Methanol (MeOH), Dichloromethane (DCM), or Dimethylformamide (DMF).[1][2]

  • Exotherm Check: When dissolving in basic aqueous solutions (e.g., NaOH), heat may be generated due to the neutralization of the carboxylic acid.[2] Add base slowly.

  • Containment: Perform dissolution in a secondary container (e.g., a beaker inside a tray) to capture any potential spill.[2]

Emergency Response: Spills
  • Dry Spill: Do NOT dry sweep.[2] This generates dust.[2] Cover with a paper towel dampened with water or ethanol, then wipe up to capture particulates.[2]

  • Wet Spill: Absorb with vermiculite or standard chemical spill pads.[2]

  • Decontamination: Clean the surface with 10% sodium carbonate (soda ash) solution to neutralize any residual acid, followed by a water rinse.[2]

Part 4: Waste Disposal & Deactivation[2]

Disposal must align with the chemical nature of the pyridine ring and the carboxylic acid group.[2]

Waste StreamCriteriaAction Plan
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2]Bag in hazardous waste bags. Label as "Solid Waste: Pyridine Derivative - Irritant".[1][2]
Liquid Waste (Organic) Solutions in MeOH, DCM, DMF.[2]Segregate into Halogenated (if DCM used) or Non-Halogenated solvent waste.[2]
Liquid Waste (Aqueous) Solutions in water/buffer.[2]Adjust pH to 6-8 if possible.[1][2] Dispose of as "Aqueous Waste with Toxic Organics".[2] Do not pour down the drain.

Part 5: Scientific Grounding & Mechanism[2]

Why this specific protection? The safety profile is derived from the Structure-Activity Relationship (SAR) of the pyridine-2,6-dicarboxylic acid scaffold.[1][2]

  • Acidity: The free carboxylic acid at position 2 (

    
    ) acts as a proton donor, capable of causing immediate irritation to moist mucous membranes (eyes, lungs).[1][2]
    
  • Lipophilicity: The N-propyl group increases lipophilicity compared to the parent dipicolinic acid, potentially enhancing skin absorption rates.[2]

  • Chelation: This ligand is designed to chelate metal ions (often Lanthanides).[2] In the body, it could theoretically interfere with metallo-enzymes if systemic absorption occurs, justifying the strict "No Ingestion/Inhalation" protocols.[1][2]

Workflow for Safe Handling

Handling_WorkflowPrep1. Preparation(Check Hood Flow, Don PPE)Weigh2. Weighing(Inside Hood, Cap Tightly)Prep->WeighDissolve3. Solubilization(Secondary Containment)Weigh->DissolveClean4. Decontamination(Wipe with EtOH/Water)Weigh->CleanIf Spill OccursDissolve->CleanWaste5. Disposal(Segregate Streams)Clean->Waste

Figure 2: Step-by-step operational workflow ensuring containment at every stage.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid (Pyridine-2-carboxylic acid).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine-2-carboxylic acid.[1][2][7] Retrieved from [Link](General reference for pyridine acid safety).[2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.